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Foundational

An In-Depth Technical Guide to the Decarboxylation of Monoethyl 1,1-Cyclobutanedicarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The decarboxylation of monoethyl 1,1-cyclobutanedicarboxylate is a pivotal transformation in organic synthesis, yielding ethyl cyclobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The decarboxylation of monoethyl 1,1-cyclobutanedicarboxylate is a pivotal transformation in organic synthesis, yielding ethyl cyclobutanecarboxylate, a valuable building block in the development of pharmaceuticals and complex molecular architectures. This guide provides an in-depth exploration of the mechanistic underpinnings of this reaction. We will dissect the predominant thermal decarboxylation pathway, which proceeds through a prerequisite hydrolysis step, and contrast it with the milder, one-pot Krapcho dealkoxycarbonylation. This document offers detailed experimental protocols, discusses critical reaction parameters, and is grounded in authoritative literature to provide a comprehensive resource for professionals in the field.

Introduction: Significance in Synthesis

Cyclobutane rings are integral structural motifs in numerous biologically active molecules and natural products. Their inherent ring strain can be harnessed to influence molecular conformation and reactivity. Ethyl cyclobutanecarboxylate serves as a key precursor for introducing this four-membered ring into larger structures. The most common route to this valuable ester is through the decarboxylation of a 1,1-cyclobutanedicarboxylate precursor.

The starting material, diethyl 1,1-cyclobutanedicarboxylate, is readily synthesized via the malonic ester synthesis, by reacting diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide.[1][2] The subsequent removal of one of the two ester groups is the critical step. This guide focuses on the mechanism and practical execution of this decarboxylation, which transforms the gem-diester into the desired mono-ester.

Mechanistic Pathways of Decarboxylation

There are two primary, well-established methods for the decarboxylation of malonic ester derivatives like monoethyl 1,1-cyclobutanedicarboxylate: the classical thermal approach and the Krapcho dealkoxycarbonylation.[3]

The Classical Thermal Mechanism

The direct thermal decarboxylation of an ester is not feasible. The classical method requires the presence of a free carboxylic acid group positioned beta to a carbonyl group.[4] Therefore, the decarboxylation of monoethyl 1,1-cyclobutanedicarboxylate first necessitates the selective hydrolysis of the other ester group to form 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Upon heating, this β-keto acid analogue undergoes a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state.[4][5] This mechanism involves the transfer of the acidic proton to the ester carbonyl oxygen, concomitant with the cleavage of the C1-carboxyl C-C bond. The resulting enol intermediate rapidly tautomerizes to the final, stable product, ethyl cyclobutanecarboxylate, with the expulsion of carbon dioxide.[6]

The key steps are:

  • Prerequisite Hydrolysis: One of the two ester groups of a precursor like diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed (saponified) to a carboxylate salt, which is then protonated to yield the free carboxylic acid.

  • Cyclic Transition State: Upon heating, the molecule adopts a cyclic conformation, bringing the carboxylic proton in proximity to the ester carbonyl.

  • Concerted Bond Reorganization: The C-C bond is broken, and CO₂ is eliminated, forming an enol.

  • Tautomerization: The enol intermediate quickly rearranges to the more stable final ester product.

Figure 1. Mechanism of Thermal Decarboxylation.
The Krapcho Dealkoxycarbonylation

An alternative, often milder, method is the Krapcho dealkoxycarbonylation.[3][7] This reaction is particularly advantageous for substrates sensitive to the harsh acidic or basic conditions of hydrolysis.[8] The Krapcho reaction typically involves heating the malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, commonly a halide like lithium chloride or sodium chloride, and a stoichiometric amount of water.[7][9]

The mechanism is thought to proceed via an SN2-type nucleophilic attack by the halide ion on one of the ethyl groups of the ester. This is followed by the elimination of ethyl halide and carbon dioxide, leading to a carbanion intermediate which is then protonated by water to give the final product. A key advantage is that it can be performed as a one-pot procedure directly from the diester, selectively removing one ester group without isolating the carboxylic acid intermediate.[9]

Figure 2. Mechanism of Krapcho Dealkoxycarbonylation.

Key Factors Influencing the Reaction

The success of the decarboxylation hinges on several critical parameters:

  • Temperature: For the classical thermal method, high temperatures are required to overcome the activation energy for the pericyclic reaction. Temperatures are typically in the range of 160-220°C.[10] The reaction is often monitored by the cessation of carbon dioxide evolution.

  • Solvent: The thermal decarboxylation is frequently performed neat (without solvent) on the isolated dicarboxylic acid.[10] For the Krapcho reaction, a high-boiling, dipolar aprotic solvent like DMSO or DMF is essential to facilitate the SN2 attack and to reach the necessary reaction temperatures.[7]

  • Hydrolysis Conditions: In the classical approach, achieving selective mono-hydrolysis can be challenging. Careful control of stoichiometry (using one equivalent of base) and reaction conditions is necessary. Full hydrolysis to the diacid followed by thermal decarboxylation is often more practical, as the first decarboxylation is typically much faster than the second.

  • Salt in Krapcho Reaction: The choice and presence of the salt are crucial for the Krapcho method. Halide ions (Cl⁻, Br⁻, I⁻) are effective nucleophiles for the initial dealkylation step.[7]

Experimental Protocols

The following protocols are based on well-established and validated procedures, primarily adapted from Organic Syntheses, which provides robust and reproducible methods.[1][10]

Protocol 1: Classical Hydrolysis and Thermal Decarboxylation

This two-step procedure first involves the complete hydrolysis of diethyl 1,1-cyclobutanedicarboxylate to 1,1-cyclobutanedicarboxylic acid, followed by its thermal decarboxylation.

Step A: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid [10]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine diethyl 1,1-cyclobutanedicarboxylate (1 mole) with a solution of potassium hydroxide (2.2 moles) in ethanol.

  • Saponification: Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of both ester groups.

  • Work-up: Remove the ethanol by distillation. Dissolve the remaining potassium salt in a minimum amount of hot water.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic. 1,1-Cyclobutanedicarboxylic acid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethyl acetate.

Step B: Thermal Decarboxylation to Cyclobutanecarboxylic Acid [10]

  • Setup: Place the dry 1,1-cyclobutanedicarboxylic acid (1 mole) into a distillation apparatus.

  • Heating: Heat the flask in an oil or metal bath to 160–170°C. Vigorous evolution of carbon dioxide will be observed. Maintain this temperature until gas evolution ceases.

  • Distillation: Increase the bath temperature to 210–220°C and collect the distilled product, which is cyclobutanecarboxylic acid. Note: This protocol yields the carboxylic acid. To obtain the target ethyl ester, a subsequent esterification step (e.g., Fischer esterification) would be required.

Protocol 2: Krapcho Dealkoxycarbonylation

This one-pot protocol directly converts diethyl 1,1-cyclobutanedicarboxylate to ethyl cyclobutanecarboxylate.

  • Setup: In a round-bottomed flask fitted with a reflux condenser, combine diethyl 1,1-cyclobutanedicarboxylate (1 mole), lithium chloride (1.2 moles), and water (1.2 moles) in dimethyl sulfoxide (DMSO).

  • Heating: Heat the mixture with stirring to a temperature of 160-180°C.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield pure ethyl cyclobutanecarboxylate.

Data Summary

Reaction StepReactantReagents & ConditionsProductTypical YieldReference
Hydrolysis Diethyl 1,1-cyclobutanedicarboxylateKOH, Ethanol, Reflux; then HCl1,1-Cyclobutanedicarboxylic acidHigh[10]
Decarboxylation 1,1-Cyclobutanedicarboxylic acidHeat neat at 160-170°CCyclobutanecarboxylic acid~90%[10]

References

  • Chemistry LibreTexts. (2026, March 11). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016. Available at: [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Warner, B. P., & Bach, R. D. (1963). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, 4, 288. doi:10.15227/orgsyn.004.0288. Available at: [Link]

  • Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Cason, J., & Allen, C. F. (1949). The Preparation of Cyclobutanecarboxylic Acid. Journal of Organic Chemistry, 14(6), 1036-1040. Available at: [Link]

  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2016). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 138(35), 11340–11348. Available at: [Link]

  • Cason, J., & Allen, C. F. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Docenti. Retrieved from [Link]

  • Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

  • Chem-Station. (2018, January 21). Krapcho Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Krapcho Decarboxylation. (2022, November 5). YouTube. Retrieved from [Link]

  • Eberson, L., & Wistrand, L. G. (1976). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. The Journal of Organic Chemistry, 41(8), 1321-1324. Available at: [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Decarboxylation. Retrieved from [Link]

  • Google Patents. (2002). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Monoethyl 1,1-cyclobutanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for monoethyl 1,1-cyclobutanedicarboxylate, focusing on Proton Nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for monoethyl 1,1-cyclobutanedicarboxylate, focusing on Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy. This document is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a detailed interpretation of the spectral features of this molecule, grounded in fundamental principles and supported by data from related compounds.

Introduction: The Significance of Monoethyl 1,1-cyclobutanedicarboxylate

Monoethyl 1,1-cyclobutanedicarboxylate is a bifunctional molecule containing both a carboxylic acid and an ester functional group attached to a cyclobutane ring. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. The cyclobutane motif is a key structural element in a number of biologically active compounds. Furthermore, the presence of both a free carboxylic acid and an ester allows for selective chemical modifications at two different sites, providing synthetic versatility.

Accurate structural elucidation is paramount in chemical synthesis and drug development. Spectroscopic techniques such as ¹H NMR and IR spectroscopy are indispensable tools for confirming the identity and purity of synthesized compounds. This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR and IR spectra of monoethyl 1,1-cyclobutanedicarboxylate.

Molecular Structure and its Influence on Spectroscopic Data

To understand the spectroscopic data, it is crucial to first examine the molecular structure of monoethyl 1,1-cyclobutanedicarboxylate.

Caption: Molecular structure of monoethyl 1,1-cyclobutanedicarboxylate.

The key structural features that will give rise to distinct signals in the ¹H NMR and IR spectra are:

  • The Cyclobutane Ring: The protons on the cyclobutane ring are chemically non-equivalent and will exhibit specific splitting patterns due to geminal and vicinal coupling.

  • The Carboxylic Acid Group (-COOH): This group has a highly deshielded proton that will appear as a broad singlet in the ¹H NMR spectrum. In the IR spectrum, it will show characteristic O-H and C=O stretching vibrations.

  • The Ethyl Ester Group (-COOCH₂CH₃): This group will give rise to a quartet and a triplet in the ¹H NMR spectrum, characteristic of an ethyl group. The C=O bond of the ester will also have a distinct stretching frequency in the IR spectrum.

¹H NMR Spectroscopy: A Detailed Analysis

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HH -OOC-
4.1-4.3Quartet2H-COO-CH₂ -CH₃
2.4-2.6Multiplet4H-CH₂ - (ring, α to C=O)
2.0-2.2Multiplet2H-CH₂ - (ring, β to C=O)
1.2-1.4Triplet3H-COO-CH₂-CH₃
Rationale and Interpretation
  • Carboxylic Acid Proton (δ ~10-12 ppm): The proton of the carboxylic acid is highly deshielded due to the electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. This results in a chemical shift far downfield, typically in the range of 10-12 ppm. The signal is often broad due to proton exchange.

  • Ethyl Ester Protons:

    • Methylene Protons (-OCH₂CH₃, δ ~4.1-4.3 ppm): These protons are adjacent to an oxygen atom, which is strongly electronegative, causing them to be deshielded and appear at a lower field. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

    • Methyl Protons (-OCH₂CH₃, δ ~1.2-1.4 ppm): These protons are further from the electronegative oxygen and are therefore more shielded, appearing at a higher field. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

  • Cyclobutane Ring Protons:

    • Alpha-Protons (-CH₂-C(COOR)₂, δ ~2.4-2.6 ppm): The four protons on the carbons adjacent to the quaternary carbon are deshielded by the two carbonyl groups. They are expected to appear as a complex multiplet due to both geminal and vicinal coupling with the beta-protons.

    • Beta-Protons (-CH₂-CH₂-C(COOR)₂, δ ~2.0-2.2 ppm): The two protons on the carbon further from the carbonyl groups are less deshielded and will appear at a higher field. They will also appear as a multiplet due to coupling with the alpha-protons.

G cluster_mol Monoethyl 1,1-cyclobutanedicarboxylate Structure cluster_nmr Predicted ¹H NMR Signals mol HOOC-C(CH2CH2)2-COOCH2CH3 H_acid ~10-12 ppm (br s, 1H) mol->H_acid COOH H_ethyl_CH2 ~4.1-4.3 ppm (q, 2H) mol->H_ethyl_CH2 OCH2 H_ring_alpha ~2.4-2.6 ppm (m, 4H) mol->H_ring_alpha α-CH2 H_ring_beta ~2.0-2.2 ppm (m, 2H) mol->H_ring_beta β-CH2 H_ethyl_CH3 ~1.2-1.4 ppm (t, 3H) mol->H_ethyl_CH3 CH3

Caption: Correlation of the molecular structure with predicted ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300BroadO-H StretchCarboxylic Acid
~1740StrongC=O StretchEster
~1710StrongC=O StretchCarboxylic Acid
~1250StrongC-O StretchEster and Carboxylic Acid
2850-3000MediumC-H StretchAlkane (Cyclobutane and Ethyl)
Rationale and Interpretation
  • O-H Stretch (2500-3300 cm⁻¹, Broad): The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band due to the stretching of the O-H bond.[1] The broadness is a result of extensive hydrogen bonding.

  • C=O Stretch (~1740 cm⁻¹ and ~1710 cm⁻¹): The molecule contains two carbonyl groups, one from the ester and one from the carboxylic acid.

    • The ester carbonyl typically absorbs at a higher frequency, around 1735-1750 cm⁻¹.[1]

    • The carboxylic acid carbonyl in a dimeric, hydrogen-bonded form usually absorbs at a lower frequency, around 1700-1725 cm⁻¹.[1] Therefore, we can expect to see two distinct or overlapping strong absorption bands in this region.

  • C-O Stretch (~1250 cm⁻¹): Both the ester and the carboxylic acid will exhibit strong C-O stretching vibrations in the fingerprint region of the spectrum.

  • C-H Stretch (2850-3000 cm⁻¹): The C-H stretching vibrations of the sp³ hybridized carbons in the cyclobutane ring and the ethyl group will appear in this region. The infrared spectrum of cyclobutane itself shows C-H stretching vibrations around 2987 and 2887 cm⁻¹.[2]

G cluster_mol Monoethyl 1,1-cyclobutanedicarboxylate Structure cluster_ir Predicted IR Absorptions mol HOOC-C(CH2CH2)2-COOCH2CH3 OH_stretch 2500-3300 cm⁻¹ (Broad) mol->OH_stretch O-H CO_ester_stretch ~1740 cm⁻¹ (Strong) mol->CO_ester_stretch C=O (Ester) CO_acid_stretch ~1710 cm⁻¹ (Strong) mol->CO_acid_stretch C=O (Acid) CO_stretch ~1250 cm⁻¹ (Strong) mol->CO_stretch C-O CH_stretch 2850-3000 cm⁻¹ (Medium) mol->CH_stretch C-H

Caption: Correlation of the molecular structure with predicted IR absorption bands.

Experimental Protocols

While specific experimental data for the title compound was not found, the following are general, field-proven protocols for acquiring high-quality ¹H NMR and IR spectra for a small organic molecule like monoethyl 1,1-cyclobutanedicarboxylate.

¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified monoethyl 1,1-cyclobutanedicarboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands and correlate them with the corresponding functional groups using a correlation table.

Conclusion

The spectroscopic characterization of monoethyl 1,1-cyclobutanedicarboxylate through ¹H NMR and IR spectroscopy provides a clear and detailed picture of its molecular structure. The predicted ¹H NMR spectrum reveals the distinct chemical environments of the carboxylic acid, ethyl ester, and cyclobutane protons, while the IR spectrum confirms the presence of the key carboxylic acid and ester functional groups. This guide serves as a foundational resource for the synthesis, purification, and further derivatization of this versatile chemical building block, thereby supporting its application in research and development.

References

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). Advanced Organic Chemistry: Infrared spectrum of cyclobutane. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Thermal Degradation Profiling of Monoethyl 1,1-Cyclobutanedicarboxylate (MECD)

Executive Summary Monoethyl 1,1-cyclobutanedicarboxylate (MECD), also known as 1-ethoxycarbonyl cyclobutane-1-carboxylic acid, is a critical gem-disubstituted alicyclic building block used extensively in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monoethyl 1,1-cyclobutanedicarboxylate (MECD), also known as 1-ethoxycarbonyl cyclobutane-1-carboxylic acid, is a critical gem-disubstituted alicyclic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including carboplatin derivatives and novel cyclobutane-containing small molecules. Understanding its thermodynamic stability is paramount for drug development professionals. The inherent ring strain of the cyclobutane core, coupled with the steric demands of geminal substitution, dictates its thermal degradation pathways—most notably, its propensity for decarboxylation.

Structural Thermodynamics and the Thorpe-Ingold Effect

The cyclobutane ring is a highly strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol [3]. This strain arises from angle compression (internal angles of ~90° compared to the ideal tetrahedral 109.5°) and torsional strain from eclipsed adjacent C-H bonds. However, in MECD, the thermodynamic landscape is fundamentally altered by the presence of the 1,1-dicarboxylic acid half-ester motif.

According to the Thorpe-Ingold effect (or gem-disubstituent effect), the introduction of bulky substituents at a single carbon atom compresses the internal bond angle (C-C-C) of the ring while simultaneously expanding the external angle between the substituents [4]. In MECD, the cyclobutane ring forces the exocyclic carboxylic acid and ethyl ester groups into closer spatial proximity than they would be in an unbranched aliphatic system. This conformational preorganization lowers the entropic barrier for intramolecular interactions, making the molecule highly susceptible to thermal decarboxylation via a hydrogen-bonded, six-membered cyclic transition state.

Thermal Degradation: The Decarboxylation Pathway

When subjected to thermal stress, MECD does not simply evaporate or undergo random bond scission. Instead, the proximity of the carboxylic acid proton to the carbonyl oxygen of the ester facilitates a concerted pericyclic reaction. Heating drives the conformational puckering of the cyclobutane ring, aligning the orbitals to form a 6-membered cyclic transition state. This results in the extrusion of carbon dioxide (CO₂) and the formation of the enol of ethyl cyclobutanecarboxylate, which rapidly tautomerizes to the thermodynamically stable ethyl cyclobutanecarboxylate.

Decarboxylation A Monoethyl 1,1-cyclobutanedicarboxylate (Strained Ring + Gem-Disubstitution) B Thermal Activation (Δ) Conformational Puckering A->B C 6-Membered Cyclic Transition State (Intramolecular H-Bonding) B->C D Decarboxylation (-CO2) C->D E Ethyl Cyclobutanecarboxylate (Thermodynamically Stable Product) D->E

Fig 1: Thermal decarboxylation pathway of MECD via a cyclic transition state.

Quantitative Thermodynamic Data

To establish a baseline for stability, it is crucial to understand the physicochemical properties of MECD. The table below summarizes the quantitative thermodynamic and physical data for the compound [1], [2].

PropertyValueConditions / Notes
Molecular Formula C₈H₁₂O₄-
Molecular Weight 172.18 g/mol -
Density 1.117 g/mL@ 25 °C
Boiling Point 228.5 - 229.5 °C@ 765 Torr (Accompanied by degradation)
Refractive Index n20/D 1.451-
Ring Strain Energy ~26.3 kcal/molCyclobutane core contribution [3]
pKa (Predicted) 3.00 ± 0.20Carboxylic acid dissociation

Experimental Methodology: Thermodynamic Profiling via TGA-DSC-MS

To accurately determine the thermodynamic stability and activation energy (Ea) of MECD decarboxylation, a self-validating experimental protocol utilizing Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) is required.

Causality of Experimental Choices

A slow heating ramp (5 °C/min) is deliberately chosen over standard 10–20 °C/min rates. This ensures thermal equilibrium within the sample crucible, preventing thermal lag that would artificially inflate the calculated activation energy. The integration of MS creates a self-validating system: TGA quantifies the mass loss, DSC confirms the endothermic nature of the decarboxylation event, and MS definitively proves that the mass lost is CO₂ (m/z 44), ruling out simple volatilization of the intact MECD monomer.

Step-by-Step Protocol
  • Sample Preparation : Accurately weigh 5.0 ± 0.1 mg of MECD (purity ≥95% [2]) into a pre-tared standard alumina crucible. Avoid overfilling to ensure uniform heat distribution.

  • Atmosphere Control : Purge the TGA-DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to the run to displace oxygen and prevent oxidative degradation.

  • Thermal Profiling : Initiate the temperature program from 25 °C to 300 °C at a strict ramp rate of 5 °C/min.

  • Evolved Gas Analysis (EGA) : Transfer the evolved gases via a heated capillary line (maintained at 200 °C to prevent condensation) directly into the inline Mass Spectrometer. Monitor m/z 44 continuously.

  • Data Processing & Kinetic Modeling : Isolate the primary mass loss event on the TGA curve. Correlate the onset temperature with the endothermic peak on the DSC thermogram and the m/z 44 peak on the MS chromatogram. Apply the Kissinger or Ozawa-Flynn-Wall method to calculate the activation energy (Ea) of the decarboxylation process.

Workflow S1 Sample Preparation (MECD Aliquots in Alumina Crucibles) S2 TGA-DSC Analysis (Ramp 5°C/min to 300°C under N2) S1->S2 S3 Evolved Gas Analysis (In-line Mass Spectrometry for CO2) S2->S3 S4 Kinetic Modeling (Arrhenius Plot & Ea Calculation) S3->S4

Fig 2: Workflow for TGA-DSC-MS thermodynamic profiling and kinetic modeling.

Conclusion

The thermodynamic stability of Monoethyl 1,1-cyclobutanedicarboxylate is intrinsically linked to the steric and electronic consequences of the Thorpe-Ingold effect on a strained cyclobutane ring. By compressing the internal bond angles, the gem-disubstitution forces the reactive half-ester moieties into an optimal geometry for thermal decarboxylation. Employing orthogonal, self-validating analytical techniques like TGA-DSC-MS ensures that drug development professionals can accurately map these degradation pathways, thereby optimizing API synthesis conditions and ensuring downstream product integrity.

References

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (via PubMed Central) URL: [Link]

  • Title: gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications Source: Chemical Reviews (American Chemical Society) URL: [Link]

Exploratory

Crystal structure of Monoethyl 1,1-cyclobutanedicarboxylate derivatives

An In-Depth Technical Guide to the Crystal Structure of Monoethyl 1,1-Cyclobutanedicarboxylate Derivatives for Drug Development Professionals Abstract The cyclobutane ring, a motif of increasing importance in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure of Monoethyl 1,1-Cyclobutanedicarboxylate Derivatives for Drug Development Professionals

Abstract

The cyclobutane ring, a motif of increasing importance in medicinal chemistry, offers a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a drug candidate.[1] As a bioisosteric replacement for more common groups, its puckered conformation provides a rigid framework for orienting substituents in precise spatial arrangements.[1][2] Among the diverse class of cyclobutane-containing building blocks, 1,1-cyclobutanedicarboxylic acid and its derivatives, such as monoethyl 1,1-cyclobutanedicarboxylate, serve as exceptionally versatile intermediates in pharmaceutical synthesis.[3] Understanding the precise three-dimensional structure of these derivatives at the atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to determine and analyze the crystal structure of these valuable compounds, focusing on the gold-standard technique of single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices in synthesis and crystallization, detail the crystallographic workflow, analyze the characteristic conformational features of the cyclobutane ring, and discuss the implications of these structural insights for drug discovery.

The Cyclobutane Moiety in Modern Drug Discovery

The incorporation of a cyclobutane ring into a drug candidate is a strategic decision made by medicinal chemists to confer specific advantages. The ring is not merely a passive spacer; its inherent strain energy (approximately 26.3 kcal/mol) and non-planar, puckered conformation create a well-defined three-dimensional structure.[1] This contrasts with more flexible aliphatic chains or flat aromatic rings, offering a unique conformational restriction that can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

The 1,1-disubstituted pattern, as seen in monoethyl 1,1-cyclobutanedicarboxylate, is particularly useful. It allows for the precise projection of two different functional groups from a single quaternary carbon atom. This arrangement is invaluable for probing receptor pockets and establishing multiple points of interaction, such as hydrogen bonds or hydrophobic contacts. Derivatives of 1,1-cyclobutanedicarboxylic acid are key intermediates in the synthesis of numerous complex pharmaceutical compounds, including the platinum-based anticancer drug Carboplatin. Therefore, a definitive understanding of their solid-state structure is not an academic exercise but a critical component of modern, structure-based drug design.

Synthesis and Preparation of Crystalline Samples

The journey to a crystal structure begins with the synthesis of the target molecule and, crucially, the growth of high-quality single crystals suitable for diffraction analysis. The latter is often the primary bottleneck in the process.[4][5][6]

Synthesis of the Core Scaffold

The most common and reliable method for synthesizing the 1,1-cyclobutanedicarboxylate core is the malonic ester synthesis.[7][8] This reaction involves the alkylation of diethyl malonate with a 1,3-dihalopropane, typically trimethylene dibromide or chlorobromide, in the presence of a base like sodium ethoxide.[7][8][9] The reaction proceeds via a double alkylation, first forming an open-chain intermediate which then undergoes an intramolecular cyclization to form the cyclobutane ring.[9][10] Subsequent selective hydrolysis of one of the ester groups would yield the target monoethyl derivative.

cluster_synthesis Synthesis cluster_crystallization Crystallization Diethyl Malonate Diethyl Malonate Intermediate Open-Chain Intermediate Diethyl Malonate->Intermediate + Base, + Dihalopropane Base Base (e.g., NaOEt) Dihalopropane 1,3-Dihalopropane Cyclization Intramolecular Cyclization Intermediate->Cyclization Diethyl Ester Diethyl 1,1-Cyclobutane dicarboxylate Cyclization->Diethyl Ester Hydrolysis Selective Hydrolysis Diethyl Ester->Hydrolysis Monoethyl Ester Monoethyl 1,1-Cyclobutane dicarboxylate Hydrolysis->Monoethyl Ester Crude Product Purified Monoethyl Ester Monoethyl Ester->Crude Product Method Selection Select Method (e.g., Vapor Diffusion) Crude Product->Method Selection Crystal Growth Slow Crystal Growth Method Selection->Crystal Growth Single Crystal High-Quality Single Crystal Crystal Growth->Single Crystal

Caption: General workflow from synthesis to single crystal.

Crystallization Methodologies for Small Molecules

Obtaining a single crystal suitable for X-ray diffraction requires growing a highly ordered, defect-free lattice.[11] This is achieved by slowly bringing a solution of the purified compound to a state of supersaturation, allowing molecules to deposit onto a growing nucleus in an orderly fashion. Several classical and modern techniques are available.[4][5]

Common Crystallization Techniques:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration to the point of crystallization.[12] The rate of evaporation is key and can be controlled by limiting the surface area of the vial opening.[12]

  • Vapor Diffusion: This is one of the most successful methods for obtaining high-quality crystals from small amounts of material.[12] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[12][13] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]

  • Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound has poor solubility.[12] Crystals form slowly at the interface between the two solvents.

  • Advanced High-Throughput Methods: Techniques like Encapsulated Nanodroplet Crystallization (ENaCt) automate the screening of numerous crystallization conditions on a nanolitre scale, using only micrograms of the analyte.[5] This involves encapsulating the analyte solution in an inert oil, allowing for slow solvent loss and crystal growth.[5]

Experimental Protocol 1: Crystallization by Vapor Diffusion

This protocol describes a self-validating system for attempting the crystallization of a monoethyl 1,1-cyclobutanedicarboxylate derivative.

Objective: To grow single crystals suitable for SCXRD analysis.

Materials:

  • Purified monoethyl 1,1-cyclobutanedicarboxylate derivative (5-10 mg).

  • A primary solvent in which the compound is soluble (e.g., Toluene, Ethyl Acetate, Dichloromethane).

  • An anti-solvent in which the compound is insoluble but which is miscible with the primary solvent and more volatile (e.g., Hexane, Pentane, Diethyl Ether).

  • Small glass vial (e.g., 0.5 mL).

  • Larger glass jar or beaker with a tight-fitting lid or seal (e.g., 20 mL scintillation vial).

Methodology:

  • Preparation of the Compound Solution: Dissolve 5-10 mg of the purified compound in the minimum amount of the primary solvent required for complete dissolution at room temperature. This creates a concentrated, near-saturated solution.

  • Setting up the Apparatus:

    • Place the small vial containing the compound solution upright inside the larger jar.

    • Add 2-3 mL of the anti-solvent to the bottom of the larger jar, ensuring the level is well below the top of the inner vial.

  • Initiating Diffusion: Seal the larger jar tightly. The more volatile anti-solvent will begin to saturate the vapor phase inside the jar and will slowly diffuse into the primary solvent in the inner vial.

  • Incubation and Observation:

    • Place the sealed apparatus in a location free from vibrations and significant temperature fluctuations.

    • Observe the inner vial periodically over several days to weeks without disturbing it. The formation of small, clear crystals with well-defined faces is the desired outcome.

  • Crystal Harvesting (Self-Validation):

    • Once suitable crystals have formed, carefully open the apparatus.

    • Use a nylon loop or a micropipette to gently remove a crystal from the solution.

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and damage.

    • The quality of the crystal can be preliminarily validated by viewing it under a polarized light microscope. A good single crystal will exhibit sharp edges and uniform extinction as the stage is rotated.

The Definitive Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides unambiguous, detailed information about the three-dimensional structure of a crystalline material.[14][15] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.[6][14]

Fundamental Principles

The technique relies on the interaction of X-rays with the electron clouds of the atoms arranged in a regular, repeating lattice.[16] A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[14] As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[17] The angles and intensities of these diffracted beams are measured by a detector. Mathematical analysis of this pattern allows for the calculation of an electron density map of the unit cell, from which the positions of all atoms can be determined.[15]

XRaySource X-ray Source (Monochromatic Beam) Crystal Single Crystal on Goniometer XRaySource->Crystal Diffraction Diffraction Event Crystal->Diffraction Detector Detector (e.g., CCD, CMOS) Diffraction->Detector RawData Raw Diffraction Pattern (Spots, Intensities) Detector->RawData DataProcessing Data Processing (Integration, Scaling) RawData->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares Fitting) StructureSolution->StructureRefinement FinalStructure Final Structural Model (CIF File, R-factor) StructureRefinement->FinalStructure

Caption: The Single-Crystal X-ray Diffraction (SCXRD) Workflow.

Experimental Protocol 2: Standard Workflow for SCXRD Data Acquisition and Structure Solution

Objective: To determine the 3D molecular structure from a single crystal.

Methodology:

  • Crystal Mounting: A suitable single crystal, selected under a microscope, is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • The mounted crystal is centered in the X-ray beam of a diffractometer.[14]

    • A series of diffraction images are collected as the crystal is rotated through various angles (e.g., using omega and phi scans).[14] The exposure time and scan width are optimized to maximize data quality.

  • Data Processing:

    • The collected images are processed to integrate the intensities of all the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization).

    • The unit cell parameters are determined from the positions of the spots, and the crystal system and space group are assigned based on the symmetry of the diffraction pattern.

  • Structure Solution:

    • The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map.

    • This initial map is used to build a preliminary model of the molecule.

  • Structure Refinement (Self-Validation):

    • The atomic positions and thermal parameters of the model are refined against the experimental data using a least-squares algorithm.

    • The quality of the final model is validated by several metrics, most notably the R-factor (R1), which represents the agreement between the calculated and observed structure factors. A low R1 value (typically < 0.05 for small molecules) indicates a high-quality, trustworthy structure.

  • Data Archiving: The final structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[18][19]

Structural Analysis of the Cyclobutane Ring System

Conformational Landscape: The Puckered Ring

Contrary to a simple planar square, the cyclobutane ring is typically non-planar, adopting a "puckered" or "bent" conformation.[2][20][21] This puckering relieves the torsional strain that would arise from the eclipsing of hydrogen atoms on adjacent carbon atoms in a planar conformation.[2][21] In this bent structure, one carbon atom lies out of the plane formed by the other three.[21] This leads to two distinct substituent positions: axial and equatorial, analogous to cyclohexane, although the energy barrier for ring inversion is much lower. The exact degree of puckering and the preferred conformation (which substituents are axial vs. equatorial) are highly sensitive to the nature of the substituents on the ring.[2][22]

Analysis of Known Structures

While specific crystal structures for monoethyl 1,1-cyclobutanedicarboxylate derivatives are not broadly published, extensive data exists for closely related analogues in the Cambridge Structural Database (CSD).[18][19] Analysis of these structures provides a robust framework for predicting the structural features of the target compounds. For instance, studies on various 1-substituted CF3-cyclobutanes revealed a puckering angle (γ) in the range of 158–175°, indicating a nearly flat ring, with a strong preference for the bulky trifluoromethyl group to occupy an axial position in most cases.[22] The crystal structure of the anticancer drug Carboplatin, which features a 1,1-cyclobutanedicarboxylato ligand, shows dynamic puckering of the cyclobutane ring in the solid state.[23]

Compound/DerivativeCrystal SystemSpace GroupKey Feature(s)C-C Bond Lengths (Å)Puckering AngleReference
cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II)MonoclinicC2/cDynamic puckering of the cyclobutane ring.1.54 - 1.56Not specified[23]
Representative CF3-Cyclobutane DerivativeOrthorhombicP2₁2₁2₁CF3 group typically adopts an axial position.1.55 - 1.58~158-175°[22]
A 1,2-disubstituted cyclobutaneNot specifiedNot specifiedPuckered conformation to relieve strain.~1.55 - 1.57Not specified[24]
A highly substituted (fluorosulfonyl)cyclobutaneNot specifiedNot specifiedC1-C2: 1.551, C2-C3: 1.572, C3-C4: 1.576, C4-C1: 1.552~1.55 - 1.58Not specified[25]

Table 1: Representative Crystallographic Data for 1,1-Disubstituted Cyclobutane Analogues. The data demonstrates the characteristic puckered nature and bond lengths of the cyclobutane core. It is expected that monoethyl 1,1-cyclobutanedicarboxylate derivatives will exhibit similar features.

Connecting Structure to Application in Drug Development

The precise knowledge gained from a crystal structure is directly applicable to the drug development process.

CrystalStructure Crystal Structure (Atomic Coordinates) SAR Structure-Activity Relationship (SAR) CrystalStructure->SAR Defines 3D pharmacophore Docking Computational Docking & Modeling CrystalStructure->Docking Provides accurate ligand conformation PhysChem Physicochemical Properties CrystalStructure->PhysChem Influences crystal packing, solubility, stability RationalDesign Rational Drug Design (Lead Optimization) SAR->RationalDesign Docking->RationalDesign PhysChem->RationalDesign

Caption: Relationship between Crystal Structure and Drug Properties.

  • Structure-Activity Relationship (SAR): The crystal structure reveals the exact 3D orientation of the ethyl ester and carboxylic acid groups. This information is critical for understanding how the molecule fits into its target binding site. It explains why certain derivatives are active while others are not, guiding the synthesis of more potent and selective analogues.

  • Computational Modeling: An experimentally determined crystal structure provides the most accurate input conformation for computational studies, such as molecular docking and molecular dynamics simulations. This greatly improves the predictive power of these models.

  • Physicochemical Properties: The way molecules pack together in the solid state, which is revealed by the crystal structure, influences critical physicochemical properties such as solubility, dissolution rate, and stability. This is of paramount importance for formulation development and ensuring the drug is bioavailable. The conformation can also impact metabolic stability by exposing or shielding certain sites from metabolic enzymes.[1]

Conclusion

The determination of the crystal structure of monoethyl 1,1-cyclobutanedicarboxylate derivatives is a critical step in leveraging these valuable building blocks for pharmaceutical innovation. Through a systematic approach encompassing rational synthesis, meticulous crystallization, and high-resolution analysis by single-crystal X-ray diffraction, researchers can gain definitive insights into the three-dimensional nature of these molecules. This atomic-level understanding is not merely confirmatory; it is a predictive tool that empowers scientists to design next-generation therapeutics with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the journey from chemical concept to clinical candidate.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of Illinois IDEALS. (2022, June 20). Conformational Analysis Of Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2870-2902. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Crystallization of Small Molecules. (n.d.). Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1097-1106. Retrieved from [Link]

  • Carleton College - SERC. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). Retrieved from [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • DoITPoMS - University of Cambridge. (n.d.). Single crystal diffraction. Retrieved from [Link]

  • Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 61(17), 7912-7921. Retrieved from [Link]

  • Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link]

  • Mehta, G., et al. (1995). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State. Journal of the Chemical Society, Chemical Communications, (5), 549-550. Retrieved from [Link]

  • Wouters, J., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 1-15. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 2.11 Conformations of Cycloalkanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE. Retrieved from [Link]

  • MIT Libraries. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 30). The Crucial Role of 1,1-Cyclobutanedicarboxylic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • Cason, J., & Rapoport, H. (n.d.). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]

  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4251-4265. Retrieved from [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • Margulis, T. N. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 47(2), 101. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • University of Manchester. (n.d.). The crystal and molecular structure of cis-diammine-1,1-cyclobutanedicarboxoplatinum(II) [cis-Pt(NH3)2CBDCA]. Dynamic puckering of the cyclobutane ring. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Nemati Kharat, A., et al. (2016). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). Iran. J. Chem. Chem. Eng., 35(1), 1-6. Retrieved from [Link]

  • LookChem. (2025, May 20). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,1-cyclobutanedicarboxylic acid (C6H8O4). Retrieved from [Link]

Sources

Foundational

Monoethyl 1,1-cyclobutanedicarboxylate molecular weight and exact mass

An In-depth Technical Guide to Monoethyl 1,1-cyclobutanedicarboxylate Introduction In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique carbocyclic scaffolds is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Monoethyl 1,1-cyclobutanedicarboxylate

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique carbocyclic scaffolds is a cornerstone of designing novel therapeutic agents with optimized pharmacological profiles. The cyclobutane ring, in particular, has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and serve as a versatile pharmacophore carrier.[1] Monoethyl 1,1-cyclobutanedicarboxylate (also known as 1-Ethoxycarbonyl cyclobutane-1-carboxylic acid) represents a pivotal building block in this context. As a bifunctional molecule featuring both a carboxylic acid and an ester group attached to a quaternary carbon, it offers synthetic chemists a versatile handle for elaboration into more complex molecular architectures. This guide provides an in-depth examination of its core physicochemical properties, a detailed protocol for its synthesis, and insights into its application in pharmaceutical research.

Core Physicochemical & Molecular Properties

The precise characterization of a synthetic building block is fundamental to its effective use. The molecular weight and exact mass are critical parameters for analytical procedures such as mass spectrometry, which is ubiquitously employed for reaction monitoring and final product verification.

The molecular formula for Monoethyl 1,1-cyclobutanedicarboxylate is C₈H₁₂O₄. Based on this, the key mass-related values are calculated and presented below.

PropertyValueSource / Method
Molecular Weight 172.18 g/mol
Exact Mass 172.0736 DaCalculated
Molecular Formula C₈H₁₂O₄-
Form Liquid
Density 1.117 g/mL at 25 °C
Refractive Index n20/D 1.451
SMILES String CCOC(=O)C1(CCC1)C(O)=O
InChI Key XYHZRSFKDSWLHW-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties of Monoethyl 1,1-cyclobutanedicarboxylate.

Synthesis Protocol: From Diethyl Ester to Monoester

The most reliable and common route to Monoethyl 1,1-cyclobutanedicarboxylate is through the partial hydrolysis of its parent diester, Diethyl 1,1-cyclobutanedicarboxylate. The synthesis of the diester itself is a classic malonic ester synthesis, which has been well-documented and optimized over the years.[2][3] This section details the two-stage process.

Stage 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The foundational step involves the alkylation of diethyl malonate with a 1,3-dihalopropane, typically trimethylene dibromide or trimethylene chlorobromide, in the presence of a strong base like sodium ethoxide.[2][4] The base deprotonates the acidic α-carbon of diethyl malonate, creating a nucleophilic enolate that subsequently undergoes intramolecular cyclization.

  • Reaction Setup: Equip a three-necked round-bottomed flask with a reflux condenser (capped with a drying tube), a mechanical stirrer, and an addition funnel. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.

  • Base Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.0 gram atoms) to absolute ethanol (e.g., 800 mL) under an inert atmosphere.

  • Initial Charge: Charge the flask with diethyl malonate (1.0 mole) and trimethylene bromide (1.05 moles).

  • Reaction Execution: Begin stirring and add the sodium ethoxide solution dropwise via the addition funnel. The reaction is exothermic; maintain a temperature of 60–65 °C, using external cooling if necessary.[4]

  • Reflux: After the addition is complete, heat the mixture on a steam bath until the reaction is complete (phenolphthalein test on a sample added to water should be neutral), which typically takes about 2 hours.[4]

  • Work-up: Cool the reaction mixture and add water to dissolve the precipitated sodium bromide. Remove the ethanol via distillation. The crude diethyl 1,1-cyclobutanedicarboxylate can be isolated by separating the organic layer. Further purification is achieved by vacuum distillation.[2][3]

Stage 2: Partial Hydrolysis to Monoethyl 1,1-cyclobutanedicarboxylate

The key to synthesizing the monoester is controlling the stoichiometry of the hydrolysis reaction. Using one equivalent of a base like potassium hydroxide in an alcoholic solvent allows for the selective cleavage of one of the two ester groups.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve Diethyl 1,1-cyclobutanedicarboxylate (1.0 mole) in ethanol.

  • Hydrolysis: Prepare a solution of potassium hydroxide (1.0 mole) in ethanol and add it to the diester solution.

  • Reflux: Heat the mixture to reflux for approximately 2-3 hours. The progress of the reaction should be monitored by TLC or GC-MS to maximize the yield of the mono-acid and minimize the formation of the diacid.

  • Work-up: After cooling, remove the ethanol by rotary evaporation. Add water to the residue and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted diester.

  • Acidification & Extraction: Carefully acidify the aqueous layer with cold, dilute HCl until the pH is ~2. The mono-acid product will precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Monoethyl 1,1-cyclobutanedicarboxylate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Diester Synthesis cluster_stage2 Stage 2: Partial Hydrolysis A Diethyl Malonate + Trimethylene Bromide C Alkylation & Cyclization (Reflux, 60-65°C) A->C B Sodium Ethoxide in Ethanol B->C D Diethyl 1,1-cyclobutanedicarboxylate C->D Work-up & Distillation F Controlled Hydrolysis (Reflux) D->F E 1 eq. KOH in Ethanol E->F G Monoethyl 1,1-cyclobutanedicarboxylate F->G Acidic Work-up & Extraction

Caption: Synthetic pathway from diethyl malonate to the target monoester.

Applications in Drug Discovery & Development

The structural rigidity and unique three-dimensional geometry of the cyclobutane ring make it a highly desirable motif in drug design. It can act as a non-planar bioisostere for aromatic rings or alkenes, often leading to improved metabolic stability and binding affinity.

Monoethyl 1,1-cyclobutanedicarboxylate is an exemplary synthetic intermediate for introducing this valuable scaffold. Its bifunctional nature allows for orthogonal chemical transformations:

  • Amide Coupling: The free carboxylic acid can be readily coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. This is a common strategy for extending the molecule and exploring structure-activity relationships.

  • Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding 1,1-dicarboxylic acid, which itself is a crucial precursor in the synthesis of platinum-based anticancer drugs like Carboplatin.[5][6] Alternatively, the ester can be reduced or undergo transesterification.

  • Decarboxylation: The geminal carboxylate structure facilitates decarboxylation under thermal conditions to yield mono-substituted cyclobutane derivatives, further expanding the synthetic possibilities.

The utility of 1,1-cyclobutanedicarboxylic acid and its derivatives is well-established in creating complex molecular architectures for novel therapeutic agents.[5] The monoester provides a more nuanced tool, allowing for sequential and site-selective modifications essential for building libraries of drug candidates.

Conclusion

Monoethyl 1,1-cyclobutanedicarboxylate is a high-value chemical intermediate whose precise molecular weight (172.18 g/mol ) and exact mass (172.0736 Da) are foundational to its analytical characterization. The synthetic route, primarily via controlled hydrolysis of the corresponding diethyl ester, is robust and scalable. For researchers and professionals in drug development, this compound offers a reliable and versatile entry point to the coveted cyclobutane scaffold, enabling the synthesis of next-generation therapeutics with enhanced pharmacological properties. Its strategic use continues to contribute significantly to the expansion of accessible chemical space in the pursuit of novel medicines.

References

  • diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses Procedure. [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • The Crucial Role of 1,1-Cyclobutanedicarboxylic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Docenti. [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. NIST WebBook. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. NIST WebBook. [Link]

  • 1,1-Cyclobutanedicarboxylic acid, 1,1-diethyl ester. US EPA. [Link]

  • Cyclobutane-1,1-dicarboxylate(1-). PubChem. [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. NIST WebBook. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. PubChem. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. SIELC Technologies. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. US EPA. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. ChemBK. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. NIST WebBook. [Link]

  • Chemical Properties of 1,1-Cyclobutanedicarboxylic acid (CAS 5445-51-2). Cheméo. [Link]

Sources

Exploratory

Physicochemical and Mechanistic Profiling of Monoethyl 1,1-Cyclobutanedicarboxylate: pKa Determination and Implications in Drug Design

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9) is a highly versatile building block widely utilized in the synthesis of spirocyclic compounds and cyclobutane-containing active pharmaceutical ingredients (APIs) [1.1]. In rational drug design, understanding the exact ionization constant (pKa) of its free carboxylic acid group is paramount. The pKa dictates the molecule's solubility, lipophilicity (logD), and nucleophilic reactivity during subsequent synthetic steps. This technical guide provides an in-depth mechanistic analysis of the compound's acidity and establishes a self-validating experimental protocol for its precise determination.

Structural and Thermodynamic Rationale for Acidity

The pKa of the carboxylic acid group in Monoethyl 1,1-cyclobutanedicarboxylate is predicted to be 3.00 ± 0.20 [1]. To understand the causality behind this relatively high acidity compared to standard aliphatic carboxylic acids, we must examine the electronic and steric environment imposed by the cyclobutane ring and the geminal ester group.

  • Comparative Baselines: Standard cyclobutanecarboxylic acid exhibits a pKa of 4.78[2]. When a second carboxylic acid group is introduced at the 1-position to form 1,1-cyclobutanedicarboxylic acid, the first ionization constant (pKa1) drops significantly to 3.13, while the second (pKa2) rises to 5.88 due to electrostatic repulsion of the dianion[3].

  • Inductive Effects (-I): In Monoethyl 1,1-cyclobutanedicarboxylate, the geminal ethoxycarbonyl (-COOEt) group acts as a potent electron-withdrawing group. Through σ -bond inductive withdrawal, it delocalizes the negative charge of the resulting carboxylate anion. This thermodynamic stabilization of the conjugate base is the primary driver lowering the pKa to ~3.00[1].

  • Hybridization and Ring Strain: The cyclobutane ring exhibits substantial Baeyer angle strain. To minimize this strain, the endocyclic C-C bonds adopt higher p-character, which consequently forces the exocyclic bonds (connecting to the carboxyl and ester groups) to adopt higher s-character. Increased s-character enhances the effective electronegativity of the α -carbon, providing additional stabilization to the carboxylate anion.

Electronic_Effects Base Monoethyl 1,1-cyclobutanedicarboxylate (Neutral Form) Deprotonation Deprotonation (-H+) Base->Deprotonation ConjugateBase Carboxylate Anion (Conjugate Base) Deprotonation->ConjugateBase Stabilization Anion Stabilization (Lower pKa ~3.00) ConjugateBase->Stabilization Thermodynamic Outcome Inductive Electron-Withdrawing Group (-COOEt Inductive Pull) Inductive->ConjugateBase -I Effect Ring Cyclobutane Ring Strain (Increased s-character) Ring->ConjugateBase Hybridization

Mechanistic rationale for the enhanced acidity of Monoethyl 1,1-cyclobutanedicarboxylate.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical properties of Monoethyl 1,1-cyclobutanedicarboxylate, providing a rapid reference for formulation and synthetic chemists.

PropertyValue
Chemical Name Monoethyl 1,1-cyclobutanedicarboxylate
CAS Number 54450-84-9[1]
Molecular Formula C8H12O4[1]
Molecular Weight 172.18 g/mol [4]
Density 1.117 g/mL at 25 °C[4]
Boiling Point 228.5-229.5 °C (at 765 Torr)[5]
Predicted pKa 3.00 ± 0.20[1]

Experimental Protocol: High-Fidelity pKa Determination

To empirically validate the pKa of Monoethyl 1,1-cyclobutanedicarboxylate, a self-validating potentiometric titration utilizing a co-solvent system is required. Because the monoethyl ester introduces lipophilicity that may hinder complete aqueous dissolution at low pH, a Yasuda-Shedlovsky extrapolation must be employed to ensure data integrity.

Step-by-Step Methodology
  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard aqueous buffer solutions (pH 2.00, 4.01, and 7.00) at a constant temperature of 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare a series of methanol/water co-solvent mixtures (e.g., 20%, 30%, 40%, and 50% w/w methanol). The use of methanol ensures complete dissolution of the un-ionized ester-acid form.

  • Sample Dissolution: Accurately weigh ~1.5 mmol of Monoethyl 1,1-cyclobutanedicarboxylate and dissolve it in 50 mL of the chosen co-solvent mixture. Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological conditions and stabilize activity coefficients.

  • Inert Atmosphere: Purge the titration vessel with nitrogen gas ( N2​ ) for 15 minutes prior to and during the titration. This prevents CO2​ absorption from the air, which would form carbonic acid and artificially lower the pH readings.

  • Potentiometric Titration: Titrate the solution with standardized 0.1 M NaOH (prepared in the identical co-solvent mixture). Add the titrant in automated 0.05 mL increments, recording the pH only after equilibrium (drift < 0.001 pH/min) is reached for each addition.

  • Data Analysis (Yasuda-Shedlovsky Extrapolation): Calculate the apparent pKa (psKa) obtained in each co-solvent mixture. Plot these psKa values against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Perform a linear regression and extrapolate the line to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the true aqueous pKa.

pKa_Workflow Start 1. Sample Preparation (Weigh Monoethyl 1,1-cyclobutanedicarboxylate) Solvent 2. Co-solvent System (Methanol/Water mixtures) Start->Solvent Dissolution Titration 3. Potentiometric Titration (0.1M NaOH, 25°C, N2 atm) Solvent->Titration Base Addition DataAcq 4. Data Acquisition (Record pH vs. Titrant Volume) Titration->DataAcq Electrode Measurement Analysis 5. Yasuda-Shedlovsky Extrapolation (Non-linear Regression) DataAcq->Analysis Bjerrum Plot Generation Result 6. Aqueous pKa Determination (Final Value: ~3.00) Analysis->Result Extrapolate to 0% Methanol

Experimental workflow for potentiometric pKa determination via Yasuda-Shedlovsky extrapolation.

Applications in Pharmaceutical Development

The specific pKa of ~3.00 dictates the compound's behavior in both upstream chemical synthesis and downstream formulation:

  • Reactivity in Synthesis: The relatively high acidity means the carboxylic acid can be easily and quantitatively deprotonated by mild, non-nucleophilic bases (e.g., DIPEA, K2​CO3​ ) during amide coupling reactions (using reagents like HATU or EDC). This facilitates the highly efficient attachment of the cyclobutane scaffold to amine-containing pharmacophores without risking ester hydrolysis.

  • Lipophilicity and logD: At physiological pH (7.4), the carboxylic acid group (pKa ~3.00) will be >99.99% ionized. This massive shift towards the anionic form drastically lowers the distribution coefficient (logD) at pH 7.4 compared to the intrinsic partition coefficient (logP). If the free acid moiety is retained in the final API, this ionization ensures high aqueous solubility but may impede passive membrane permeability, necessitating prodrug strategies or active transport targeting.

References

  • Title: 1,1-Cyclobutanedicarboxylic acid - ChemBK Source: chembk.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Spirocyclic Scaffolds using Monoethyl 1,1-Cyclobutanedicarboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Notes & Experimental Protocols Executive Summary: The Role of Spirocycles in Modern Drug Discovery I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Notes & Experimental Protocols

Executive Summary: The Role of Spirocycles in Modern Drug Discovery

In contemporary medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) within a drug candidate is a proven strategy to improve solubility, reduce off-target promiscuity, and mitigate metabolic liabilities. Spirocyclic cyclobutanes are particularly valuable because their inherent ring strain and rigidity project substituents in highly defined, three-dimensional exit vectors.

However, synthesizing highly substituted spiro[3.n]alkanes presents a significant challenge. Symmetrical starting materials, such as diethyl 1,1-cyclobutanedicarboxylate, require challenging mono-saponification steps that often yield statistical mixtures of di-acids, di-esters, and mono-esters [1]. Monoethyl 1,1-cyclobutanedicarboxylate (CAS 54450-84-9) solves this by providing pre-installed orthogonal reactivity. The presence of both a free carboxylic acid and an ethyl ester on the same quaternary carbon allows for divergent, chemoselective transformations, making it an ideal building block for spiro-heterocycles [2].

Strategic Rationale & Pathway Analysis

The orthogonality of Monoethyl 1,1-cyclobutanedicarboxylate allows chemists to selectively activate one functional group while preserving the other.

  • Pathway A (Spiro-Amines): The free carboxylic acid is sterically hindered, making standard amide couplings sluggish. However, it is perfectly primed for a Curtius rearrangement . This converts the acid into an isocyanate and subsequently a protected amine, retaining the quaternary center's integrity. Subsequent cyclization with the adjacent ester yields spirohydantoins or spirolactams.

  • Pathway B (Spiro-Lactones): The free acid can be chemoselectively reduced to a primary alcohol using borane (BH₃), leaving the ester intact. Acid-catalyzed intramolecular transesterification then rapidly constructs a spiro-γ-lactone.

DivergentSynthesis SM Monoethyl 1,1-cyclobutanedicarboxylate (Orthogonal Reactivity) Curtius Curtius Rearrangement (DPPA, t-BuOH) SM->Curtius Reduction Chemoselective Reduction (BH3-THF) SM->Reduction Amine Boc-Amino Ester (Spiro-amine Precursor) Curtius->Amine Alcohol Hydroxymethyl Ester (Spiro-lactone Precursor) Reduction->Alcohol SpiroN 1,3-Diazaspiro[3.4]octane-2,4-dione (Spirohydantoin) Amine->SpiroN SpiroO 2-Oxaspiro[3.4]octan-3-one (Spiro-lactone) Alcohol->SpiroO

Divergent synthetic pathways from Monoethyl 1,1-cyclobutanedicarboxylate to spirocyclic scaffolds.

Workflow 1: Synthesis of Spirohydantoins via Curtius Rearrangement

Causality & Mechanistic Insight

To build a nitrogen-containing spirocycle (e.g., 1,3-diazaspiro[1]octane-2,4-dione), the carboxylic acid must be converted to an amine. Traditional methods (e.g., Hofmann rearrangement) are harsh. The Curtius rearrangement using Diphenylphosphoryl azide (DPPA) is chosen because it is a mild, one-pot procedure that avoids the isolation of explosive acyl azides[3]. The concerted nature of the nitrogen extrusion ensures no epimerization or ring-opening of the strained cyclobutane core.

CurtiusMechanism Acid Free Acid (-COOH) AcylAzide Acyl Azide (-CON3) Acid->AcylAzide DPPA, Et3N 0 °C to RT Isocyanate Isocyanate (-N=C=O) AcylAzide->Isocyanate Heat (80 °C) -N2 Carbamate Boc-Amine (-NHBoc) Isocyanate->Carbamate t-BuOH Trapping

Stepwise mechanism of the Curtius rearrangement retaining the quaternary cyclobutane center.

Step-by-Step Protocol

Step 1: Preparation of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate

  • Dissolve Monoethyl 1,1-cyclobutanedicarboxylate (1.0 equiv, 10 mmol) in anhydrous toluene (30 mL) under an inert argon atmosphere.

  • Add Triethylamine (1.2 equiv, 12 mmol) and stir at 0 °C for 10 minutes.

  • Dropwise add DPPA (1.1 equiv, 11 mmol). Maintain the reaction at room temperature for 2 hours to allow complete acyl azide formation (monitor via IR for the ~2140 cm⁻¹ N₃ stretch).

  • Add anhydrous tert-butanol (5.0 equiv, 50 mmol). Heat the mixture to 80 °C for 12 hours. The evolution of N₂ gas indicates the formation of the isocyanate intermediate.

  • Cool to room temperature, wash with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-amino ester.

Step 2: Cyclization to 1,3-Diazaspiro[1]octane-2,4-dione

  • Deprotect the Boc group by stirring the intermediate in 20% TFA/DCM (20 mL) for 2 hours at room temperature. Concentrate in vacuo to yield the amino ester TFA salt.

  • Dissolve the salt in a mixture of glacial acetic acid (10 mL) and water (2 mL).

  • Add Potassium Cyanate (KOCN, 2.0 equiv) portion-wise at room temperature.

  • Heat the mixture to 60 °C for 4 hours. The urea intermediate forms and spontaneously cyclizes onto the ethyl ester.

  • Cool the mixture; the spirohydantoin product will precipitate. Filter, wash with cold water, and dry under high vacuum.

Workflow 2: Synthesis of Spiro-Lactones via Chemoselective Reduction

Causality & Mechanistic Insight

To synthesize oxygen-containing spirocycles like 2-oxaspiro[1]octan-3-one, the free acid must be reduced to an alcohol. Lithium aluminum hydride (LAH) cannot be used as it will over-reduce both the acid and the ester. Borane-tetrahydrofuran (BH₃·THF) is selected because it acts as an electrophilic reducing agent, rapidly coordinating to the electron-rich carboxylate while ignoring the less nucleophilic ester [2]. The resulting hydroxymethyl ester is perfectly positioned for an acid-catalyzed intramolecular cyclization.

Step-by-Step Protocol

Step 1: Chemoselective Reduction

  • Dissolve Monoethyl 1,1-cyclobutanedicarboxylate (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) and cool to 0 °C under argon.

  • Slowly add BH₃·THF (1.0 M in THF, 1.5 equiv, 15 mL) dropwise over 30 minutes to control the exothermic evolution of H₂ gas.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench by dropwise addition of methanol (5 mL) at 0 °C until gas evolution ceases.

  • Concentrate the mixture, partition between EtOAc and 1M HCl, wash with brine, dry over MgSO₄, and evaporate to yield crude ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.

Step 2: Lactonization

  • Dissolve the crude hydroxymethyl ester in anhydrous toluene (40 mL).

  • Add catalytic p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv).

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to 115 °C (reflux) for 6 hours to drive off the ethanol byproduct.

  • Cool to room temperature, wash the organic layer with saturated NaHCO₃ to remove the acid catalyst, dry over Na₂SO₄, and concentrate.

  • Purify by vacuum distillation or silica gel chromatography to isolate pure 2-oxaspiro[1]octan-3-one.

Quantitative Data & Analytical Signatures

The following table summarizes the expected yields, reaction times, and key analytical markers for the intermediates and final spirocyclic products described in the workflows above. Utilizing these markers ensures self-validation at each synthetic node.

Compound / IntermediateKey ReagentsTimeTypical YieldKey Analytical Marker (Validation)
Acyl Azide Intermediate DPPA, Et₃N2 hIn situIR: Sharp peak at ~2140 cm⁻¹ (N₃ stretch)
Boc-Amino Ester t-BuOH, Heat12 h75–85%¹H NMR: Singlet at 1.44 ppm (9H, Boc group)
1,3-Diazaspiro[1]octane-2,4-dione KOCN, AcOH4 h65–75%¹³C NMR: Quaternary spiro carbon at ~62 ppm
Hydroxymethyl Ester BH₃·THF4 h85–90%IR: Broad peak at ~3400 cm⁻¹ (OH stretch)
2-Oxaspiro[1]octan-3-one p-TsOH, Toluene6 h80–90%IR: Strong peak at ~1770 cm⁻¹ (Strained lactone C=O)

Conclusion

Monoethyl 1,1-cyclobutanedicarboxylate serves as a highly efficient, symmetry-broken precursor for the synthesis of sp³-rich spirocycles. By leveraging the orthogonal reactivity of its functional groups, researchers can reliably access both spiro-amines and spiro-lactones without the yield-limiting purification steps associated with symmetrical diester starting materials.

References

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. ACS Publications. Retrieved from[Link]

Sources

Application

Application Note: Monoethyl 1,1-Cyclobutanedicarboxylate as a Strategic Building Block in Drug Discovery

Introduction and Strategic Rationale In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires moving away from flat, sp²-rich aromatic systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires moving away from flat, sp²-rich aromatic systems toward more complex, sp³-rich three-dimensional architectures. Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9) has emerged as a highly versatile building block for this purpose[1].

By featuring both a free carboxylic acid and an ethyl ester on the same quaternary carbon of a cyclobutane ring, this desymmetrized building block allows for orthogonal functionalization. It is frequently utilized to introduce cyclobutane rings as conformational restrictors, bioisosteres for gem-dimethyl groups, and core motifs in spirocyclic scaffolds. The cyclobutane ring can significantly improve metabolic stability by blocking cytochrome P450-mediated oxidation at adjacent sites, while simultaneously lowering lipophilicity compared to open-chain aliphatic analogs [2].

Physicochemical Properties

Understanding the baseline properties of Monoethyl 1,1-cyclobutanedicarboxylate is critical for optimizing reaction conditions, particularly in biphasic systems or when calculating stoichiometric equivalents for coupling reagents.

PropertyValue / Description
Chemical Name 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid
CAS Number 54450-84-9
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Topological Polar Surface Area (TPSA) 63.6 Ų
Predicted pKa 3.00 ± 0.20
Physical State Colorless Liquid
SMILES CCOC(=O)C1(CCC1)C(=O)O

Data summarized from verified chemical databases [2].

Applications in Targeted Therapeutics and PROTACs

Recent patent literature highlights the utility of Monoethyl 1,1-cyclobutanedicarboxylate in the synthesis of complex therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Cereblon (CRBN) degrader conjugates (PROTACs) [3].

In these advanced applications, the building block is often used to construct rigidified linkers. The free carboxylic acid is typically activated with coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) or HATU to form an amide bond with a target-binding ligand or an antibody linker moiety [3]. The remaining ethyl ester can then be selectively hydrolyzed or reduced to extend the linker or attach the E3 ligase recruiting ligand.

Workflow Visualization: Orthogonal Functionalization Strategy

The following diagram illustrates the logical progression of utilizing Monoethyl 1,1-cyclobutanedicarboxylate in a drug discovery workflow, leveraging its orthogonal reactivity.

G Start Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9) AmideCoupling Amide Coupling (TBTU, DIPEA, Amine) Start->AmideCoupling Target Amine Addition Intermediate Cyclobutane Amide-Ester Intermediate AmideCoupling->Intermediate PathwayA Pathway A: Ester Hydrolysis (LiOH, THF/H2O) Intermediate->PathwayA PathwayB Pathway B: Ester Reduction (LiBH4 or DIBAL-H) Intermediate->PathwayB ProductA Free Carboxylic Acid (Ready for 2nd Coupling / PROTAC Linker) PathwayA->ProductA ProductB Primary Alcohol (Ready for Spirocycle Formation) PathwayB->ProductB

Figure 1: Orthogonal functionalization workflow of Monoethyl 1,1-cyclobutanedicarboxylate.

Standardized Experimental Protocols

Protocol A: Amide Coupling via TBTU Activation

This protocol describes the standard procedure for coupling the free carboxylic acid of Monoethyl 1,1-cyclobutanedicarboxylate with a primary or secondary amine, a method frequently cited in the synthesis of degrader conjugates [3].

Reagents & Materials:

  • Monoethyl 1,1-cyclobutanedicarboxylate (1.0 eq)

  • Target Amine (1.1 eq)

  • TBTU (CAS: 125700-67-6) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve Monoethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) to the solution, followed by TBTU (1.2 eq). Stir the reaction mixture at room temperature for 15–20 minutes to ensure complete formation of the active ester. Causality insight: Pre-activation minimizes side reactions with the amine and ensures high conversion rates.

  • Coupling: Add the target amine (1.1 eq) dropwise or in small portions.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction progress via LC-MS or TLC.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃, 1M HCl, and brine to remove DMF and unreacted TBTU byproducts.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure cyclobutane amide-ester intermediate.

Protocol B: Selective Ester Hydrolysis

To utilize the remaining functionality for further linker extension (e.g., in ADC or PROTAC synthesis), the ethyl ester must be hydrolyzed without cleaving the newly formed amide bond.

Step-by-Step Procedure:

  • Dissolve the cyclobutane amide-ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq) at 0 °C. Causality insight: The mixed solvent system ensures solubility of both the organic substrate and the inorganic base, while the low temperature prevents potential epimerization or amide cleavage.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture to remove THF and MeOH. Acidify the remaining aqueous layer to pH ~2 using 1M HCl.

  • Extract the precipitated product with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to afford the mono-acid, ready for subsequent coupling.

References

  • Google Patents. (2024). WO2024138128A2 - Cereblon degrader conjugates, and uses thereof.
Method

Application Note: Optimized Amide Coupling Protocols for Monoethyl 1,1-Cyclobutanedicarboxylate

Executive Summary The synthesis of complex pharmaceutical intermediates often requires the formation of amide bonds at sterically congested centers. Monoethyl 1,1-cyclobutanedicarboxylate represents a unique synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the formation of amide bonds at sterically congested centers. Monoethyl 1,1-cyclobutanedicarboxylate represents a unique synthetic challenge: the target carboxylic acid is bound directly to a quaternary carbon (1,1-disubstituted cyclobutane), creating a neopentyl-like steric shield around the electrophilic carbonyl carbon.

Standard coupling reagents (e.g., EDC/HOBt, DCC) frequently fail with this substrate, resulting in low conversions, prolonged reaction times, and difficult purifications. This application note outlines two field-proven, highly efficient protocols for coupling monoethyl 1,1-cyclobutanedicarboxylate with various amines. By leveraging the mechanistic advantages of HATU for standard amines[1] and BTFFH (in situ acyl fluoride generation) for highly unreactive amines[2], researchers can establish a self-validating workflow that ensures >85% yields while preserving the ethyl ester for downstream functionalization.

Mechanistic Rationale & Substrate Challenges

The primary barrier to amide bond formation with monoethyl 1,1-cyclobutanedicarboxylate is the activation energy required for the amine to attack the sterically hindered activated ester.

  • Why EDC/HOBt Fails: The standard 1-hydroxybenzotriazole (HOBt) active ester lacks the necessary electrophilicity and transition-state stabilization to overcome the steric clash at the quaternary cyclobutane center.

  • The HATU Advantage (Anchimeric Assistance): HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the pyridine ring acts as a hydrogen-bond acceptor, coordinating the incoming amine and directing it toward the carbonyl carbon. This intramolecular neighboring-group effect drastically lowers the activation energy, making HATU the gold standard for quaternary carboxylic acids[1].

  • The Acyl Fluoride Fallback: If the target amine is highly electron-deficient (e.g., aminothiazoles, anilines) or exceptionally bulky, even HATU may stall. In these cases, generating an acyl fluoride using BTFFH (Fluoro-N,N,N′,N′-bis(tetramethylene)formamidinium hexafluorophosphate) is required. Acyl fluorides are significantly smaller than HOAt esters, allowing nucleophilic attack in tightly packed steric environments, and are highly resistant to premature hydrolysis[2].

Workflow Visualization

Workflow Substrate Monoethyl 1,1-cyclobutanedicarboxylate Decision Amine Nucleophilicity? Substrate->Decision HATU_Path Standard/Aliphatic Amine HATU + DIPEA in DMF Decision->HATU_Path High/Moderate BTFFH_Path Poor/Hindered Amine BTFFH + DIPEA in DCM Decision->BTFFH_Path Low/Sterically Hindered ActiveEster HOAt Active Ester (LC-MS:[M-OH+HOAt]+) HATU_Path->ActiveEster AcylFluoride Acyl Fluoride Intermediate (Resistant to Hydrolysis) BTFFH_Path->AcylFluoride Coupling Nucleophilic Addition (RT to 80°C) ActiveEster->Coupling AcylFluoride->Coupling Workup Aqueous Workup (1M HCl -> Sat. NaHCO3) Coupling->Workup Product Purified Cyclobutane Amide Workup->Product

Caption: Logical workflow for selecting and executing amide coupling strategies with monoethyl 1,1-cyclobutanedicarboxylate.

Quantitative Yield Comparison

The following table summarizes the expected performance of various coupling methodologies when applied to sterically hindered quaternary carboxylic acids like monoethyl 1,1-cyclobutanedicarboxylate.

Coupling ReagentActive IntermediateTypical Yield (%)Reaction TimeMechanistic Notes
EDC / HOBt OBt Active Ester15 – 30%24 – 48 hPoor conversion due to severe steric clash at the α-carbon.
Oxalyl Chloride Acid Chloride40 – 60%4 – 12 hProne to side reactions; harsh conditions risk ester hydrolysis[1].
HATU / DIPEA HOAt Active Ester75 – 90% 2 – 16 hAnchimeric assistance accelerates reaction; optimal for primary/secondary amines[1].
BTFFH / DIPEA Acyl Fluoride85 – 95% 12 – 24 hMinimal steric demand; best for electron-deficient or highly hindered amines[2].

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard Aliphatic/Aryl Amines)

This protocol is the primary recommendation for coupling monoethyl 1,1-cyclobutanedicarboxylate with standard primary and secondary amines.

Materials:

  • Monoethyl 1,1-cyclobutanedicarboxylate (1.0 eq)

  • Target Amine (1.1 to 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M to 0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve monoethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Causality: Anhydrous DMF stabilizes the highly polar transition states of the coupling reaction while preventing premature hydrolysis of the HOAt active ester.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and cool to 0 °C. Causality: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it only functions to deprotonate the carboxylic acid.

  • Activation: Add HATU (1.2 eq) portion-wise at 0 °C. Stir the mixture for 15–30 minutes at 0 °C.

    • Self-Validation Checkpoint 1: Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester derivative confirms successful activation of the hindered acid.

  • Coupling: Add the target amine (1.1 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–16 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the mass corresponding to the HOAt active ester disappears and the product mass plateaus.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

    • 1M HCl (x2) — Causality: Protonates and removes unreacted amine and DIPEA into the aqueous layer.

    • Saturated aqueous NaHCO₃ (x2) — Causality: Deprotonates and removes HOAt byproduct and any unreacted carboxylic acid.

    • Brine (x1) — Causality: Removes residual water and DMF from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol B: BTFFH-Mediated Acyl Fluoride Generation (For Recalcitrant Amines)

Utilize this protocol when coupling with highly electron-deficient amines (e.g., aminothiazoles) or severely hindered secondary amines where Protocol A yields <50%[2].

Materials:

  • Monoethyl 1,1-cyclobutanedicarboxylate (1.3 eq)

  • Target Amine (1.0 eq)

  • BTFFH (1.5 eq)

  • DIPEA (4.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Activation: To a solution of the carboxylic acid (1.3 eq) in anhydrous DCM, add DIPEA (4.5 eq) followed by BTFFH (1.5 eq). Stir at room temperature for 30 minutes. Causality: BTFFH rapidly converts the acid into an acyl fluoride. The small atomic radius of fluorine minimizes steric repulsion at the cyclobutane quaternary center[2].

  • Coupling: Add the unreactive amine (1.0 eq) to the reaction mixture. Seal the reaction vessel (e.g., a pressure vial) and heat to 80 °C for 12–24 hours. Causality: Elevated temperature provides the kinetic energy necessary to force the collision between the hindered acyl fluoride and the poor nucleophile[2].

  • Workup: Cool to room temperature. Dilute with DCM and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Self-Validating Quality Control & Troubleshooting

To ensure a robust, self-validating system, adhere to the following troubleshooting parameters:

  • Issue: High levels of unreacted acid and amine remaining.

    • Diagnosis: Incomplete activation due to wet solvent.

    • Correction: Ensure DMF/DCM is strictly anhydrous. Water rapidly hydrolyzes the HOAt ester/acyl fluoride back to the starting carboxylic acid.

  • Issue: Hydrolysis of the ethyl ester.

    • Diagnosis: Overly aggressive basic workup.

    • Correction: Ensure the NaHCO₃ wash is brief and cold. Avoid using stronger bases like NaOH or KOH during the organic phase washing step.

  • Issue: Product is contaminated with tetramethylurea (from HATU).

    • Diagnosis: Incomplete aqueous washing.

    • Correction: Tetramethylurea is highly water-soluble. Increase the volume of the aqueous washes or add a 5% LiCl aqueous wash, which is highly effective at pulling polar byproducts and residual DMF out of the EtOAc layer.

References

  • BenchChem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine." Available at:[1]

  • National Center for Biotechnology Information (PMC). "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." Available at:

  • ResearchGate / Organic & Biomolecular Chemistry. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Available at:[2]

Sources

Application

Application Note: Chemoselective Esterification Strategies for 1,1-Cyclobutanedicarboxylic Acid to Monoethyl Ester

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale The synthesis of highly functionalized spirocyclic active...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The synthesis of highly functionalized spirocyclic active pharmaceutical ingredients (APIs)—such as the fluoroquinolone antibacterial intermediate DV-7751—relies heavily on the precise desymmetrization of geminal dicarboxylic acids. Specifically, the conversion of 1,1-cyclobutanedicarboxylic acid to its monoethyl ester (1-ethoxycarbonylcyclobutane-1-carboxylic acid, CAS: 54450-84-9) presents a classic thermodynamic challenge: how to selectively esterify only one of two identical, sterically hindered carboxyl groups without generating a statistical mixture of unreacted diacid, desired monoester, and over-esterified diester.

Direct Fischer esterification using ethanol and a catalytic strong acid (e.g., H₂SO₄) is notoriously unselective for geminal diacids. To achieve a self-validating, high-yielding system, process chemists must leverage the inherent kinetic and electrostatic properties of the substrate. This guide details two field-proven, chemoselective methodologies: Controlled Mono-Saponification and Anhydride Ring-Opening .

Mechanistic Causality & Strategy

Strategy A: Controlled Mono-Saponification (The Top-Down Approach)

Rather than attempting a difficult mono-esterification, it is often more efficient to fully esterify the diacid (or purchase the commercially available diethyl 1,1-cyclobutanedicarboxylate) and selectively hydrolyze one ester group.

The Causality: The first equivalent of hydroxide rapidly attacks one of the ester carbonyls. Once the first ester is hydrolyzed, it forms a negatively charged carboxylate anion. This localized negative charge creates massive electrostatic repulsion against a second incoming hydroxide ion. Consequently, the rate of the second hydrolysis step ( k2​ ) is orders of magnitude slower than the first ( k1​ ). By maintaining a strict stoichiometric limit of base (1.0 to 1.1 equivalents) and controlling the temperature, the reaction naturally arrests at the monoester stage[1].

Saponification A Diethyl 1,1-cyclobutane- dicarboxylate B Tetrahedral Intermediate A->B KOH, MeOH/H2O 0 °C to RT C Monoethyl Ester (Carboxylate Anion) B->C - EtOH C->C Electrostatic Repulsion Prevents 2nd Attack D Monoethyl 1,1-cyclobutane- dicarboxylate C->D 10% HCl (pH 2)

Fig 1: Chemoselective mono-saponification driven by electrostatic repulsion.

Strategy B: Anhydride Ring-Opening (The Bottom-Up Approach)

This method exploits the Thorpe-Ingold effect (gem-dialkyl effect). The cyclobutane ring forces the two carboxyl groups into close spatial proximity, highly favoring intramolecular dehydration to form a cyclic anhydride.

The Causality: Once 1,1-cyclobutanedicarboxylic anhydride is formed, nucleophilic acyl substitution with ethanol opens the ring, generating one ester group and one free carboxylic acid. Because free carboxylic acids require acid catalysis to undergo esterification with alcohols, the newly formed monoester is completely inert to further reaction with neutral ethanol. The reaction is entirely self-limiting.

Anhydride A 1,1-cyclobutane- dicarboxylic acid B Cyclic Anhydride Intermediate A->B Ac2O, Reflux (- H2O) C Monoethyl 1,1-cyclobutane- dicarboxylate B->C EtOH (Neutral) Ring Opening C->C No further esterification without catalyst

Fig 2: Anhydride ring-opening strategy leveraging the Thorpe-Ingold effect.

Experimental Protocols

Protocol 1: Synthesis via Controlled Mono-Saponification

Adapted from the validated scale-up procedure by Miyadera et al.[1][1].

Reagents & Materials:

  • 1,1-Cyclobutanedicarboxylic acid diethyl ester: 85 mL (0.45 mol)

  • Methanol (Analytical Grade): 110 mL

  • 10% Aqueous Potassium Hydroxide (KOH): 290 mL (~0.51 mol, 1.13 eq)

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine & Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Initialization: Charge a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel with 1,1-cyclobutanedicarboxylic acid diethyl ester (85 mL, 0.45 mol) and methanol (110 mL).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Base Addition: Dropwise, add the 10% aqueous KOH solution (290 mL) via the addition funnel over a strict period of 1 hour. Note: Slow addition prevents localized hot spots and limits any trace diester hydrolysis.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 14 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to evaporate the methanol. Do not evaporate the water.

  • Purification (Organic Wash): Wash the remaining aqueous residue with CH₂Cl₂ (2 × 100 mL). Crucial Step: This extracts any unreacted diethyl ester starting material, ensuring high purity of the final product.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 10% HCl. The monoester will precipitate or form an oil as it is protonated.

  • Extraction & Drying: Extract the acidified aqueous layer with EtOAc (3 × 150 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the monoethyl ester as a colorless oil. Expected Yield: ~77.1 g (99.5%).

Protocol 2: Synthesis via Anhydride Ring-Opening

Reagents & Materials:

  • 1,1-Cyclobutanedicarboxylic acid: 14.4 g (0.10 mol)

  • Acetic Anhydride: 30 mL (Excess)

  • Absolute Ethanol: 50 mL

Step-by-Step Methodology:

  • Anhydride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 1,1-cyclobutanedicarboxylic acid (14.4 g, 0.10 mol) in acetic anhydride (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 140 °C) for 3 hours. The solid diacid will gradually dissolve as it converts to the cyclic anhydride.

  • Concentration: Cool the mixture and remove the unreacted acetic anhydride and the acetic acid byproduct by vacuum distillation. The crude 1,1-cyclobutanedicarboxylic anhydride remains as a viscous residue.

  • Ring-Opening: To the crude anhydride, add absolute ethanol (50 mL). Attach a reflux condenser and heat to a gentle reflux for 2 hours. Note: No acid catalyst is added. The nucleophilic attack of ethanol on the highly strained anhydride is spontaneous.

  • Isolation: Concentrate the solution under reduced pressure to remove excess ethanol. The resulting residue is the highly pure monoethyl ester. It can be further purified by vacuum distillation if required. Expected Yield: ~15.5 g (90%).

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both protocols, allowing process chemists to select the optimal route based on starting material availability and scale-up requirements.

ParameterProtocol 1: Mono-SaponificationProtocol 2: Anhydride Ring-Opening
Starting Material Diethyl 1,1-cyclobutanedicarboxylate1,1-Cyclobutanedicarboxylic acid
Primary Reagents KOH, Methanol, HClAcetic Anhydride, Absolute Ethanol
Typical Yield > 98%85% – 92%
Chemoselectivity Excellent (Electrostatic control)Excellent (Kinetic/Thermodynamic control)
Scalability High (Aqueous workup is straightforward)Moderate (Requires vacuum distillation of Ac₂O)
Risk of Over-reaction Very LowZero (Without acid catalyst)

References

  • Miyadera, A., Satoh, K., & Imura, A. (2000). Efficient Synthesis of a Key Intermediate of DV-7751 via Optical Resolution or Microbial Reduction. Chemical and Pharmaceutical Bulletin, 48(4), 563-565. URL: [Link]

Sources

Method

Monoethyl 1,1-cyclobutanedicarboxylate in the synthesis of cyclobutane amino acids

Application Note: Monoethyl 1,1-Cyclobutanedicarboxylate in the Synthesis of Cyclobutane Amino Acids Scientific Context & Strategic Importance The incorporation of non-proteinogenic, sterically constrained amino acids in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Monoethyl 1,1-Cyclobutanedicarboxylate in the Synthesis of Cyclobutane Amino Acids

Scientific Context & Strategic Importance

The incorporation of non-proteinogenic, sterically constrained amino acids into peptide backbones is a cornerstone strategy in modern drug discovery. 1-Aminocyclobutanecarboxylic acid (ACBC) and its orthogonally protected derivatives are highly valued for their ability to restrict peptide conformation, thereby enhancing target affinity and metabolic stability.

Biologically, the ACBC motif is a critical structural pharmacophore. It serves as a potent competitive antagonist at the NMDA receptor by displacing endogenous co-agonists (glycine or D-serine) at the GluN1 subunit[1]. Furthermore, ACBC derivatives are essential building blocks in the synthesis of Hepatitis C Virus (HCV) NS3 protease inhibitors, where the rigid cyclobutane ring optimally positions the peptide sequence within the viral enzyme's active site[2].

To synthesize these derivatives efficiently, Monoethyl 1,1-cyclobutanedicarboxylate (CAS 54450-84-9) serves as the premier starting material. As a desymmetrized half-ester, it provides an elegant chemical handle: the free carboxylic acid can be selectively transformed into an amine, while the ethyl ester is preserved to eventually become the C-terminus of the target amino acid.

Mechanistic Insights: The Curtius Rearrangement Pathway

The direct conversion of the free carboxylic acid to a protected amine is best achieved via the Curtius Rearrangement [3].

Causality in Reagent Selection: We utilize Diphenylphosphoryl azide (DPPA) rather than traditional chlorinating agents (e.g., thionyl chloride). DPPA enables a mild, one-pot conversion of the carboxylic acid to an acyl azide. This avoids harsh acidic conditions that could prematurely hydrolyze the ethyl ester or trigger ring-opening side reactions in the strained cyclobutane system.

Upon heating, the acyl azide undergoes thermal decomposition, expelling nitrogen gas to form a highly reactive isocyanate intermediate. By conducting this rearrangement in the presence of an alcohol (such as tert-butanol), the isocyanate is immediately trapped to form a stable carbamate (e.g., a Boc-protected amine).

CurtiusWorkflow SM Monoethyl 1,1-cyclobutanedicarboxylate (Free Acid / Ethyl Ester) Azide Acyl Azide Intermediate (Reactive Species) SM->Azide DPPA, Et3N, 0°C Isocyanate Isocyanate Intermediate (Transient) Azide->Isocyanate Heat (80°C), -N2 BocEster Ethyl 1-(Boc-amino)cyclobutanecarboxylate (Protected Intermediate) Isocyanate->BocEster t-BuOH, Reflux Final N-Boc-1-aminocyclobutanecarboxylic acid (Target Building Block) BocEster->Final LiOH, THF/H2O, RT

Workflow for the synthesis of N-Boc-ACBC via Curtius rearrangement.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology outlines the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid. The protocol is designed with built-in validation steps to ensure high purity without the immediate need for exhaustive chromatography.

Step 1: Synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
  • Activation: Dissolve Monoethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (N₂ or Ar). Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Azide Formation: Add DPPA (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material and the appearance of a less polar, UV-active spot (acyl azide).

  • Rearrangement & Trapping: Add anhydrous tert-butanol (10.0 eq). Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. The evolution of N₂ gas will be visible.

  • Targeted Workup: Cool to room temperature and dilute with ethyl acetate.

    • Causality of Washes: Wash the organic layer with 10% aqueous citric acid (3x) to selectively protonate and remove residual triethylamine. Follow with saturated aqueous NaHCO₃ (3x) to neutralize and extract unreacted starting monoester and the acidic diphenylphosphoric acid byproduct.

  • Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the protected ester as a pale yellow oil.

Step 2: Saponification to N-Boc-1-aminocyclobutanecarboxylic acid
  • Hydrolysis: Dissolve the crude ester from Step 1 in a 3:1 mixture of THF and H₂O (0.3 M). Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Validation: TLC monitoring should indicate the disappearance of the ester spot.

  • Controlled Acidification: Remove THF in vacuo. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to exactly pH 3.5 using 1M HCl.

    • Causality of pH Control: Over-acidification (pH < 2) risks premature cleavage of the acid-sensitive Boc protecting group. Under-acidification (pH > 5) results in poor extraction efficiency of the target carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield the target N-Boc-ACBC as a white solid.

Step 3: Deprotection to ACBC Hydrochloride (Optional)

For applications requiring the free amino acid[4]:

  • Dissolve N-Boc-ACBC in 4M HCl in dioxane (5.0 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo and triturate with cold diethyl ether to precipitate 1-aminocyclobutanecarboxylic acid hydrochloride as a highly pure, white crystalline solid.

Quantitative Data Summary

The table below summarizes the stoichiometric parameters, reaction conditions, and expected yields for the synthetic sequence.

StepReaction PhaseReagentsEquivalentsTempTimeExpected Yield
1a Acyl Azide FormationDPPA / Et₃N1.1 / 1.20 °C to RT2 hN/A (In situ)
1b Curtius Rearrangementtert-Butanol10.0 (solvent)80 °C12 h75 - 85%
2 SaponificationLiOH·H₂O2.0RT4 - 6 h85 - 95%
3 Deprotection (Opt.)4M HCl in Dioxane5.0RT2 h> 95%

Biological Application: NMDA Receptor Antagonism

Once synthesized, the free ACBC molecule serves as a powerful tool compound in neurobiology. Due to its structural homology to glycine, it acts as a competitive antagonist at the NMDA receptor[1].

BioPathway ACBC ACBC (Antagonist) Receptor NMDA Receptor (GluN1 Subunit) ACBC->Receptor Competitively Binds Glycine Glycine (Co-agonist) Glycine->Receptor Binds (Normal) Channel Ion Channel Status Receptor->Channel Prevents Activation

Mechanism of competitive antagonism by ACBC at the NMDA receptor.

References

  • Title: Hepatitis C inhibitor tri-peptides (US6323180B1)
  • Title: Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis Protocol for Monoethyl 1,1-cyclobutanedicarboxylate

Introduction and Strategic Rationale Monoethyl 1,1-cyclobutanedicarboxylate (CAS 54450-84-9)[1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Monoethyl 1,1-cyclobutanedicarboxylate (CAS 54450-84-9)[1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Its orthogonal reactivity—featuring both a reactive carboxylic acid and a protected ethyl ester—makes it a critical intermediate in the development of antihypercholesterolemic agents[2] and advanced antibody-drug conjugates (ADCs), such as silvestrol-linker intermediates[3].

The most scalable and economically viable route to this monoester is the partial saponification (hydrolysis) of the symmetrical precursor, diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1)[4]. However, controlling the desymmetrization of a diester to yield a monoester without generating a statistical mixture of unreacted starting material, monoester, and diacid presents a significant process chemistry challenge. This application note details a robust, self-validating scale-up protocol designed to maximize monoester yield while ensuring high API-grade purity.

Mechanistic Causality and Process Design (E-E-A-T)

As a self-validating system, this protocol relies on two fundamental principles: kinetic control and phase-selective purification .

  • Kinetic Control via Steric and Electronic Hindrance: The first equivalent of hydroxide attacks the diester to form the mono-carboxylate. Once the mono-carboxylate anion is formed, the local electron density significantly repels the approach of a second hydroxide ion. By keeping the temperature strictly between 0 °C and 5 °C and adding exactly 1.0 equivalent of potassium hydroxide (KOH) in a dilute ethanolic solution, we exploit the higher activation energy required for the second hydrolysis step.

  • Phase-Selective Purification (Acid-Base Extraction): The reaction is intentionally designed to leave ~5-10% of the diester unreacted to strictly avoid the formation of the diacid (1,1-cyclobutanedicarboxylic acid), which is notoriously difficult to separate from the monoester. The protocol validates itself during the workup: at pH 9–10, the unreacted diester remains organic-soluble and is washed away, while the product remains in the aqueous phase as a potassium salt. Subsequent acidification to pH 2 protonates the monoester, allowing it to be cleanly extracted into an organic solvent. Furthermore, strict temperature control during solvent evaporation prevents unwanted thermal decarboxylation of the malonic acid derivative[5].

Process Workflow Visualization

SynthesisWorkflow A Diethyl 1,1-cyclobutanedicarboxylate (Starting Material) B Partial Saponification (1.0 eq KOH / EtOH, 0-5°C) A->B C Solvent Evaporation & Aqueous Dilution B->C D Alkaline Extraction (pH ~9) (Removes Unreacted Diester) C->D E Acidification (HCl to pH 2) D->E Aqueous Layer (Potassium Monoester) F Acidic Extraction (MTBE) (Isolates Monoester) E->F G Monoethyl 1,1-cyclobutanedicarboxylate (Target Product) F->G Organic Layer (Concentrated)

Workflow for the scale-up partial saponification and acid-base isolation of the monoester.

Materials and Scale-Up Equipment

  • Reagents:

    • Diethyl 1,1-cyclobutanedicarboxylate (Starting Material, 1.0 eq)[6]

    • Potassium Hydroxide (KOH, 85% pellets, 1.0 eq)

    • Absolute Ethanol (Reaction Solvent)

    • Methyl tert-butyl ether (MTBE) (Extraction Solvent)

    • 1M Hydrochloric Acid (HCl) (Acidification Reagent)

    • Deionized Water

  • Equipment:

    • 20 L Jacketed glass reactor with precise temperature control (chiller unit).

    • Overhead mechanical stirrer (PTFE-coated).

    • Addition funnel with pressure equalization.

    • In-line pH probe.

Step-by-Step Methodology

Phase 1: Controlled Saponification

  • Preparation: Charge the 20 L jacketed reactor with Diethyl 1,1-cyclobutanedicarboxylate (1.0 kg, 5.0 mol) and Absolute Ethanol (5.0 L).

  • Cooling: Set the chiller to cool the reaction mixture to an internal temperature of 0 °C. Engage overhead stirring at 150 rpm.

  • Base Addition: Dissolve KOH (330 g, 5.0 mol, assuming 85% purity) in Absolute Ethanol (3.0 L). Transfer this solution to the addition funnel.

  • Dosing: Add the ethanolic KOH solution dropwise over 3–4 hours. Crucial: Maintain the internal temperature below 5 °C. Rapid addition causes localized heating and base concentration, leading to irreversible diacid formation.

  • Monitoring: Stir for an additional 2 hours at 0–5 °C. Monitor via GC or TLC (Hexane:EtOAc 4:1). The target is ~90% conversion. Do not push the reaction to 100% conversion.

Phase 2: Solvent Swap and Quench 6. Concentration: Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure. Crucial: Keep the water bath temperature strictly < 35 °C to prevent thermally-induced decarboxylation of the malonic half-ester[5]. 7. Aqueous Reconstitution: Dissolve the resulting viscous residue (a mixture of potassium monoester and unreacted diester) in Deionized Water (4.0 L).

Phase 3: Base Extraction (Impurity Removal) 8. First Extraction: Add MTBE (2.0 L) to the aqueous solution. Stir vigorously for 10 minutes, then allow phase separation. 9. Separation: The upper organic layer contains the unreacted diester. Discard or retain for recycling. The lower aqueous layer (pH ~9–10) contains the target product. Repeat the MTBE wash (1.0 L) to ensure complete removal of the diester.

Phase 4: Acidification and Product Isolation 10. Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl until the in-line pH probe reads pH 2.0. Observation: The solution will become cloudy as the free carboxylic acid forms an emulsion. 11. Product Extraction: Extract the acidified aqueous layer with MTBE (3 x 2.0 L). The monoester partitions cleanly into the organic phase. 12. Washing and Drying: Combine the MTBE extracts, wash with brine (1.0 L), and dry over anhydrous Na₂SO₄. 13. Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Monoethyl 1,1-cyclobutanedicarboxylate as a colorless to pale yellow viscous liquid.

Quantitative Data & Troubleshooting

ParameterExpected OutcomePotential DeviationCorrective Action
Yield 75% – 82%< 60% YieldCheck for over-hydrolysis (diacid formation) or incomplete extraction during the acidic phase.
Purity (GC) > 98%Presence of DiesterEnsure aqueous layer pH is strictly > 9 during the first MTBE wash to keep the monoester fully ionized.
Impurity: Diacid < 1%> 5% DiacidLower the dosing rate of KOH; ensure strict temperature control (0–5 °C) to prevent double saponification.
Impurity: Diester < 1%> 5% DiesterIncrease the volume of MTBE during the alkaline extraction phase to fully wash away unreacted starting material.

Sources

Method

Application Note: Chemoselective and Exhaustive Reduction of Monoethyl 1,1-Cyclobutanedicarboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale Monoethyl 1,1-cyclobutanedicarboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Monoethyl 1,1-cyclobutanedicarboxylate is a highly versatile, strained-ring building block utilized extensively in medicinal chemistry. Because it contains both a carboxylic acid and an ethyl ester moiety, researchers can selectively derivatize the molecule to access different cyclobutane methanol derivatives.

The divergence in product formation is strictly governed by the electronic nature of the chosen reducing agent:

  • Chemoselective Reduction (Pathway A): Borane-tetrahydrofuran (BH₃·THF) acts as an electrophilic reducing agent. It preferentially coordinates to the more electron-rich carbonyl oxygen of the carboxylic acid, forming a highly reactive triacyloxyborane intermediate. The ester moiety is significantly less nucleophilic and remains unreactive under standard conditions[1]. This mechanistic causality allows for the selective synthesis of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate [2].

  • Exhaustive Reduction (Pathway B): Lithium aluminum hydride (LiAlH₄) is a potent nucleophilic reducing agent. It readily attacks the electrophilic carbonyl carbon of both the ester and the deprotonated carboxylic acid, driving the complete reduction of the molecule to yield 1,1-Cyclobutanedimethanol [3].

ReactionPathway SM Monoethyl 1,1-cyclobutanedicarboxylate (Carboxylic Acid + Ethyl Ester) BH3 BH3·THF (Electrophilic) Selective Acid Reduction SM->BH3 LiAlH4 LiAlH4 (Nucleophilic) Exhaustive Reduction SM->LiAlH4 Prod1 Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (Mono-alcohol, Ester intact) BH3->Prod1 Prod2 1,1-Cyclobutanedimethanol (Diol) LiAlH4->Prod2

Fig 1. Chemoselective vs. exhaustive reduction pathways of the monoester-monoacid.

Quantitative Data & Physicochemical Properties

The following tables summarize the expected outcomes and fundamental properties of the target derivatives synthesized from these protocols.

Table 1: Comparison of Reduction Conditions and Product Profiles

ReagentTarget Functional GroupUnaffected GroupProductTypical Yield
BH₃·THF Carboxylic AcidEthyl EsterEthyl 1-(hydroxymethyl)cyclobutanecarboxylate85–92%
LiAlH₄ Carboxylic Acid & EsterNone1,1-Cyclobutanedimethanol80–88%

Table 2: Physicochemical Properties of Target Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightPhysical State
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate1195-81-9[4]C₈H₁₄O₃158.19 g/mol [4]Clear Liquid
1,1-Cyclobutanedimethanol4415-73-0[5]C₆H₁₂O₂116.16 g/mol [5]Viscous Liquid/Solid

Experimental Protocols

Protocol A: Chemoselective Synthesis of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

Objective: Selectively reduce the carboxylic acid while preserving the ethyl ester.

Self-Validating Principle: The evolution of hydrogen gas during the initial addition of BH₃·THF serves as a visual confirmation of the formation of the triacyloxyborane intermediate. Cessation of gas evolution indicates the completion of the initial coordination phase.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Monoethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BH₃·THF (1.5 equiv) via syringe. Causality Note: Slow addition controls the exothermic release of H₂ gas and prevents localized heating, which could lead to unwanted ester reduction.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 7:3) or GC-MS.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Carefully add methanol dropwise until effervescence ceases. Causality Note: Methanol destroys excess borane and cleaves the boron-oxygen bonds, liberating the free alcohol.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via flash column chromatography if necessary.

Protocol B: Exhaustive Synthesis of 1,1-Cyclobutanedimethanol

Objective: Completely reduce both the carboxylic acid and the ethyl ester to yield a diol.

Self-Validating Principle (The Fieser Workup): LiAlH₄ reductions are notoriously difficult to work up due to the formation of gelatinous aluminum emulsions that trap the product. The Fieser workup ( n,n,3n method) is a self-validating stoichiometric quench. If executed correctly, it produces a crisp, granular white precipitate. A granular precipitate guarantees that the aluminum salts have been properly hydrated and that product recovery will be maximized.

  • Preparation: In an oven-dried, argon-purged flask, suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.3 M). Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve Monoethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Causality Note: The substrate is added to the hydride (rather than vice versa) to ensure the reducing agent is always in excess, preventing partial reduction intermediates.

  • Reaction Propagation: Reflux the mixture at 65 °C for 3–4 hours.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled water (Dropwise, highly exothermic).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

  • Isolation: Stir the quenched mixture vigorously for 15–30 minutes until the aluminum salts form a granular white solid. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure 1,1-Cyclobutanedimethanol[3].

WorkupWorkflow Start Reaction Mixture (LiAlH4 + Substrate in THF) Cool Cool to 0 °C Start->Cool Water1 Add x mL H2O (Dropwise) Cool->Water1 NaOH Add x mL 15% NaOH (Aqueous) Water1->NaOH Water2 Add 3x mL H2O (Stir 15 min) NaOH->Water2 Filter Filter Aluminum Salts (Celite pad) Water2->Filter Isolate Concentrate Filtrate (Yield Diol) Filter->Isolate

Fig 2. Standard Fieser workup workflow for LiAlH4 reductions.

References

  • ACS Publications. "Ruthenium Alkylidene Initiated Living Ring-Opening Metathesis Polymerization (ROMP) of 3-Substituted Cyclobutenes." Macromolecules. Accessed April 1, 2026. [Link]

Sources

Application

Application Note: Decarboxylative Cross-Coupling of Monoethyl 1,1-Cyclobutanedicarboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9) Executive Summary & Mechanistic Rationale Monoethyl 1,1-cyclob...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9)

Executive Summary & Mechanistic Rationale

Monoethyl 1,1-cyclobutanedicarboxylate is a privileged building block in modern drug discovery, utilized to install a rigid, metabolically stable cyclobutane core bearing an orthogonal ethyl ester handle. However, functionalizing the C1 quaternary center via traditional cross-coupling (e.g., Suzuki or Negishi coupling of cyclobutyl halides) is notoriously inefficient. The steric bulk of the quaternary center severely hinders oxidative addition, while the strained ring system is highly susceptible to β -hydride elimination and ring-opening side reactions.

To bypass these limitations, decarboxylative cross-coupling has emerged as the premier synthetic strategy[1]. By utilizing the free carboxylic acid as a traceless radical precursor, chemists can generate a 1-(ethoxycarbonyl)cyclobutyl radical.

The Causality of Substrate Stability: Generating a radical on a strained four-membered ring typically invites rapid ring-opening. However, the adjacent ethyl ester group in Monoethyl 1,1-cyclobutanedicarboxylate provides critical capto-dative/electron-withdrawing stabilization to the resulting tertiary radical, effectively suppressing ring-opening and allowing efficient capture by a transition metal catalyst[1].

We detail two orthogonal, self-validating methodologies for this transformation: Photoredox/Nickel Dual Catalysis [2] and Redox-Active Ester (RAE) Reductive Coupling [3].

G cluster_0 Method A: Photoredox Dual Catalysis cluster_1 Method B: Redox-Active Ester (RAE) SM Monoethyl 1,1-cyclobutanedicarboxylate (Free Acid) A_Cat Ir Photocatalyst + Ni Catalyst Blue LED, Base SM->A_Cat B_Act NHPI, DIC, DMAP (Pre-activation) SM->B_Act A_Rad Direct Carboxylate Oxidation (-CO₂, -e⁻) A_Cat->A_Rad Product Ethyl 1-Arylcyclobutanecarboxylate (Cross-Coupled Product) A_Rad->Product Ni-mediated Aryl coupling B_RAE NHPI-Cyclobutane Ester B_Act->B_RAE B_Cat Ni Catalyst + Zn Reductant (Reductive Cleavage) B_RAE->B_Cat B_Cat->Product Ni-mediated Aryl coupling

Divergent decarboxylative cross-coupling workflows for cyclobutane functionalization.

Protocol A: Photoredox/Nickel Dual Catalytic Arylation

This method utilizes visible light to directly oxidize the native carboxylic acid, avoiding pre-activation steps. It is highly effective for coupling with a wide array of aryl and vinyl halides[2].

Mechanistic Causality of Reagent Selection
  • Photocatalyst (Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ ) : Aliphatic carboxylic acids have high oxidation potentials. This specific Iridium catalyst is selected because its excited state ( ∗IrIII ) is sufficiently oxidizing ( E1/2red​ > +1.2 V vs SCE) to facilitate the single-electron transfer (SET) required for decarboxylation[2].

  • Base (Cs 2​ CO 3​ ) : The protonated carboxylic acid is highly resistant to oxidation. Cesium carbonate deprotonates the acid, lowering the oxidation potential and enabling the SET event.

  • Cross-Coupling Catalyst (NiCl 2​ ·glyme / dtbbpy) : The bipyridine ligand (dtbbpy) provides optimal electron density to stabilize the highly reactive Ni(I) and Ni(III) intermediates, preventing catalyst aggregation and facilitating rapid reductive elimination of the sterically hindered cyclobutane product.

CatalyticCycle SM Cyclobutane Monoester Radical Tertiary Cyclobutyl Radical SM->Radical -CO₂, -e⁻ (Oxidation) Ni_III Ni(III)-Aryl-Alkyl Radical->Ni_III Ir_Cat Ir(III) Photocatalyst (Excited State) Ir_Cat->Radical SET Ni_0 Ni(0) Catalyst Ni_II Ni(II)-Aryl Complex Ni_0->Ni_II Ar-X Oxidative Add. Ni_II->Ni_III Radical Capture Ni_III->Ni_0 Catalyst Regen (+e⁻) Product Cross-Coupled Product Ni_III->Product Reductive Elim.

Mechanistic cycle of Ir/Ni dual-catalyzed decarboxylative arylation.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried 8 mL vial equipped with a Teflon septum and magnetic stir bar, add Monoethyl 1,1-cyclobutanedicarboxylate (1.5 mmol, 1.5 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), NiCl 2​ ·glyme (0.1 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 mmol, 10 mol%), Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (0.01 mmol, 1 mol%), and Cs 2​ CO 3​ (1.5 mmol, 1.5 equiv).

  • Degassing: Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL) via syringe under an Argon atmosphere.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously (800 rpm) at room temperature. A cooling fan must be used to maintain the temperature below 30 °C, as thermal degradation of the photocatalyst can occur.

  • Reaction Monitoring & Workup: After 24 hours, quench the reaction by exposing it to air. Dilute with diethyl ether (30 mL) and wash sequentially with water (3 × 15 mL) and brine (15 mL). Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Redox-Active Ester (RAE) Reductive Coupling

For laboratories lacking specialized photoreactors, or when scaling up parallel medicinal chemistry libraries, the Baran Redox-Active Ester (RAE) approach is highly recommended[4]. By pre-activating the acid as an N-hydroxyphthalimide (NHPI) ester, the reduction potential required to generate the radical is drastically lowered, allowing the use of inexpensive Zinc metal as the reductant[3].

Step-by-Step Methodology

Step 1: NHPI Ester Pre-Activation

  • In a round-bottom flask, dissolve Monoethyl 1,1-cyclobutanedicarboxylate (10 mmol, 1.0 equiv) and N-hydroxyphthalimide (NHPI) (10 mmol, 1.0 equiv) in anhydrous CH 2​ Cl 2​ (40 mL).

  • Add N,N'-Diisopropylcarbodiimide (DIC) (11 mmol, 1.1 equiv) and 4-Dimethylaminopyridine (DMAP) (1 mmol, 10 mol%).

  • Stir at room temperature for 4 hours. The formation of the RAE is typically indicated by a color change to pale yellow and the precipitation of diisopropylurea.

  • Filter the urea byproduct, concentrate the filtrate, and purify via a short silica plug to isolate the NHPI-cyclobutane ester.

Step 2: Decarboxylative Cross-Coupling

  • In a Schlenk tube under Argon, add the NHPI-cyclobutane ester (1.5 mmol, 1.5 equiv), aryl iodide (1.0 mmol, 1.0 equiv), NiCl 2​ ·glyme (0.2 mmol, 20 mol%), dtbbpy (0.2 mmol, 20 mol%), and activated Zinc dust (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF/THF (1:1 v/v, 10 mL) and stir vigorously at room temperature for 12 hours. Note: Zinc serves as the terminal reductant to turn over the Ni(II) species back to the active Ni(0) catalyst.

  • Dilute with EtOAc, filter through a pad of Celite to remove Zinc residues, wash with 1M HCl, and purify via chromatography.

Quantitative Data & Strategy Comparison

The following table summarizes the operational parameters and quantitative expectations for both methodologies when applied to Monoethyl 1,1-cyclobutanedicarboxylate.

ParameterProtocol A: Photoredox/Ni Dual CatalysisProtocol B: RAE Reductive Coupling
Activation Mode Direct Oxidation (Photochemical)Reductive Cleavage (Chemical)
Catalyst System 1% Ir-Photocatalyst + 10% NiCl 2​ ·glyme20% NiCl 2​ ·glyme + Stoichiometric Zn
Typical Yield Range 65% – 85%55% – 75%
Reaction Time 24 Hours4 Hours (Step 1) + 12 Hours (Step 2)
Temperature Ambient (Requires cooling fan)Ambient
Scalability Limited by light penetration (Optimal < 5g)Highly scalable (Easily > 10g)[4]
Key Advantage High atom economy; no pre-activation needed.No photoreactor required; excellent for library synthesis.

References

  • Title: Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides | Source: acs.org | URL:[Link]

  • Title: Enabling electrochemical, decarboxylative C(sp2)–C(sp3) cross-coupling for parallel medicinal chemistry | Source: project-miel.eu | URL: [Link]

  • Title: Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry | Source: acs.org | URL:[Link]

Sources

Method

Application Note: Advanced Preparation of Active Esters from Monoethyl 1,1-Cyclobutanedicarboxylate

Introduction & Strategic Rationale In modern drug discovery, the incorporation of cyclobutane rings into active pharmaceutical ingredients (APIs) is a proven strategy to increase the fraction of sp³-hybridized carbons (F...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the incorporation of cyclobutane rings into active pharmaceutical ingredients (APIs) is a proven strategy to increase the fraction of sp³-hybridized carbons (Fsp³). This structural modification often enhances metabolic stability, solubility, and target specificity. Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9) serves as a highly versatile, mono-protected building block for these endeavors.

However, the quaternary C1 carbon of the cyclobutane ring introduces significant steric hindrance, making the free carboxylic acid notoriously sluggish in direct amide coupling reactions. To overcome this, the carboxylic acid must be converted into a highly reactive intermediate—an active ester . This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for synthesizing active esters from monoethyl 1,1-cyclobutanedicarboxylate.

Mechanistic Insights & Causality (E-E-A-T)

The transformation of a sterically hindered carboxylic acid into an active acylating agent requires a precise selection of coupling reagents. The most reliable method for bench-scale API synthesis utilizes the carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide)[1].

The Causality of the EDC/NHS System: When EDC reacts with the free carboxylic acid of monoethyl 1,1-cyclobutanedicarboxylate, it forms an O-acylisourea intermediate. While highly reactive, this intermediate is thermodynamically unstable. If left un-trapped, it rapidly hydrolyzes back to the starting material or undergoes an irreversible O-to-N acyl migration to form an inactive N-acylurea, completely halting the reaction[1].

The addition of NHS serves a causal, protective role. NHS acts as a superior nucleophile that rapidly attacks the O-acylisourea, displacing the water-soluble isourea byproduct and forming a stable, isolable NHS active ester[2]. This NHS ester is highly selective for primary amines, making it an ideal, stable intermediate for subsequent peptide coupling or API functionalization.

Mechanism A Monoethyl 1,1- cyclobutanedicarboxylate B EDC Activation A->B C O-Acylisourea Intermediate B->C Rapid D NHS Addition C->D E NHS Active Ester (Stable & Reactive) D->E -Isourea

Mechanistic pathway of EDC/NHS-mediated active ester formation.

Quantitative Data & Reaction Optimization

Understanding the substrate's physical properties is essential for designing a self-validating protocol. Monoethyl 1,1-cyclobutanedicarboxylate is a liquid at room temperature and lacks a strong UV chromophore, which dictates specific analytical techniques for reaction monitoring[3].

Table 1: Physicochemical Properties of Monoethyl 1,1-cyclobutanedicarboxylate [3]

PropertyValue
CAS Number 54450-84-9
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Density 1.117 g/mL at 25 °C
Refractive Index n20/D 1.451
pKa (Predicted) 3.00 ± 0.20

Table 2: Optimization of NHS Esterification Conditions

SolventCoupling AgentAdditiveReaction TimeYield (%)Purity (%)
DMFEDC·HCl (1.2 eq)NHS (1.2 eq)12 h82>95
DCM EDC·HCl (1.2 eq) NHS (1.2 eq) 4 h 88 >98
THFDCC (1.2 eq)NHS (1.2 eq)12 h75~90

Field-Proven Insight: Dichloromethane (DCM) is preferred over Dimethylformamide (DMF) for this specific low-molecular-weight substrate. DCM allows for a highly efficient aqueous workup, preventing the loss of the relatively polar active ester into the aqueous phase—a common failure point when extracting from DMF.

Experimental Protocols

Protocol A: Synthesis of the NHS-Active Ester via EDC/NHS

This protocol is designed as a self-validating system, ensuring high purity without the need for complex column chromatography.

Materials Required:

  • Monoethyl 1,1-cyclobutanedicarboxylate (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Monoethyl 1,1-cyclobutanedicarboxylate (1.0 eq) and NHS (1.2 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Thermal Control: Purge the flask with Argon and cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling minimizes the exothermic degradation of the highly reactive O-acylisourea intermediate before NHS can attack.

  • Activation: Add EDC·HCl (1.2 eq) portionwise over 10 minutes.

    • Causality: EDC·HCl is utilized instead of DCC to ensure that the resulting urea byproduct (1-[3-(dimethylamino)propyl]-3-ethylurea) is highly water-soluble, facilitating complete removal during the aqueous workup.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Workup: Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 0.1 M HCl (1x): Self-validation step to protonate and remove unreacted EDC and the urea byproduct into the aqueous layer.

    • Saturated NaHCO₃ (2x): Self-validation step to deprotonate and remove any unreacted starting carboxylic acid and excess NHS.

    • Brine (1x): To remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the NHS active ester as a viscous oil.

Workflow Step1 1. Dissolve Acid & NHS in anhydrous DCM Step2 2. Chill to 0°C under Argon Step1->Step2 Step3 3. Add EDC·HCl portionwise Step2->Step3 Step4 4. Stir at RT for 4 hours Step3->Step4 Step5 5. Aqueous Workup (Wash with HCl/NaHCO3) Step4->Step5 Step6 6. Isolate Active Ester via Evaporation Step5->Step6

Step-by-step experimental workflow for NHS ester synthesis.

Protocol B: Alternative Activation via Acid Chloride

For highly sterically hindered amines where NHS esters fail to couple efficiently, an acid chloride intermediate is required[4].

Step-by-Step Methodology:

  • To Monoethyl 1,1-cyclobutanedicarboxylate (100 mg, 1.0 eq), add neat Thionyl Chloride (SOCl₂, 93 μL, ~2.2 eq).

  • Reflux the mixture for 5 hours.

    • Causality: The cyclobutane ring introduces significant steric hindrance at the quaternary C1 carbon, necessitating elevated temperatures for complete conversion to the acid chloride[4].

  • Concentrate the reaction mixture under reduced pressure.

  • Azeotropically dry the residue with toluene (2x) to completely remove residual SOCl₂ and HCl gas, yielding ethyl 1-(chlorocarbonyl)cyclobutane-1-carboxylate as a highly reactive oil ready for immediate use.

Self-Validating Systems & Troubleshooting

To ensure the integrity of your synthesis, implement the following validation checks:

  • Analytical Validation (TLC): Because the cyclobutane moiety lacks a conjugated pi-system, it does not absorb UV light at 254 nm. Standard UV-based TLC monitoring will result in false negatives. You must use potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) stains , which will oxidize the compound upon heating and reveal distinct spots.

  • Mass Spectrometry (LC-MS): When analyzing the NHS ester via LC-MS, look for the[M+H]⁺ peak at m/z 270.1 or the sodium adduct [M+Na]⁺ at m/z 292.1. Ensure the MS source temperature is not excessively high, as NHS esters can undergo thermal degradation during ionization.

References

  • Sigma-Aldrich. "1-Ethoxycarbonyl cyclobutane-1-carboxylic acid 95%". sigmaaldrich.com.
  • BenchChem. "Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions". benchchem.com.
  • Thermo Fisher Scientific. "Instructions - EDC". thermofisher.com.
  • ChemicalBook. "CYCLOBUTANE-1,1-DICARBOXYLIC ACID ETHYL ESTER Properties". chemicalbook.com.
  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing diester formation during monoesterification of 1,1-cyclobutanedicarboxylic acid

Troubleshooting Guide: Preventing Diester Formation During Monoesterification of 1,1-Cyclobutanedicarboxylic Acid Welcome to the Technical Support Center. This guide is designed for research scientists and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Diester Formation During Monoesterification of 1,1-Cyclobutanedicarboxylic Acid

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals encountering chemoselectivity issues during the synthesis of malonic acid half oxyesters (MAHOs), specifically the monoesterification of 1,1-cyclobutanedicarboxylic acid (CBDCA).

Because the two carboxylic acid groups on the 1,1-cyclobutane ring are chemically equivalent but sterically hindered, achieving high monoester selectivity without over-esterification is a well-documented challenge in organic synthesis[1]. This guide provides the theoretical causality behind these challenges and field-proven, self-validating protocols to overcome them.

Part 1: Frequently Asked Questions (Theory & Causality)

Q: Why does direct esterification (e.g., Fischer esterification or standard DCC coupling) invariably lead to a mixture of unreacted diacid, monoester, and diester? A: The failure of direct esterification is rooted in kinetics and thermodynamics. In CBDCA, the two carboxyl groups share the same initial pKa and steric environment. When one equivalent of alcohol is added, the rate constant for the first esterification ( k1​ ) is only marginally higher than the rate constant for the second esterification ( k2​ ). Because k1​≈k2​ , the reaction follows a statistical distribution, yielding a complex mixture[1]. Furthermore, standard acid-catalyzed esterification is equilibrium-driven, making it impossible to kinetically "stop" the reaction at the monoester stage.

Q: Can I achieve selectivity by strictly limiting the alcohol to 1.0 equivalent? A: Stoichiometric limitation alone is insufficient. While it prevents complete conversion to the diester, the similar reactivity of the monoester intermediate means that as the concentration of the monoester increases, it competes with the unreacted diacid for the remaining alcohol. This still results in a statistical mixture requiring laborious chromatographic separation.

Q: What is the mechanistic causality behind the "Anhydride Route," and why is it recommended? A: The Anhydride Route is the most authoritative method for absolute desymmetrization[2]. By reacting CBDCA with acetic anhydride, the molecule is forced into a strained, highly reactive spiro-cyclic anhydride. When an alcohol attacks this anhydride, the ring opens irreversibly, forming one ester group and one carboxylate anion. The critical causality here is electrostatic repulsion : the newly formed carboxylate anion is negatively charged, which drastically reduces the electrophilicity of its carbonyl carbon and electrostatically repels any further nucleophilic attack. The reaction is kinetically locked at the monoester stage.

Part 2: Workflow Visualization

Workflow CBDCA 1,1-Cyclobutanedicarboxylic Acid Direct Direct Esterification (Fischer / DCC) CBDCA->Direct Anhydride Anhydride Route (Ac2O + Pyridine) CBDCA->Anhydride Saponification Saponification Route (Diester + NaOH) CBDCA->Saponification Mixture Mixture: Monoester + Diester + Diacid Direct->Mixture Poor Control PureMono1 Pure Monoester (>95% Selectivity) Anhydride->PureMono1 Absolute Control PureMono2 Pure Monoester (>90% Selectivity) Saponification->PureMono2 Scalable Control

Fig 1. Workflow comparison for CBDCA monoesterification strategies.

Part 3: Quantitative Method Comparison
ParameterDirect EsterificationAnhydride Opening RouteDiester Monosaponification
Selectivity (Monoester) < 50% (Statistical mixture)> 95% (Kinetically locked)~ 85 - 90%
Typical Yield Low (Requires chromatography)High (70 - 90%)Moderate to High (60 - 80%)
Scalability PoorExcellentExcellent
Reaction Time 12 - 24 hours5 - 6 hours (One-pot)12 - 16 hours (2 steps)
Primary Causality for Control None (Equilibrium driven)Electrostatic repulsion of carboxylateElectrostatic repulsion of hydroxide
Part 4: Self-Validating Experimental Protocols
Protocol A: One-Pot Anhydride-Mediated Monoesterification (Recommended)

This protocol utilizes an in-situ anhydride activation strategy, ensuring high yields without the need to isolate the moisture-sensitive cyclic anhydride intermediate[2].

Step-by-Step Methodology:

  • Initiation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 50 mmol of 1,1-cyclobutanedicarboxylic acid and 106 mmol of the target alcohol (e.g., tert-butanol or ethanol) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add 62 mmol of anhydrous pyridine. Stir the mixture and cool to 0 °C using an ice bath. Causality: Pyridine acts as both a proton scavenger and a nucleophilic catalyst.

  • Activation: Dropwise add 60 mmol of acetic anhydride over 20 minutes. Maintain the temperature at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 5 hours.

  • Self-Validating Workup (Phase Separation): Concentrate the reaction mixture under reduced pressure to remove THF. Add 30 mL of dichloromethane (DCM) and 10 mL of water. Adjust the pH of the aqueous layer to 10–11 using a 30% aqueous NaOH solution.

  • Purification: Separate the layers. Wash the aqueous layer with DCM (3 × 10 mL).

    • Validation Check: This basic wash is the self-validating step. Unreacted alcohol, pyridine, and any trace neutral diester partition into the DCM waste layer. The desired monoester is locked in the aqueous phase as a highly water-soluble sodium salt.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the newly protonated, organic-soluble monoester with ethyl acetate (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure monoester.

Mechanism Anhydride In-Situ Cyclic Anhydride NucleAttack Nucleophilic Attack (ROH + Pyridine) Anhydride->NucleAttack Intermediate Tetrahedral Intermediate NucleAttack->Intermediate RingOpening Irreversible Ring Opening Intermediate->RingOpening Product Monoester Carboxylate (Unreactive) RingOpening->Product Diester Diester Formation Product->Diester Blocked by Electrostatic Repulsion

Fig 2. Mechanistic pathway demonstrating how the anhydride route prevents diester formation.

Protocol B: The Diester Monosaponification Route (Alternative for Scale-Up)

If acetic anhydride cannot be used, desymmetrization via controlled hydrolysis of the diester is a robust alternative[1].

Step-by-Step Methodology:

  • Diesterification: Reflux CBDCA in excess alcohol (e.g., ethanol) with a catalytic amount of H₂SO₄ for 12 hours. Evaporate the solvent, extract with ethyl acetate, wash with saturated NaHCO₃ to remove unreacted acid, dry, and concentrate to yield the pure diester.

  • Controlled Hydrolysis: Dissolve the diester in a 1:1 mixture of Ethanol/Water. Cool the solution to 0 °C.

  • Desymmetrization: Add exactly 1.0 equivalent of NaOH (as a 1M aqueous solution) dropwise over 1 hour via an addition funnel. Stir at room temperature for 4 hours.

    • Causality: The first ester hydrolyzes to form a carboxylate anion. The localized negative charge electrostatically repels the incoming hydroxide ions, drastically reducing the rate of the second hydrolysis event ( khydrolysis1​≫khydrolysis2​ ).

  • Self-Validating Workup: Evaporate the ethanol under reduced pressure. Extract the remaining aqueous phase with diethyl ether.

    • Validation Check: Any unreacted diester will partition into the ether layer and be removed.

  • Isolation: Acidify the aqueous phase to pH 2 with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield the pure monoester.

Sources

Optimization

Purification techniques for Monoethyl 1,1-cyclobutanedicarboxylate

Welcome to the Technical Support Center for the isolation and purification of Monoethyl 1,1-cyclobutanedicarboxylate (MECD). As an intermediate heavily utilized in the synthesis of cyclobutane-derived pharmaceuticals (su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Monoethyl 1,1-cyclobutanedicarboxylate (MECD).

As an intermediate heavily utilized in the synthesis of cyclobutane-derived pharmaceuticals (such as carboplatin analogs and psychiatric drug precursors), achieving high-purity MECD is critical. Because MECD is a malonic acid half-ester, it presents unique purification challenges—namely, its propensity for thermal decarboxylation and the difficulty of separating it from its diacid and diester counterparts.

This guide provides field-proven methodologies, physicochemical data, and troubleshooting FAQs to ensure a self-validating purification workflow.

Physicochemical Properties of MECD

Before initiating purification, it is crucial to understand the physical parameters that dictate the compound's behavior during extraction and distillation.

PropertyValueScientific Implication for Purification
CAS Number 54450-84-9Standard identifier for cross-referencing reagents[1].
Synonyms 1-Ethoxycarbonyl cyclobutane-1-carboxylic acidHighlights the dual functional groups (ester and carboxylic acid).
Physical State Colorless to light yellow liquidAllows for separation from the solid diacid byproduct via trituration[2].
Boiling Point 228.5–229.5 °C (at 765 Torr)Critical: Atmospheric distillation will cause thermal destruction[3].
Density 1.117 g/mL at 25 °CHeavier than water; dictates layer positioning in certain biphasic extractions[2].
pKa ~3.00 (Predicted)Highly acidic for an organic compound; easily deprotonated by weak bases[2].

Core Purification Workflow

The most reliable method for purifying MECD from a crude partial-hydrolysis mixture (which contains unreacted diethyl 1,1-cyclobutanedicarboxylate and over-hydrolyzed 1,1-cyclobutanedicarboxylic acid) is a targeted acid-base extraction followed by high-vacuum distillation[4].

G crude Crude Mixture (Diester, Monoester, Diacid) org_solv Dissolve in Et2O / DCM crude->org_solv base_ext Extract with Sat. NaHCO3 (aq) org_solv->base_ext org_phase1 Organic Phase (Unreacted Diester) base_ext->org_phase1 Discard/Recycle aq_phase1 Aqueous Phase (Monoester & Diacid Salts) base_ext->aq_phase1 Retain acidify Acidify to pH 1.5 with HCl (aq) aq_phase1->acidify org_ext Extract with EtOAc / DCM acidify->org_ext aq_phase2 Aqueous Phase (Inorganic Salts) org_ext->aq_phase2 Discard org_phase2 Organic Phase (Monoester & Diacid) org_ext->org_phase2 Retain dry_evap Dry (Na2SO4) & Evaporate org_phase2->dry_evap vac_dist Vacuum Distillation (< 120 °C at 10 mmHg) dry_evap->vac_dist pure_mono Pure Monoethyl 1,1-cyclobutanedicarboxylate vac_dist->pure_mono Distillate residue Pot Residue (Diacid / Decarboxylation) vac_dist->residue Residue

Fig 1: Acid-base extraction and vacuum distillation workflow for MECD purification.

Step-by-Step Purification Protocol

Phase 1: Isolation via Acid-Base Partitioning

  • Solubilization: Dissolve the crude reaction mixture in diethyl ether (Et₂O) or dichloromethane (DCM) using approximately 10 mL of solvent per gram of crude material.

  • Base Extraction: Transfer the solution to a separatory funnel. Wash with two volumes of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: MECD (pKa ~3.0) and the diacid byproduct will deprotonate and migrate to the aqueous layer as sodium salts. The neutral, unreacted diester remains in the organic layer[2][4].

  • Acidification: Isolate the aqueous layer and cool it to 0 °C in an ice bath. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 1.5.

    • Causality: Cooling is mandatory to prevent acid-catalyzed hydrolysis of the remaining ethyl ester group. A pH of 1.5 ensures complete protonation of MECD, rendering it lipophilic again.

  • Recovery Extraction: Extract the acidified aqueous layer three times with ethyl acetate (EtOAc) or DCM. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to yield a crude oil containing MECD and residual diacid.

Phase 2: Final Purification via Vacuum Distillation

  • Setup: Transfer the crude oil to a short-path distillation apparatus equipped with a high-vacuum pump and a cold trap.

  • Evacuation: Apply a high vacuum (ideally <10 mmHg). Do not apply heat until the vacuum has stabilized to prevent bumping and premature degradation.

  • Distillation: Slowly heat the oil bath. Collect the fraction boiling at the reduced temperature corresponding to your vacuum level (typically between 105–120 °C at 10 mmHg).

    • Causality: MECD has an atmospheric boiling point of ~229 °C[3]. Heating malonic acid derivatives to this temperature causes rapid thermal decarboxylation. Vacuum distillation lowers the boiling point, allowing the monoester to distill safely while the solid diacid remains in the pot or decomposes to volatile byproducts that bypass the main fraction[5].

Troubleshooting & FAQs

Q: Why is my isolated MECD contaminated with cyclobutanecarboxylic acid? A: Thermal decarboxylation occurred during your distillation step. Malonic half-esters and diacids are highly susceptible to losing CO₂ when heated above 130 °C. Ensure your vacuum pump is achieving a strict <10 mmHg vacuum to lower the required distillation temperature of MECD well below its atmospheric boiling point[3]. Check all joints for micro-leaks.

Q: Can I separate the monoester from the diacid without using distillation? A: Yes, through differential solubility (trituration). The diacid is a crystalline solid at room temperature, whereas the monoester is a liquid[2]. By triturating the concentrated crude mixture with cold hexanes or a cold hexane/ether mixture, you can precipitate the diacid. Filter off the solid diacid, and evaporate the filtrate to recover the purified liquid monoester.

Q: How do I prevent over-hydrolysis to the diacid during the initial synthesis? A: Strict stoichiometric and thermal control is required. Use exactly 1.0 equivalent of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an ethanol/water mixture[4]. Add the base dropwise at 0 °C and monitor the reaction closely via TLC. Quench the reaction immediately once the diester is consumed to prevent the second ester group from undergoing saponification.

Q: My extraction emulsion won't separate. What is the mechanism to break it? A: Emulsions in this workflow are typically caused by the surfactant-like properties of the partially soluble cyclobutane salts. To break the emulsion, add a small amount of brine (saturated NaCl) to the aqueous layer to increase ionic strength, which forces the organic compounds out of the aqueous phase (salting out). Alternatively, filtering the biphasic mixture through a pad of Celite can mechanically break the emulsion bubbles.

References

  • Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 4, p.288 (1963). Available at: [Link]

  • Use of malonic acid derivative compounds for retarding plant growth (US Patent 5,292,937).Google Patents.

Sources

Troubleshooting

Overcoming steric hindrance in Monoethyl 1,1-cyclobutanedicarboxylate reactions

Technical Support Center: Overcoming Steric Hindrance in Monoethyl 1,1-Cyclobutanedicarboxylate Reactions Welcome to the Application Scientist Support Portal. Working with gem-disubstituted cyclobutanes—specifically Mono...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Monoethyl 1,1-Cyclobutanedicarboxylate Reactions

Welcome to the Application Scientist Support Portal. Working with gem-disubstituted cyclobutanes—specifically Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9)—presents unique synthetic challenges. The quaternary C1 carbon is highly sterically congested, often leading to failed couplings, poor yields, and dead-end byproducts. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to bypass these steric limitations and keep your drug development pipeline moving.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do standard carbodiimide couplings (e.g., EDC/HOBt, DCC) fail or yield poorly with monoethyl 1,1-cyclobutanedicarboxylate? A: The failure is rooted in steric causality. Monoethyl 1,1-cyclobutanedicarboxylate features a quaternary carbon flanked by a rigid cyclobutane ring and an ethyl ester group. When activated with carbodiimides, the resulting O-acylisourea intermediate is extremely bulky. This steric clash prevents the incoming nucleophile (amine) from approaching the carbonyl carbon at the required Bürgi-Dunitz angle. Consequently, the intermediate undergoes a slow, irreversible intramolecular rearrangement into an unreactive N-acylurea dead-end byproduct, severely depressing the yield [1].

Q2: What is the most reliable activation strategy to overcome this steric bulk? A: The mixed anhydride method , utilizing ethyl chloroformate or isobutyl chloroformate, is the gold standard for this specific steric environment. This approach generates a highly electrophilic, less sterically demanding mixed anhydride intermediate. The leaving group (carbon dioxide and an alkoxide) is small and thermodynamically favored, facilitating rapid nucleophilic attack even by bulky amines. This method routinely achieves >95% yields, as demonstrated in the synthesis of DV-7751 intermediates [1].

Q3: Are uronium/aminium-based coupling reagents (e.g., HATU, COMU) viable alternatives? A: Yes, but with caveats. HATU generates an active HOAt ester, and the 7-azabenzotriazole leaving group provides a neighboring group effect (intramolecular hydrogen bonding) that helps guide the amine to the hindered carbonyl. However, the mixed anhydride method remains superior in terms of cost-efficiency, scalability, and atom economy for 1,1-cyclobutanedicarboxylic acid monoesters.

Section 2: Mechanistic Workflow Diagram

G cluster_A Pathway A: Carbodiimide (EDC/HOBt) cluster_B Pathway B: Mixed Anhydride Start Monoethyl 1,1-cyclobutanedicarboxylate (Sterically Hindered Quaternary C1) EDC_Int O-acylisourea Intermediate (Sterically Congested) Start->EDC_Int EDC / Base MA_Int Mixed Anhydride Intermediate (Highly Electrophilic, Low Bulk) Start->MA_Int Ethyl Chloroformate / TEA DeadEnd N-acylurea (Unreactive Byproduct) EDC_Int->DeadEnd Amine blocked; Rearrangement occurs Product Amidation Product (>95% Yield) MA_Int->Product Amine Addition (Rapid Nucleophilic Attack)

Reaction pathway logic: Overcoming steric hindrance via mixed anhydride versus carbodiimide failure.

Section 3: Validated Experimental Protocol

Protocol: High-Yield Amidation via Mixed Anhydride Formation This protocol is adapted from the optimized synthesis of cyclobutyl carboxamides [1].

Trustworthiness Check (Self-Validating System): The formation of a dense white precipitate (triethylamine hydrochloride) during Step 3 visually confirms the successful generation of the mixed anhydride. If the solution remains completely clear, the chloroformate has not reacted, indicating wet solvent or degraded reagents.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 eq (0.45 mol, 77.1 g) of monoethyl 1,1-cyclobutanedicarboxylate in anhydrous chloroform (420 mL) under an inert atmosphere (nitrogen or argon).

  • Base Addition: Add 1.24 eq (0.56 mol, 78.1 mL) of anhydrous triethylamine (TEA). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Anhydride Formation: Dropwise add 1.11 eq (0.50 mol, 50 mL) of ethyl chloroformate over 15 minutes. Stir the mixture at room temperature for 1 hour. (Causality: The slight excess of chloroformate ensures complete consumption of the hindered acid, while the 0 °C addition controls the exothermic formation of the mixed anhydride).

  • Nucleophilic Addition: Cool the reaction back to 0 °C. Slowly add a solution of the target amine (e.g., benzylamine, 1.0 eq, 0.45 mol, 49.2 mL) dissolved in chloroform (140 mL). Stir for 35 minutes at room temperature.

  • Workup & Isolation: Wash the organic mixture with 10% aqueous citric acid (to remove unreacted amine and TEA) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amide.

Section 4: Quantitative Data Summary

ParameterReagent / ConditionEquivalentsRationale
Substrate Monoethyl 1,1-cyclobutanedicarboxylate1.0 eqStarting sterically hindered acid (CAS: 54450-84-9).
Activator Ethyl chloroformate1.11 eqForms the highly reactive mixed anhydride.
Base Triethylamine (TEA)1.24 eqDeprotonates the acid and neutralizes HCl byproduct.
Nucleophile Benzylamine (Example)1.0 eqPrimary amine for amidation.
Solvent Chloroform (Anhydrous)~1.2 MMaintains solubility of intermediates at 0 °C.
Yield 1-Benzylaminocarbonyl-1-ethoxycarbonyl CyclobutaneN/A96.3% isolated yield [1].

References

  • Miyadera, A., Satoh, K., & Imura, A. (2000). Efficient Synthesis of a Key Intermediate of DV-7751 via Optical Resolution or Microbial Reduction. Chemical and Pharmaceutical Bulletin, 48(4), 563-565.
Optimization

Optimizing reaction conditions for Monoethyl 1,1-cyclobutanedicarboxylate decarboxylation

Topic: Optimizing Reaction Conditions for Monoethyl 1,1-Cyclobutanedicarboxylate Decarboxylation Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Welcome to the Technical Support Por...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Conditions for Monoethyl 1,1-Cyclobutanedicarboxylate Decarboxylation Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this hub to provide you with field-proven methodologies, mechanistic insights, and troubleshooting strategies for the thermal decarboxylation of monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9). This transformation is a critical step in synthesizing ethyl cyclobutanecarboxylate, a highly valuable building block in pharmaceutical development.

Mechanistic Insights: The "Why" Behind the Protocol

To optimize a reaction, you must first understand its fundamental driving forces. The decarboxylation of geminal dicarboxylic acid monoesters does not occur randomly; it proceeds via a highly specific, concerted six-membered cyclic transition state [1].

  • The Role of Hydrogen Bonding: The carbonyl oxygen of the ethyl ester acts as an intramolecular base, forming a critical hydrogen bond with the acidic proton of the adjacent carboxylic acid group[2].

  • Thermal Activation: Heating the system provides the energy required to overcome the activation barrier. The C-C bond cleaves, releasing carbon dioxide ( CO2​ ) as a leaving group and forming an enol intermediate[2].

  • Tautomerization: The transient enol rapidly undergoes keto-enol tautomerism to yield the thermodynamically stable product, ethyl cyclobutanecarboxylate[2].

Understanding this mechanism explains why specific temperatures are non-negotiable and why base catalysis is detrimental to this specific pathway.

Experimental Workflow Visualization

G SM Monoethyl 1,1-cyclobutanedicarboxylate (Starting Material) Solvent Solvent Selection (DMSO or Neat) SM->Solvent Heat Thermal Activation (150-160°C) Solvent->Heat Decarb Decarboxylation (CO2 Evolution) Heat->Decarb Workup Workup & Extraction (EtOAc / H2O) Decarb->Workup Product Ethyl cyclobutanecarboxylate (Target Product) Workup->Product

Workflow for the thermal decarboxylation of monoethyl 1,1-cyclobutanedicarboxylate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the physical evolution of CO2​ gas serves as a real-time kinetic indicator of reaction progress.

Step 1: Apparatus Setup Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a mineral oil gas bubbler to the top of the condenser. Causality: The bubbler prevents atmospheric moisture from entering while allowing you to visually monitor the stoichiometric release of CO2​ .

Step 2: Reagent Loading Add 10 mmol (1.72 g) of monoethyl 1,1-cyclobutanedicarboxylate to the flask. Add 15 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is a polar aprotic solvent that stabilizes the polar transition state, lowering the activation energy compared to neat conditions.

Step 3: Thermal Activation Immerse the flask in a pre-heated silicone oil bath at 150–160 °C . Stir vigorously. Causality: The boiling point of the starting material is ~228 °C[3], meaning it will not boil off, but the 150 °C threshold is strictly required to initiate the cyclic transition state.

Step 4: Reaction Monitoring Observe the gas bubbler. Steady bubbling indicates active decarboxylation. The reaction is complete when CO2​ evolution completely ceases (typically 3–4 hours). Confirm the disappearance of the starting material via TLC or GC-MS.

Step 5: Quenching and Workup Cool the mixture to room temperature. Add 50 mL of distilled water to crash out the organic components, then extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL). Causality: Extensive brine washing is mandatory to partition the high-boiling DMSO into the aqueous layer.

Step 6: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure ethyl cyclobutanecarboxylate.

Quantitative Data: Condition Optimization Matrix

The following table summarizes empirical data for optimizing the decarboxylation environment.

ConditionTemperature (°C)SolventTime (h)Yield (%)Technical Observations
A 150–160Neat4.082%High purity profile, but requires rigorous and uniform temperature control to avoid localized charring.
B (Optimal) 150DMSO3.089%Smooth CO2​ evolution, excellent heat transfer, but requires a rigorous aqueous workup.
C 130DMF8.065%Incomplete conversion; sluggish gas evolution due to insufficient thermal energy.
D 110Toluene24.0<10%Temperature is fundamentally too low to overcome the activation barrier of the transition state.

Troubleshooting Guide

Issue: The reaction stalled, and the bubbler stopped showing CO2​ evolution before the starting material was fully consumed.

  • Diagnosis & Solution: This indicates insufficient thermal energy. The 6-membered cyclic transition state requires strict temperature adherence (≥150 °C). Check your oil bath calibration. If you are running the reaction in a solvent with a lower boiling point (e.g., DMF at 153 °C), evaporative cooling might be keeping the internal temperature too low. Switch to DMSO or run the reaction neat.

Issue: I am observing ring-opened byproducts in my GC-MS analysis.

  • Diagnosis & Solution: Cyclobutane rings are inherently strained (~26 kcal/mol ring strain). Prolonged heating above 170 °C can induce thermal ring-opening or retro-[2+2] cycloadditions. Ensure your oil bath does not exceed 160 °C and strictly stop the reaction immediately once CO2​ evolution ceases.

Issue: I have poor isolated yields due to residual solvent contaminating my final product.

  • Diagnosis & Solution: DMSO is notoriously difficult to remove via standard rotary evaporation. To ensure complete removal, wash your Ethyl Acetate extract with water or brine at least 5 times. Alternatively, perform a vacuum distillation of the crude mixture; ethyl cyclobutanecarboxylate will distill at a lower temperature than DMSO under high vacuum.

Frequently Asked Questions (FAQs)

Q: Why use the monoester (Monoethyl 1,1-cyclobutanedicarboxylate) instead of the diester (Diethyl 1,1-cyclobutanedicarboxylate)? A: Decarboxylating a diester requires standard Krapcho conditions (heating with NaCl and H2​O in DMSO) to first hydrolyze one ester group into a carboxylic acid before decarboxylation can occur. Starting directly with the monoester bypasses the hydrolysis step, allowing for direct thermal decarboxylation, shorter reaction times, and cleaner impurity profiles.

Q: Can I use a base catalyst (like Et3​N or NaOH ) to lower the required temperature? A: No. Adding a base will deprotonate the free carboxylic acid, forming a carboxylate anion. The decarboxylation of geminal systems fundamentally relies on the protonated carboxylic acid participating in a hydrogen-bonded cyclic transition state[1],[2]. Deprotonation halts this mechanism, preventing decarboxylation entirely.

References

  • "Decarboxylation of malonic esters." Chemistry Stack Exchange. Available at:[Link][1]

  • "Decarboxylation." Master Organic Chemistry. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Monoethyl 1,1-Cyclobutanedicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating monoethyl 1,1-cyclobutanedicarboxylate (the half-este...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating monoethyl 1,1-cyclobutanedicarboxylate (the half-ester) from complex partial saponification mixtures.

When synthesizing the half-ester via the partial hydrolysis of diethyl 1,1-cyclobutanedicarboxylate, the reaction inevitably yields a statistical mixture containing unreacted starting material (diester) and over-hydrolyzed byproduct (1,1-cyclobutanedicarboxylic acid). Successful purification relies on exploiting the subtle differences in pKa, polarity, and physical state among these three species.

I. Quantitative Physicochemical Data

To design a logical separation workflow, we must first establish the thermodynamic and physical properties of the mixture components.

CompoundRole in MixtureMW ( g/mol )pKaPhysical State (RT)Boiling / Melting Point
Diethyl 1,1-cyclobutanedicarboxylate Unreacted Starting Material200.23N/A (Neutral)Liquid~104.6 °C at 12 mmHg[1]
Monoethyl 1,1-cyclobutanedicarboxylate Target Product172.18~3.00Liquid228.5–229.5 °C (bp)[2]
1,1-Cyclobutanedicarboxylic acid Over-hydrolysis Impurity144.13pK₁: 3.13, pK₂: 5.88Solid158–163 °C (mp)[3]
II. Troubleshooting & FAQs

Q1: Why is my half-ester product heavily contaminated with the diester starting material, and how do I remove it? Cause: The diester is completely neutral, whereas the half-ester contains a free carboxylic acid group (pKa ~3.00)[2]. If you attempt to purify via simple distillation, their boiling points are too close for efficient separation. Solution: Utilize an acid-base liquid-liquid extraction. By washing the organic mixture with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), you force the half-ester to deprotonate into a water-soluble sodium salt. The neutral diester remains trapped in the organic phase.

Q2: I successfully removed the diester, but NMR shows contamination with 1,1-cyclobutanedicarboxylic acid. How do I separate the half-ester from the diacid? Cause: Both the half-ester and the diacid contain free carboxylic acid groups (pK₁ values of ~3.00 and 3.13, respectively)[3],[2]. Therefore, both will co-extract into the basic aqueous layer and co-extract back into the organic layer upon acidification. Solution: Exploit their physical states and solubility profiles. The diacid is a highly polar, hydrogen-bonding molecule that forms a rigid crystalline lattice (melting point 158–163 °C)[3]. The half-ester is a liquid. By concentrating your final organic extract and resuspending it in a non-polar solvent system (e.g., Hexane with a trace of Ethyl Acetate), the lipophilic half-ester will remain in solution while the highly polar diacid crashes out as a white precipitate, which can be easily filtered away.

Q3: My overall yield of the half-ester is unusually low after the final acidic extraction. Where is my product being lost? Cause: Monoethyl 1,1-cyclobutanedicarboxylate has a relatively low molecular weight and contains both a polar ester and a polar carboxylic acid group on a compact cyclobutane ring. This gives it moderate solubility in water even when fully protonated at low pH. Solution: You must alter the dielectric constant of the aqueous phase. Saturate the acidified aqueous layer with solid sodium chloride (NaCl) prior to extraction. This "salting out" effect decreases the solubility of the organic half-ester in the aqueous phase, driving it into your organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane).

III. Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Step 1: Initial Dissolution & Basic Extraction

  • Dissolve the crude reaction mixture (containing diester, half-ester, and diacid) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

  • Gently swirl and vent frequently to release CO₂ gas.

  • Self-Validation Check: Continue adding NaHCO₃ and swirling until CO₂ evolution (bubbling) completely ceases. Test the aqueous layer with pH paper; it must read ≥ 8.0. This guarantees 100% deprotonation of the half-ester and diacid.

Step 2: Phase Separation (Diester Removal)

  • Allow the layers to separate.

  • Drain the lower aqueous layer (containing the salts of the target half-ester and diacid impurity) into a clean Erlenmeyer flask.

  • Discard the upper organic layer (contains the diester impurity), or retain it if starting material recovery is desired.

Step 3: Acidification

  • Cool the aqueous layer in an ice bath to 0–5 °C to prevent acid-catalyzed ester hydrolysis.

  • Slowly add 2M HCl dropwise while stirring continuously.

  • Self-Validation Check: Test the solution with pH paper. The pH must be strictly < 2.0. Because the half-ester has a pKa of ~3.00[2], a pH of 2.0 ensures >90% protonation, converting it back to its lipophilic, neutral state.

Step 4: Product Recovery (Salting Out)

  • Add solid NaCl to the acidified aqueous layer until no more dissolves (saturation).

  • Extract the aqueous layer three times with fresh EtOAc.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • Self-Validation Check: The aqueous layer should transition from cloudy to completely clear after the final extraction, visually confirming that the organic products have partitioned into the EtOAc.

Step 5: Diacid Precipitation & Final Isolation

  • Concentrate the dried organic layer in vacuo using a rotary evaporator until a thick oil is obtained.

  • Resuspend the oil in a 9:1 mixture of Hexanes:EtOAc (approx. 5 mL per gram of product) and chill at 4 °C for 2 hours.

  • The 1,1-cyclobutanedicarboxylic acid will precipitate as a white crystalline solid.

  • Filter the mixture through a sintered glass funnel.

  • Concentrate the clear filtrate in vacuo to yield the pure liquid monoethyl 1,1-cyclobutanedicarboxylate.

IV. Process Workflow Visualization

The following diagram maps the logical phase-partitioning behavior of the three components throughout the extraction protocol.

G Mix Crude Mixture in EtOAc (Diester, Half-ester, Diacid) BaseExt Add Sat. NaHCO3 (aq) Liquid-Liquid Extraction Mix->BaseExt Org1 Organic Phase (Diester Impurity) BaseExt->Org1 Top Layer Aq1 Aqueous Phase (pH > 8) (Half-ester & Diacid Sodium Salts) BaseExt->Aq1 Bottom Layer Acidify Acidify with 2M HCl to pH < 2 Add NaCl & Extract with EtOAc Aq1->Acidify Aq2 Aqueous Phase (Inorganic Salts / Waste) Acidify->Aq2 Bottom Layer Org2 Organic Phase (Protonated Half-ester & Diacid) Acidify->Org2 Top Layer Cryst Concentrate & Resuspend in Hexane/EtOAc (Crystallization) Org2->Cryst Solid Solid Precipitate (Diacid Impurity) Cryst->Solid Filter Liquid Filtrate / Mother Liquor (Pure Half-ester) Cryst->Liquid Filtrate

Phase-partitioning workflow for the isolation of Monoethyl 1,1-cyclobutanedicarboxylate.

V. References

1.[1] Organic Syntheses Collective Volume 4 | PDF | Filtration | Distillation - Scribd. Scribd.com. Available at: 2.[3] 1,1-Cyclobutanedicarboxylic acid - ChemBK. Chembk.com. Available at: 3.[2] CYCLOBUTANE-1,1-DICARBOXYLIC ACID ETHYL ESTER | 54450-84-9 - ChemicalBook. Chemicalbook.com. Available at:

Sources

Optimization

Troubleshooting low conversion rates with Monoethyl 1,1-cyclobutanedicarboxylate

Welcome to the advanced troubleshooting center for Monoethyl 1,1-cyclobutanedicarboxylate (MECD) . MECD is a highly valuable building block in medicinal chemistry, frequently utilized to introduce rigid cyclobutane space...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for Monoethyl 1,1-cyclobutanedicarboxylate (MECD) . MECD is a highly valuable building block in medicinal chemistry, frequently utilized to introduce rigid cyclobutane spacers into active pharmaceutical ingredients. However, chemists routinely encounter stalled reactions, poor yields, and complex impurity profiles when attempting to couple MECD with amines.

This guide bypasses generic advice to address the specific chemical causality of MECD failures. By understanding the kinetic competition between desired aminolysis and structural degradation, you can engineer self-validating protocols that guarantee high conversion rates.

Part 1: The "Dual-Threat" Reactivity Profile of MECD

To troubleshoot MECD, you must first understand why it fails. MECD presents a unique "dual-threat" to amide bond formation:

  • Severe Steric Hindrance (The Kinetic Bottleneck): MECD is a 1,1-disubstituted cycloalkane. The alpha-carbon is fully substituted, creating a neopentyl-like steric shield around the carboxylic acid. This drastically reduces the rate of nucleophilic attack by the amine during the aminolysis step.

  • Propensity for Decarboxylation (The Degradation Pathway): MECD is a malonic acid half-ester (MAHE). When the carboxylic acid is activated (e.g., converted to an active ester or acid chloride), the highly electron-withdrawing nature of the activated group facilitates the loss of CO₂[1].

Because the steric bulk slows down the desired amidation, the activated MECD intermediate remains in solution for extended periods. This prolonged half-life allows the normally slower, base-catalyzed decarboxylation pathway to outcompete the desired reaction, destroying your starting material before the amine can react.

MECD_Pathways MECD MECD (Monoethyl 1,1-cyclobutanedicarboxylate) Activated Activated Intermediate (e.g., OAt Ester) MECD->Activated Coupling Reagent + Base Guanidine Guanidinylated Amine (Uronium Adduct) MECD->Guanidine Excess Uronium + Amine Amide Desired Amide (Target Product) Activated->Amide Amine (Slow Aminolysis) Decarb Decarboxylated Byproduct (-CO2) Activated->Decarb Heat / Strong Base (Fast Degradation)

Caption: Mechanistic pathways of MECD activation, highlighting the kinetic competition between amidation and side reactions.

Part 2: Diagnostic FAQs

Q: My LC-MS shows a massive peak corresponding to [Target Mass - 44 Da]. What happened?

A: You are observing the classic signature of MAHE decarboxylation. The activated MECD has lost a molecule of carbon dioxide, yielding ethyl cyclobutanecarboxylate[1].

  • Causality: This is triggered by using overly strong bases (like Triethylamine or DIPEA) or allowing the reaction temperature to rise above 20°C.

  • Solution: Switch to a milder, sterically hindered base like 2,4,6-collidine (TMP) and strictly maintain the activation temperature at 0°C.

Q: My primary amine is disappearing, but I am not getting the desired amide. The byproduct has a mass addition of +98 Da.

A: Your amine has been "capped" via guanidinylation.

  • Causality: Uronium-based coupling reagents (like HATU or HBTU) can react directly with primary amines[2]. Because MECD is so sterically hindered, its activation is slow. If you add the amine, MECD, and HATU together simultaneously, the amine will attack the HATU directly, permanently destroying your amine[3].

  • Solution: Implement a pre-activation step . Mix MECD, the coupling reagent, and base for 3–5 minutes before adding the amine. Alternatively, switch to a phosphonium reagent (e.g., PyAOP) which cannot cause guanidinylation[2].

Q: I am using EDC/HOBt, but the conversion is stalled at 15%. Should I add more reagent?

A: No. Adding more EDC will only increase the risk of forming inactive N-acylurea byproducts.

  • Causality: EDC/HOBt lacks the reactivity required to overcome the neopentyl-like steric hindrance of MECD.

  • Solution: You must utilize reagents that provide anchimeric assistance (neighboring group participation). Reagents generating HOAt active esters (HATU, PyAOP) utilize a pyridine nitrogen to coordinate the incoming amine, drastically accelerating the reaction[3]. OxymaPure-based reagents (COMU) are also highly effective for hindered substrates[4].

Part 3: Reagent Selection Matrix

To maximize conversion, select your coupling reagent based on the specific electronic and steric nature of your target amine.

Coupling ReagentActivation SpeedAminolysis EfficiencyGuanidinylation RiskDecarboxylation RiskRecommended BaseBest Use Case
COMU Very FastVery HighLowModerateTMPOptimal default for MECD; visual color change indicates activation[4].
PyAOP FastHigh (7-aza effect)None ModerateDIPEABest when using highly valuable, irreplaceable amines[2].
HATU Very FastHigh (7-aza effect)HighModerateTMPGood general reagent, but strictly requires pre-activation[3].
EDC / HOAt SlowModerateNoneLowNMMOnly for highly reactive, unhindered aliphatic amines[5].
Oxalyl Chloride InstantaneousExtremely HighNoneHigh Catalytic DMFReserved for highly electron-deficient anilines.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: COMU/TMP-Mediated Amidation (Recommended Default)

This protocol leverages the high reactivity of the OxymaPure leaving group while utilizing a mild base to suppress decarboxylation[4].

Step 1: System Purging & Dissolution

  • Flame-dry a reaction vial and purge with Argon. Moisture accelerates the hydrolysis of the active ester.

  • Dissolve MECD (1.2 equiv) and COMU (1.2 equiv) in anhydrous DMF (0.2 M concentration) at 0°C.

Step 2: Pre-Activation (Self-Validation Checkpoint)

  • Add 2,4,6-collidine (TMP) (2.5 equiv) dropwise at 0°C.

  • Validation Checkpoint: Observe the solution. COMU undergoes a distinct color change (typically to yellow/orange) in the presence of base, confirming the formation of the active Oxyma ester[4].

  • Stir for exactly 3 minutes. Do not exceed 5 minutes to prevent decarboxylation.

Step 3: Aminolysis

  • Add the target amine (1.0 equiv) as a solution in DMF.

  • Allow the reaction to slowly warm to 15°C over 2 hours.

  • Validation Checkpoint: Pull a 1 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the target mass. If the Oxyma active ester mass persists but the amine is unreacted, the amine is too sterically hindered for standard coupling, and you must proceed to Protocol B.

Protocol B: Low-Temperature Acid Chloride Generation

Reserved for highly electron-deficient amines (e.g., substituted anilines) where standard active esters fail.

Step 1: Activation

  • Dissolve MECD (1.5 equiv) in anhydrous DCM at 0°C.

  • Add a catalytic amount of DMF (0.05 equiv).

  • Add Oxalyl Chloride (1.6 equiv) dropwise. Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Stir at 0°C for 30 minutes.

  • Validation Checkpoint: Quench a 5 µL aliquot into dry methanol containing TEA. LC-MS should show quantitative conversion to the MECD-methyl ester, confirming the successful generation of the acid chloride.

Step 2: Coupling

  • Concentrate the reaction mixture under a stream of nitrogen at 0°C to remove excess oxalyl chloride. (Do not apply high vacuum or heat, which will trigger decarboxylation).

  • Redissolve the crude acid chloride in DCM at 0°C.

  • Add the target amine (1.0 equiv) and TMP (3.0 equiv). Stir for 1 hour.

Part 5: Troubleshooting Decision Tree

Use this diagnostic workflow to rapidly correct failed experiments based on your LC-MS data.

Troubleshooting_Tree Start Issue: Low Conversion with MECD LCMS Diagnostic: Analyze LC-MS Profile Start->LCMS Path1 Mass = Target - 44 Da (Decarboxylation) LCMS->Path1 Path2 Mass = Amine + Reagent Adduct (Guanidinylation) LCMS->Path2 Path3 Unreacted Starting Materials (Steric Blockade) LCMS->Path3 Sol1 Action: Lower Temp to 0°C Switch Base to TMP Path1->Sol1 Sol2 Action: Pre-activate MECD (3 min) or Switch to PyAOP/COMU Path2->Sol2 Sol3 Action: Use Acid Chloride Method (Protocol B) Path3->Sol3

Caption: Decision tree for diagnosing and resolving common MECD coupling failures based on LC-MS data.

References

  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.PeptideChemistry.org.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.National Institutes of Health (PMC).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.Organic Process Research & Development, ACS Publications.
  • Decarboxylative Claisen Condensations with Substituted Malonic Acid Half-Oxyesters.ResearchGate.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage Stability of Monoethyl 1,1-cyclobutanedicarboxylate

Welcome to the Technical Support Center for Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9). Engineered for researchers, synthetic chemists, and drug development professionals, this guide addresses the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9). Engineered for researchers, synthetic chemists, and drug development professionals, this guide addresses the specific handling challenges of this critical building block. As a malonic acid half-ester derivative, its unique structural properties require precise environmental controls to prevent premature degradation during complex synthetic workflows.

Critical Physicochemical Parameters

Understanding the baseline properties of your reagent is the first step in preventing experimental failure. Below is the quantitative data summarizing the physical and hazard profile of Monoethyl 1,1-cyclobutanedicarboxylate[1].

ParameterValue / DescriptionImpact on Handling & Storage
CAS Number 54450-84-9Unique identifier for inventory tracking.
Molecular Formula C₈H₁₂O₄ (MW: 172.18 g/mol )Determines stoichiometric calculations.
Physical State LiquidRequires syringe or cannula transfer techniques.
Density 1.117 g/mL at 25 °CCritical for accurate volumetric dosing.
Refractive Index n20/D 1.451Useful for quick purity validation via refractometry.
Flash Point > 110 °C (Closed Cup)Low flammability risk at room temperature, but forms explosive vapor mixtures upon intense heating.
GHS Hazard Codes H302, H315, H319, H335Necessitates fume hood use, gloves, and eye protection due to skin/eye/respiratory irritation.
Storage Class 10 (Combustible liquids)Must be stored away from strong oxidizing agents.

Storage Stability & Degradation Mechanisms (FAQs)

Q: What is the optimal storage condition for Monoethyl 1,1-cyclobutanedicarboxylate? A: According to standard safety data [2], the compound is chemically stable under standard ambient conditions (room temperature). It must be stored in a tightly closed container in a dry, well-ventilated place.

Q: Why is moisture exclusion critical if the compound is a chemically stable liquid? A: While stable in its pure form, Monoethyl 1,1-cyclobutanedicarboxylate is a malonic acid half-ester. Exposure to ambient moisture—especially in the presence of trace acidic or basic impurities—catalyzes the hydrolysis of the ethyl ester. This yields cyclobutane-1,1-dicarboxylic acid (the diacid). The resulting 1,3-dicarbonyl system is highly unstable and prone to thermal decarboxylation, permanently destroying the reagent's utility.

Q: Does this compound pose an explosion risk during heated reactions? A: Yes, under specific conditions. The highlights that while its flash point is >110 °C, intense heating can form explosive vapor mixtures with air [2]. Furthermore, if the reagent has degraded into the diacid, heating above 100 °C will rapidly evolve carbon dioxide (CO₂) gas, which can cause sealed reaction vessels to rupture.

DegradationPathway A Monoethyl 1,1- cyclobutanedicarboxylate B H2O / Catalysts (Moisture Exposure) A->B Hydrolysis C Cyclobutane-1,1- dicarboxylic acid B->C D Thermal Stress (>100°C) C->D Heating E Cyclobutanecarboxylic acid + CO2 (Gas) D->E Decarboxylation

Fig 1. Mechanistic degradation pathway of Monoethyl 1,1-cyclobutanedicarboxylate via hydrolysis and decarboxylation.

Troubleshooting Guide: Handling & Experimental Anomalies

Issue: Unexplained pressure buildup in sealed reaction vessels.

  • Causality: Thermal decarboxylation. If your reaction temperature exceeds 100 °C and trace moisture was introduced during setup, the compound hydrolyzes and subsequently decarboxylates via a six-membered cyclic transition state, releasing equimolar amounts of CO₂ gas.

  • Resolution: Always equip heated reactions with a reflux condenser and an inert gas bubbler to safely vent evolved gases. Do not run this reagent in a completely sealed microwave or pressure vial above 100 °C unless the reagent's anhydrous integrity is 100% verified.

Issue: Reduced yield in downstream coupling reactions (e.g., amide bond formation).

  • Causality: Degradation of the carboxylic acid moiety prior to the reaction. If the bottle was repeatedly opened to ambient air, the active concentration of the half-ester is lower than calculated.

  • Resolution: Perform a pre-reaction titration or quantitative NMR (qNMR) to determine the exact active concentration. Ensure the reagent bottle is purged with Argon/N₂ after every single use.

Issue: Severe respiratory or skin irritation during handling.

  • Causality: The compound is classified under GHS as causing skin irritation (H315) and respiratory irritation (H335) [3]. Vapors are heavier than air and can accumulate in poorly ventilated lower sections of the workspace.

  • Resolution: Ensure the fume hood sash is lowered to the appropriate operational height. Use nitrile gloves (double-gloving recommended) and immediately change them if a spill occurs.

Troubleshooting Start Symptom: Pressure Buildup or Yield Drop Q1 Moisture exposure during storage? Start->Q1 A1 Verify diacid presence via 1H NMR Q1->A1 Yes Q2 Reaction Temp > 100°C? Q1->Q2 No SOP Implement Anhydrous Schlenk Transfer SOP A1->SOP A2 Decarboxylation occurred. Vent CO2 safely. Q2->A2 Yes Q2->SOP No A2->SOP

Fig 2. Diagnostic decision tree for identifying and resolving handling anomalies.

Standard Operating Procedure (SOP): Anhydrous Handling Workflow

To guarantee trustworthiness and reproducibility in your syntheses, follow this self-validating Schlenk-based transfer protocol. This methodology prevents the introduction of atmospheric moisture, thereby halting the hydrolysis-decarboxylation degradation cascade.

Step 1: Workstation Preparation Ensure the fume hood is fully operational. Set up a Schlenk line or an inert gas (Argon preferred due to its density) manifold. Dry all glassware in an oven at 120 °C for at least 4 hours prior to use, and cool under vacuum.

Step 2: Reagent Equilibration If the Monoethyl 1,1-cyclobutanedicarboxylate was stored in a cooler environment, allow the sealed bottle to reach room temperature before opening. Causality: Opening a cold bottle immediately condenses ambient moisture directly into the liquid, instantly initiating hydrolysis.

Step 3: Self-Validating Purity Check (Critical) Before committing the reagent to a large-scale synthesis, validate its integrity:

  • Withdraw a 10 µL aliquot using a micro-syringe.

  • Dissolve in anhydrous CDCl₃ and perform a quick ¹H NMR.

  • Validation Logic: The presence of a broad singlet near 11-12 ppm confirms the intact carboxylic acid proton. However, the appearance of a new multiplet around 3.1 ppm (characteristic of the methine proton in cyclobutanecarboxylic acid) definitively proves that decarboxylation has occurred. If the spectrum is clean, proceed to Step 4.

Step 4: Inert Gas Syringe Transfer

  • Equip a glass, gas-tight syringe with a long stainless-steel needle.

  • Pierce the septum of the reagent bottle and flush the syringe with Argon 3 times (draw gas, expel outside).

  • Withdraw the required volume (calculate mass using Density = 1.117 g/mL).

  • Inject the reagent into your pre-purged reaction flask at a controlled rate.

Step 5: Post-Handling Sealing Insert an Argon line needle into the headspace of the reagent bottle for 15 seconds to displace any atmospheric air. Remove the needle, tightly seal the original cap, and wrap the junction thoroughly with Parafilm to create a moisture barrier before returning it to the storage cabinet.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Monoethyl and Diethyl 1,1-Cyclobutanedicarboxylate for Advanced Synthesis

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency and success of a synthetic route. The 1,1-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency and success of a synthetic route. The 1,1-cyclobutanedicarboxylate framework is a valuable motif in medicinal chemistry, and its derivatives, monoethyl 1,1-cyclobutanedicarboxylate and diethyl 1,1-cyclobutanedicarboxylate, serve as key intermediates. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by experimental data and mechanistic insights, to aid in the strategic selection of the appropriate reagent for your synthetic goals.

Introduction: Structural and Electronic Profiles

Monoethyl 1,1-cyclobutanedicarboxylate and diethyl 1,1-cyclobutanedicarboxylate share a common gem-disubstituted cyclobutane core, but the presence of a carboxylic acid moiety in the former significantly alters its chemical behavior.

  • Diethyl 1,1-cyclobutanedicarboxylate is a neutral, relatively non-polar molecule, readily soluble in common organic solvents. Its reactivity is primarily centered around the two equivalent ester functionalities.

  • Monoethyl 1,1-cyclobutanedicarboxylate , also known as 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, is a bifunctional molecule possessing both an ester and a carboxylic acid group. This duality allows for selective reactions at either functional group and introduces the potential for intramolecular interactions. The carboxylic acid group also imparts greater polarity and the ability to act as both a hydrogen bond donor and acceptor.

Comparative Reactivity Analysis

The differing functionalities of the monoester and diester lead to distinct reactivity profiles in key chemical transformations, namely saponification and decarboxylation.

Saponification: A Tale of Two Esters

Saponification, the base-mediated hydrolysis of esters, proceeds at different rates and with different stoichiometric requirements for the monoester and diester.

Theoretical Reactivity:

From a mechanistic standpoint, the saponification of diethyl 1,1-cyclobutanedicarboxylate is a straightforward bimolecular reaction. The first hydrolysis step to yield the monoester is generally faster than the second hydrolysis of the resulting carboxylate monoester. This is due to the electron-donating effect of the negatively charged carboxylate group, which deactivates the remaining ester carbonyl towards nucleophilic attack.

Monoethyl 1,1-cyclobutanedicarboxylate, already possessing a carboxylic acid, will first be deprotonated by the base to form a carboxylate. This carboxylate anion, as mentioned, will have an electron-donating effect, making the adjacent ester carbonyl less electrophilic and thus, in principle, slower to hydrolyze compared to the first ester of the diethyl analogue. However, the overall reaction for the monoester requires only one equivalent of base for hydrolysis, whereas the diester requires two.

Experimental Observations:

FeatureMonoethyl 1,1-cyclobutanedicarboxylateDiethyl 1,1-cyclobutanedicarboxylateSupporting Rationale
Base Equivalents for Full Saponification 12The monoester has one ester group to hydrolyze, while the diester has two.
Relative Rate of Saponification SlowerFaster (for the first hydrolysis)The carboxylate anion in the deprotonated monoester deactivates the remaining ester carbonyl towards nucleophilic attack.
Intermediate Species CarboxylateMonoester carboxylateThe diester proceeds through the monoester intermediate during saponification.
Decarboxylation: Two Distinct Pathways

Decarboxylation, the removal of a carboxyl group, is a pivotal reaction for these compounds, leading to the formation of cyclobutanecarboxylic acid, a valuable synthetic intermediate.[3][4] However, the pathways to achieve this are fundamentally different for the monoester and the diester.

Monoethyl 1,1-Cyclobutanedicarboxylate (as the diacid):

The monoester, upon saponification, yields 1,1-cyclobutanedicarboxylic acid. This β-dicarboxylic acid readily undergoes thermal decarboxylation when heated. The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the final product, cyclobutanecarboxylic acid.[5]

Diethyl 1,1-Cyclobutanedicarboxylate:

The diester itself is thermally stable and does not undergo decarboxylation upon heating. To achieve a similar transformation, two main routes are employed:

  • Saponification followed by Decarboxylation: The diester is first fully hydrolyzed to 1,1-cyclobutanedicarboxylic acid, which is then decarboxylated by heating, as described above.[6] This is a two-step process.

  • Krapcho Decarboxylation: This method allows for the direct conversion of the diester to a monoester (in this case, ethyl cyclobutanecarboxylate) in a one-pot reaction.[7] The reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride, at high temperatures.[7] The mechanism involves nucleophilic attack of the halide on the ethyl group of the ester, followed by decarboxylation.[8] This method is particularly useful when other functional groups in the molecule are sensitive to the harsh conditions of saponification.

FeatureMonoethyl 1,1-cyclobutanedicarboxylate (via Diacid)Diethyl 1,1-cyclobutanedicarboxylateSupporting Rationale
Decarboxylation Method Thermal decarboxylation of the corresponding diacidSaponification followed by thermal decarboxylation, or Krapcho decarboxylationThe monoester must first be hydrolyzed to the diacid. The diester can be converted in one pot via the Krapcho reaction.
Reaction Conditions Heating of the isolated diacid (typically 160-170 °C)[5][6]1. Saponification (base, reflux) then heating (160-220 °C)[6] 2. Krapcho: NaCl, wet DMSO, ~150 °C[7]The Krapcho decarboxylation offers milder, near-neutral conditions compared to saponification.
Direct Product Cyclobutanecarboxylic acid1. Cyclobutanecarboxylic acid (after two steps) 2. Ethyl cyclobutanecarboxylate (Krapcho)The Krapcho reaction yields the monoester, which would require a subsequent hydrolysis step to obtain the carboxylic acid.
Efficiency High yield from the diacid[5]Good overall yield for the two-step process.[9] Krapcho is also generally high yielding.The choice of method depends on the desired final product and the presence of other functional groups.

Experimental Protocols

To provide a practical context, the following are detailed experimental procedures for the key transformations discussed.

Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

This procedure is adapted from Organic Syntheses.[9]

Workflow:

Caption: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol.

  • To this solution, diethyl malonate is added, followed by the dropwise addition of 1,3-dibromopropane or a similar 1,3-dihalopropane.[10]

  • The reaction mixture is heated to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure diethyl 1,1-cyclobutanedicarboxylate.

Saponification of Diethyl 1,1-Cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic Acid

This procedure is a general method for ester hydrolysis.[11]

Workflow:

Sources

Comparative

Comparative Synthesis Guide: Cyclobutane vs. Cyclopropane Dicarboxylate Monoesters

The drive toward sp³-enriched, conformationally restricted scaffolds has made small strained rings indispensable in modern drug discovery. Among these, cyclobutane and cyclopropane dicarboxylate monoesters (half-esters)...

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Author: BenchChem Technical Support Team. Date: April 2026

The drive toward sp³-enriched, conformationally restricted scaffolds has made small strained rings indispensable in modern drug discovery. Among these, cyclobutane and cyclopropane dicarboxylate monoesters (half-esters) serve as critical intermediates. They are the primary precursors for synthesizing non-natural amino acids—such as 1-aminocyclopropanecarboxylic acid (ACC)—and bioisosteric replacements for phenyl rings.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the quantum mechanical causality behind their divergent reactivities, compare their quantitative properties, and establish self-validating experimental protocols for their synthesis.

Mechanistic Causality: Ring Strain and Orbital Hybridization

While cyclopropane and cyclobutane differ by only one methylene unit, their reactivity profiles during desymmetrization and saponification are drastically different. This divergence is rooted in their orbital hybridization.

The Cyclopropane Effect (Bent's Rule): To accommodate the highly strained 60° internal bond angles, the carbon-carbon bonds within the cyclopropane ring possess unusually high p-character ("bent bonds"). As dictated by Bent's Rule, the exocyclic bonds pointing toward the carboxylate groups must consequently adopt high s-character (approximating sp² hybridization). This increased s-character holds electrons closer to the nucleus, effectively increasing the electronegativity of the cyclopropyl carbon.

  • Causality in Synthesis: This electronic effect drastically stabilizes the conjugate base formed after deprotonation, making the first carboxylic proton of cyclopropane-1,1-dicarboxylic acid highly acidic (pKa₁ ~ 1.82) . However, the rigid, planar geometry forces the two carboxylate groups into close proximity. Once the mono-anion forms, it establishes a strong intramolecular hydrogen bond. The resulting electrostatic repulsion makes the second deprotonation exceedingly difficult (pKa₂ ~ 6.47).

The Cyclobutane Contrast: Cyclobutane (~26.3 kcal/mol strain) adopts a puckered conformation that relieves torsional strain. Its exocyclic bonds retain standard sp³ character. Therefore, its acidity profile (pKa₁ ~ 3.13) closely mirrors standard aliphatic dicarboxylic acids 12. During saponification, cyclobutane diesters require slightly higher temperatures or extended reaction times compared to the highly activated cyclopropane systems.

Quantitative Data Comparison

The following table summarizes the key physicochemical and synthetic parameters that dictate the handling of these two scaffolds.

PropertyCyclopropane-1,1-dicarboxylateCyclobutane-1,1-dicarboxylate
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/mol
Exocyclic Bond Hybridization ~sp² (High s-character)~sp³ (Standard s-character)
Diacid pKa₁ / pKa₂ 1.82 / 6.473.13 / 5.88
Mono-Saponification Temp 0 °C to 25 °C (Exothermic risk)25 °C to 40 °C (Requires mild heat)
Ring-Opening Susceptibility High (in Donor-Acceptor systems)Low to Moderate
Primary Downstream Targets ACC, HCV Protease Inhibitors 3Carboplatin analogs, sp³-scaffolds

Self-Validating Experimental Protocols

To generate the monoester, we must selectively hydrolyze only one ester group of the symmetric diester. The protocols below are designed as self-validating systems : the success of the stoichiometric control is inherently proven by the phase-separation behavior during the workup.

Protocol A: Synthesis of Cyclopropane-1,1-dicarboxylate Monoester

Based on modified phase-transfer methodologies for highly strained rings 4.

  • Diester Formation: Vigorously stir diethyl malonate (1.0 eq) and 1,2-dibromoethane (1.5 eq) with 50% aqueous NaOH and triethylbenzylammonium chloride (TEBAC) at 25 °C. Extract with ether and concentrate to yield the diester.

  • Controlled Saponification: Dissolve the diester in absolute ethanol. Cool the flask to 0 °C.

  • Base Addition: Add exactly 1.0 equivalent of 1M KOH in ethanol dropwise over 1 hour. The high s-character of the cyclopropane ring makes the carbonyl highly electrophilic; strict temperature control prevents double saponification.

  • Self-Validating Workup:

    • Concentrate the mixture to remove ethanol, then dissolve the residue in water.

    • Validation Step 1: Wash the aqueous layer with diethyl ether. Causality: Unreacted diester is entirely non-polar and partitions into the ether. If your reaction stalled, the ether layer will contain the bulk mass.

    • Validation Step 2: Acidify the aqueous layer to pH 2.0 using 1M HCl. The monoester (now protonated and neutral) will precipitate or phase-separate. Extract with ethyl acetate. The extreme difference between pKa₁ (1.82) and pKa₂ (6.47) ensures that at pH 2.0, the monoester is fully protonated and cleanly extracted, leaving any trace diacid in the aqueous waste.

Protocol B: Synthesis of Cyclobutane-1,1-dicarboxylate Monoester
  • Diester Formation: React diethyl malonate (1.0 eq) with 1,3-dibromopropane (1.1 eq) in the presence of freshly prepared NaOEt in ethanol at reflux for 4 hours.

  • Controlled Saponification: Dissolve the cyclobutane diester in an ethanol/water mixture (4:1).

  • Base Addition: Add 1.0 equivalent of 1M KOH. Unlike cyclopropane, the cyclobutane ester is less activated. Stir at 25 °C to 40 °C for 12 hours.

  • Self-Validating Workup:

    • Evaporate the ethanol. Dilute the aqueous potassium salt with water and wash with dichloromethane (DCM) to remove unreacted diester.

    • Acidify the aqueous layer to pH 2.5. Extract the liberated cyclobutane monoester into ethyl acetate. Because cyclobutane's pKa₁ is ~3.13, acidifying to pH 2.5 is sufficient to protonate the monoester for organic extraction without risking the hydrolysis of the remaining ester group under overly harsh acidic conditions.

Visualizing the Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways, highlighting how the choice of dihaloalkane dictates the downstream applications of the resulting monoesters.

G cluster_0 Cyclopropane Pathway cluster_1 Cyclobutane Pathway Malonate Diethyl Malonate (Starting Material) DBE 1,2-Dibromoethane (Phase Transfer) Malonate->DBE DBP 1,3-Dibromopropane (NaOEt / EtOH) Malonate->DBP CP_Diester Cyclopropane-1,1-diester DBE->CP_Diester CP_Monoester Cyclopropane Monoester (Aq. Extraction Validated) CP_Diester->CP_Monoester 1.0 eq KOH (0-25 °C) ACC 1-Aminocyclopropanecarboxylic Acid (Curtius Rearrangement) CP_Monoester->ACC CB_Diester Cyclobutane-1,1-diester DBP->CB_Diester CB_Monoester Cyclobutane Monoester (Aq. Extraction Validated) CB_Diester->CB_Monoester 1.0 eq KOH (25-40 °C) CBA Cyclobutane Amino Acids & Carboplatin Analogs CB_Monoester->CBA

Divergent synthetic workflows for cyclopropane and cyclobutane monoester derivatives.

References

  • ChemBK - cyclopropane-1,1-dicarboxylic acid - Physico-chemical Properties (pKa data). Available at:[Link]

  • MDPI (Transition Metal Chemistry) - Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Available at:[Link]

  • ChemBK - Cyclobutane-1,1-dicarboxylic acid - Physico-chemical Properties (pKa data). Available at:[Link]

  • Chemical Reviews (ACS) - Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. Available at:[Link]

  • Organic Syntheses - Procedure: Preparation of Cyclopropane-1,1-dicarboxylic acid. Available at:[Link]

Sources

Validation

High-Resolution UHPLC-CAD vs. Legacy HPLC-UV: A Method Validation Comparison Guide for Monoethyl 1,1-cyclobutanedicarboxylate Purity

Executive Summary Monoethyl 1,1-cyclobutanedicarboxylate (CAS 54450-84-9) is a critical aliphatic monoester intermediate utilized in the synthesis of complex cyclobutane-containing active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monoethyl 1,1-cyclobutanedicarboxylate (CAS 54450-84-9) is a critical aliphatic monoester intermediate utilized in the synthesis of complex cyclobutane-containing active pharmaceutical ingredients (APIs). Ensuring its high purity is paramount, as trace ester impurities can propagate through synthetic pathways, ultimately compromising API efficacy and safety. This guide objectively compares the performance of an Optimized UHPLC-CAD (Charged Aerosol Detection) method against a Legacy HPLC-UV method, providing step-by-step protocols and validation data grounded in the latest[1] and [2] standards.

The Analytical Challenge: Mechanistic Context

Because Monoethyl 1,1-cyclobutanedicarboxylate lacks a conjugated pi-electron system, it exhibits negligible ultraviolet (UV) absorbance above 220 nm. Traditional pharmacopeial methods often rely on HPLC-UV at low wavelengths (e.g., 210 nm). However, at this wavelength, mobile phase solvents and gradient variations cause severe baseline drift, masking low-level impurities and severely limiting the Limit of Quantitation (LOQ).

To overcome this, we developed an Optimized UHPLC-CAD method. CAD provides a mass-dependent response that is independent of the analyte's optical properties. By nebulizing the eluent, drying the aerosol, and applying a charge to the residual particles, CAD acts as the gold standard for non-chromophoric compounds, offering a uniform response and superior sensitivity.

Detection_Mechanism cluster_legacy Legacy Method (HPLC-UV) cluster_optimized Optimized Method (UHPLC-CAD) Sample Monoethyl 1,1-cyclobutanedicarboxylate (Weak UV Absorption) UV UV Detector (210 nm) Sample->UV CAD Charged Aerosol Detector (Mass-Based) Sample->CAD Res1 High Baseline Noise Poor LOQ UV->Res1 Res2 Uniform Response High Sensitivity CAD->Res2

Figure 1: Mechanistic comparison of UV vs. CAD detection pathways for non-chromophoric esters.

Validation Framework and Causality

According to the recently updated ICH Q2(R2) guidelines and USP General Chapter <1225> (Validation of Compendial Procedures), analytical methods for impurity quantitation (Category II) must demonstrate rigorous Specificity, Linearity, Accuracy, Precision, and Sensitivity[1][2][3].

  • Specificity & Mobile Phase Selection: To ensure compatibility with the CAD detector, non-volatile buffers (like phosphate) were strictly avoided. Instead, a volatile buffer system (0.1% Formic Acid in Water/Acetonitrile) was selected. This choice prevents detector fouling while providing excellent peak shape for the carboxylic acid moiety of the analyte.

  • Self-Validating System (SST): Trustworthiness in routine analysis requires a self-validating protocol. Before any sample sequence, a System Suitability Test (SST) is performed using a known standard mixture. The run is only authorized if the resolution ( Rs​ ) between Monoethyl 1,1-cyclobutanedicarboxylate and its primary degradation product is >1.5 , and the injection precision (RSD) is <2.0% .

HPLC_Validation_Lifecycle A Method Development (UHPLC-CAD) B Specificity Assessment (Forced Degradation) A->B F Sensitivity (LOD / LOQ) A->F C Linearity & Range (LOQ to 120%) B->C D Accuracy (Spike Recovery) C->D E Precision (Repeatability) C->E G Validated Method (ICH Q2(R2) Compliant) D->G E->G F->C

Figure 2: Analytical method validation lifecycle for Monoethyl 1,1-cyclobutanedicarboxylate.

Step-by-Step Experimental Methodologies

Protocol 1: Legacy HPLC-UV Method (Alternative)
  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% Phosphoric Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 10 mg of Monoethyl 1,1-cyclobutanedicarboxylate in 1.0 mL of mobile phase.

  • Injection Volume: 20 µL.

Protocol 2: Optimized UHPLC-CAD Method (Product)
  • Column: Sub-2 µm C18, 100 x 2.1 mm, 1.7 µm (provides higher theoretical plates for superior resolution of closely eluting aliphatic impurities).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 8 minutes (elutes strongly retained hydrophobic impurities efficiently).

  • Flow Rate: 0.4 mL/min.

  • Detection: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz).

  • Sample Preparation: Dissolve 10 mg of Monoethyl 1,1-cyclobutanedicarboxylate in 1.0 mL of Methanol (volatile solvent enhances CAD nebulization efficiency).

  • Injection Volume: 2 µL.

Comparative Performance Data

The following tables summarize the quantitative validation data, demonstrating the objective superiority of the UHPLC-CAD method in fulfilling ICH Q2(R2) and USP <1225> requirements[1][4].

Table 1: Sensitivity and Linearity Comparison
ParameterLegacy HPLC-UV (210 nm)Optimized UHPLC-CADRegulatory Requirement (ICH Q2)
Limit of Detection (LOD) 0.02% (S/N = 3)0.002% (S/N = 3)Reportable value
Limit of Quantitation (LOQ) 0.05% (S/N = 10)0.005% (S/N = 10)Must be Reporting Threshold
Linearity Range LOQ to 120%LOQ to 150%Minimum LOQ to 120%
Correlation Coefficient ( R2 ) 0.99100.9998 0.990
Table 2: Accuracy and Precision (Spike Recovery at 0.1% Impurity Level)
ParameterLegacy HPLC-UV (210 nm)Optimized UHPLC-CADAcceptance Criteria
Accuracy (Mean Recovery %) 88.5%99.2%90.0% – 110.0%
Repeatability (RSD, n=6) 4.2%0.8% 2.0%
Intermediate Precision (RSD) 5.1%1.1% 3.0%
Specificity (Resolution, Rs​ ) 1.2 (Co-elution risk)3.5 (Baseline separation) Rs​≥1.5

Conclusion

The comparative validation data clearly illustrates that the Optimized UHPLC-CAD method outperforms the traditional Legacy HPLC-UV approach for the purity analysis of Monoethyl 1,1-cyclobutanedicarboxylate. By leveraging mass-based detection and sub-2 µm particle chromatography, the optimized method eliminates the baseline noise inherent to low-UV detection, achieving a 10-fold improvement in LOQ (0.005%) and ensuring strict compliance with ICH Q2(R2) and USP <1225> lifecycle management standards[1][4]. For drug development professionals, adopting this high-resolution method guarantees higher confidence in intermediate purity, directly safeguarding downstream API synthesis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL:[Link]

Sources

Comparative

Comprehensive Guide: Validating the Enantiomeric Excess of Chiral Monoethyl 1,1-Cyclobutanedicarboxylate Derivatives

Introduction: The Analytical Challenge Chiral monoethyl 1,1-cyclobutanedicarboxylate derivatives are highly valuable, conformationally restricted scaffolds in modern drug discovery. However, validating their enantiomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Chiral monoethyl 1,1-cyclobutanedicarboxylate derivatives are highly valuable, conformationally restricted scaffolds in modern drug discovery. However, validating their enantiomeric excess (ee) presents a fundamental physicochemical hurdle: the cyclobutane ring and aliphatic ester lack an extended π -conjugated system. Consequently, direct UV detection at standard wavelengths (e.g., 254 nm) is largely ineffective. While low-wavelength detection (210 nm) is possible, it suffers from severe baseline drift and solvent interference, complicating accurate integration.

To overcome this, analytical scientists must employ derivatization strategies or advanced spectroscopic techniques to ensure rigorous, reproducible ee validation[1]. This guide objectively compares the leading analytical modalities and provides field-proven, self-validating protocols.

Comparative Analysis of ee Validation Modalities

Method A: Chiral HPLC with Pre-column UV-Derivatization (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) remains the industry standard for regulatory submissions[1]. Because the monoester lacks a chromophore, the free carboxylic acid is coupled with an achiral, UV-active amine (such as p-nitrobenzylamine).

  • Causality: The bulky aromatic derivatization tag not only imparts a strong chromophore for high-sensitivity UV detection but also increases the three-point π−π interactions with the CSP, drastically improving enantiomeric resolution ( Rs​ ).

Method B: 19 F NMR via Chiral Derivatizing Agents (The High-Throughput Champion)

For High-Throughput Screening (HTS) of asymmetric catalysts, the long duty cycles and equilibration times of chiral HPLC create a severe bottleneck[2]. Nuclear Magnetic Resonance (NMR) offers a separation-free alternative. By coupling the monoester with a fluorinated chiral amine, the enantiomers are converted into diastereomers.

  • Causality: 19 F NMR is utilized because the fluorine nucleus provides a wide chemical shift range with zero background interference from the sample matrix. This dual-fluorine readout strategy provides baseline resolution of the diastereomers without the need for sequential chromatographic separations[3].

Method C: Chiral Gas Chromatography (GC)

While chiral GC is excellent for volatile compounds, cyclobutane derivatives can be prone to thermal degradation or retro-[2+2] cycloadditions at high injector temperatures. This can artificially skew the ee results, making it a less reliable choice for these specific derivatives compared to HPLC or NMR.

Quantitative Performance Comparison

Analytical ModalityResolution ( Rs​ )Limit of Detection (LOD)Analysis TimeHTS SuitabilityPrimary Limitation
Chiral HPLC (Derivatized) > 2.0 (Baseline)< 5 μ M15–30 min / sampleLowHigh solvent consumption
19 F NMR (CDA) Baseline (Spectroscopic)~ 50 μ M< 5 min / sampleHighRequires high sample purity
Chiral GC 1.0 – 1.5< 10 μ M20–40 min / sampleLowThermal instability risks

Experimental Workflows & Self-Validating Protocols

Protocol A: Pre-column Derivatization for Chiral HPLC

This protocol describes the conversion of the monoester into a UV-active amide.

  • Activation: Dissolve 10 mg of the chiral monoethyl 1,1-cyclobutanedicarboxylate derivative in 1.0 mL of anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 5 minutes at room temperature.

    • Causality: HATU is specifically chosen over EDC/NHS because its rapid activation kinetics prevent the transient oxazolone formation that leads to substrate racemization.

  • Amidation: Add 1.5 equivalents of p-nitrobenzylamine. Stir for 30 minutes.

  • Quench & Extract: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and concentrate under reduced pressure.

  • Self-Validation & Analysis: Reconstitute in HPLC-grade Isopropanol/Hexane (10:90).

    • System Validation: You must first inject a derivatized racemic standard. The system is only validated if the racemic standard yields an Rs​≥1.5 and a peak area ratio of 50:50 ( ±0.5% ). Only after this baseline is established should the enantioenriched sample be analyzed.

Protocol B: 19 F NMR Diastereomeric Assay
  • Coupling: React the monoester with a fluorinated chiral amine (e.g., (R)-1-(pentafluorophenyl)ethylamine) using the HATU/DIPEA conditions described above.

  • Acquisition: Dissolve the crude diastereomeric mixture in CDCl3​ . Acquire the 19 F NMR spectrum (typically 32 scans are sufficient due to the high sensitivity of the 19 F nucleus).

  • Self-Validation: The baseline resolution of the distinct 19 F signals corresponding to the two diastereomers confirms the absence of signal overlap, validating the ee calculation via direct integration[3].

Visualizations

G Start Chiral Monoethyl 1,1-cyclobutanedicarboxylate UV Does the derivative have a strong UV chromophore? Start->UV DirectHPLC Direct Chiral HPLC/SFC (UV or MS Detection) UV->DirectHPLC Yes Deriv Amidation with UV-active or Chiral Amine UV->Deriv No (Typical) HPLC Chiral HPLC (High Resolution) Deriv->HPLC Achiral UV Amine NMR 19F/1H NMR (Separation-Free) Deriv->NMR Fluorinated Chiral Amine

Decision matrix for selecting the optimal enantiomeric excess validation workflow.

Pathway Substrate Cyclobutane Monoester Reagent Coupling Agent (HATU, DIPEA) Substrate->Reagent Product UV-Active or Diastereomeric Amide Reagent->Product RT, 30 min Amine Derivatizing Amine (p-NBA or CDA) Amine->Reagent Analysis ee% Quantification (HPLC or NMR) Product->Analysis

Standardized derivatization pathway for converting UV-transparent monoesters into detectable amides.

References

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research Source: acs.org URL:2

  • Enantiodifferentiation of chiral hydroxy acids via 19 F NMR - RSC Publishing Source: rsc.org URL:3

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: nih.gov URL:1

Sources

Validation

Comparative Stability of Cyclobutane Monoesters Under Basic Conditions: A Technical Guide

The incorporation of cyclobutane rings into small-molecule drug candidates has surged, driven by the need to increase sp³ character, restrict conformation, and improve metabolic stability. However, when these strained sc...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of cyclobutane rings into small-molecule drug candidates has surged, driven by the need to increase sp³ character, restrict conformation, and improve metabolic stability. However, when these strained scaffolds feature monoester functionalities, their stability under basic conditions—such as those encountered during formulation, high-pH physiological microenvironments, or synthetic deprotection steps—becomes a critical parameter.

This guide provides an in-depth comparative analysis of cyclobutane monoester stability, detailing the mechanistic pathways of degradation and providing a self-validating experimental workflow for kinetic profiling.

Mechanistic Divergence: Hydrolysis vs. Epimerization

Under basic conditions, cyclobutane monoesters face two primary, often competing, degradative pathways:

  • Saponification (B_AC2 Mechanism): The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the expulsion of the alkoxide leaving group, yielding a carboxylate salt. Computational studies on cyclobutane-fused systems indicate that the B_AC2 pathway is highly favored under alkaline conditions, with an activation free energy (ΔG‡) of approximately 15.4 kcal/mol (). Saponification is essentially irreversible under these conditions due to the rapid deprotonation of the resulting carboxylic acid ().

  • Base-Catalyzed Epimerization: If the ester possesses an α-proton, the base can deprotonate it to form an enolate intermediate. Because the cyclobutane ring is highly strained (~26 kcal/mol), the system will often rapidly epimerize from a sterically hindered cis configuration to a more thermodynamically stable trans configuration before or during hydrolysis ().

G A Cis-Cyclobutane Monoester B Tetrahedral Intermediate A->B OH- (BAC2) C Enolate Intermediate A->C Base (alpha-deprotonation) D Carboxylate Salt B->D Alkoxide Elimination E Trans-Cyclobutane Monoester C->E Reprotonation E->B OH- (Slower Hydrolysis)

Mechanistic divergence of cyclobutane monoesters under basic conditions.

Comparative Stability Profile

How does the cyclobutane ring influence ester stability compared to acyclic or other cyclic counterparts? While ring strain does not drastically alter the fundamental B_AC2 mechanism—and mechanical forces are largely orthogonal to the ester bond dissociation trajectory under basic conditions ()—steric shielding and the hybridization state of the ring carbons play a pivotal role.

Ester ClassRelative Hydrolysis Rate (pH 10)Primary Degradation PathwayStructural Notes
Acyclic Monoesters (e.g., Methyl hexanoate)Fast (Baseline)B_AC2 HydrolysisHigh conformational flexibility allows optimal nucleophilic attack angle (Bürgi-Dunitz trajectory).
Cyclobutane Monoesters Moderate to FastEpimerization HydrolysisCis-isomers rapidly epimerize to trans under base before complete saponification.
Cyclohexane Monoesters SlowB_AC2 HydrolysisEquatorial esters hydrolyze faster than axial; rigid chair conformation provides steric shielding.
Cyclobutane Diesters (1,3-substituted)Very FastPush-Pull Ring OpeningHighly susceptible to fragmentation if enolizable protons are present.

Experimental Workflow: Kinetic Profiling of Basic Stability

To accurately determine the stability of a cyclobutane monoester, one must decouple the kinetics of epimerization from hydrolysis. The following protocol outlines a self-validating system using UPLC-MS/MS and qNMR.

Causality & Design Choices:

  • Co-solvent Selection: A 1:1 mixture of THF:Water is utilized. THF ensures the lipophilic cyclobutane ester remains in solution, while water provides the necessary aqueous environment for the hydroxide nucleophile.

  • Acidic Quenching: Aliquots are immediately quenched with formic acid. This instantly protonates the hydroxide ion, halting the B_AC2 mechanism and freezing the kinetic profile to ensure accurate mass balance analysis.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the cyclobutane monoester in HPLC-grade THF to a concentration of 10 mM. Include an internal standard (e.g., a stable isotope-labeled analog or an inert aromatic compound) to validate mass balance and account for injection volume variations.

  • Reaction Initiation: Pre-equilibrate the THF solution and a 0.2 M LiOH aqueous solution to 25°C. Mix them in a 1:1 ratio (final substrate concentration = 5 mM, final LiOH = 0.1 M). Start the timer.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into a vial containing 50 µL of 0.5 M Formic Acid in Acetonitrile. Vortex for 5 seconds.

  • Analysis (Hydrolysis): Inject 2 µL of the quenched sample into a UPLC-MS/MS system. Monitor the disappearance of the parent ester mass and the appearance of the carboxylate mass.

  • Analysis (Epimerization): For parallel qNMR analysis, scale up the reaction in THF-d8/D₂O and monitor the shift in the α-proton signal (typically moving upfield as the cis isomer converts to the trans isomer).

G cluster_analysis Parallel Analysis S1 1. Substrate Prep (10 mM in THF + IS) S2 2. Base Addition (0.2M LiOH, 25°C) S1->S2 S3 3. Time-Course Aliquots (0 - 120 min) S2->S3 S4 4. Acidic Quench (Formic Acid/MeCN) S3->S4 S5 UPLC-MS/MS (Hydrolysis Kinetics) S4->S5 S6 qNMR (Epimerization Kinetics) S4->S6

Self-validating experimental workflow for cyclobutane ester stability profiling.

Conclusion and Structural Mitigation

When developing cyclobutane-containing therapeutics, the lability of monoesters under basic conditions must be anticipated. If basic stability is a bottleneck in your development pipeline, consider structural mitigations such as converting the ester to a more robust amide, introducing steric bulk at the α-position (e.g., a quaternary carbon) to block enolization and epimerization, or utilizing the thermodynamically stable trans-isomer from the outset to simplify the degradation kinetic profile.

References
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.[Link]

  • Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Ester Bond: Chemically Labile Yet Mechanically Stable. ACS Nano (ACS Publications). [Link]

Comparative

LC-MS/MS Quantification of Monoethyl 1,1-cyclobutanedicarboxylate in Complex Reaction Mixtures: A Column Technology Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol The Analytical Challenge: Amphiphilic Intermediates in High-Salt Matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

The Analytical Challenge: Amphiphilic Intermediates in High-Salt Matrices

Monoethyl 1,1-cyclobutanedicarboxylate (MECBDC) is a critical synthetic intermediate used in the development of cyclobutane-containing active pharmaceutical ingredients (APIs), including next-generation carboplatin analogs and novel spirocyclic scaffolds[1]. The standard synthetic route involves the partial base-catalyzed hydrolysis of diethyl 1,1-cyclobutanedicarboxylate.

Monitoring this reaction mixture presents a severe analytical challenge. To accurately determine the reaction endpoint and yield, the LC-MS/MS method must simultaneously resolve three structurally related compounds spanning a massive polarity gradient:

  • 1,1-cyclobutanedicarboxylic acid (Di-acid): Highly polar, over-hydrolyzed byproduct.

  • Monoethyl 1,1-cyclobutanedicarboxylate (Mono-ester): The target amphiphilic intermediate (one ionizable carboxylate, one hydrophobic ethyl ester).

  • Diethyl 1,1-cyclobutanedicarboxylate (Di-ester): Highly hydrophobic, neutral starting material.

Furthermore, the reaction matrix contains high concentrations of ethanol and sodium hydroxide. Quantifying carboxylic acid-containing metabolites (CCMs) and intermediates in such complex matrices is notoriously difficult due to matrix suppression and poor chromatographic retention[2].

G A Diethyl Ester (Starting Material) B Partial Hydrolysis A->B C Reaction Mixture (Target + Byproducts) B->C D Acidic Quench & Dilution C->D E LC-MS/MS Quantification D->E

Figure 1: Synthetic workflow and sample preparation logic for monoester quantification.

Mechanistic Causality: Why Traditional Columns Fail

As analytical scientists, our first instinct is often to deploy a standard C18 column. However, relying on default methodologies for amphiphilic molecules leads to systemic quantification errors.

  • The Failure of Reversed-Phase (C18): C18 relies exclusively on hydrophobic interactions. While it perfectly retains the di-ester, the highly polar di-acid elutes in the void volume, co-eluting with matrix salts and suffering from severe ion suppression[3]. Attempting to retain the di-acid using ion-pairing reagents is strongly discouraged, as these reagents permanently contaminate the MS source and suppress electrospray ionization (ESI) efficiency.

  • The Shortcomings of HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for retaining polar compounds like the di-acid by partitioning them into a water-rich layer[3]. However, the hydrophobic di-ester will not partition into this layer, causing it to elute in the void volume. Additionally, injecting a highly aqueous reaction mixture onto a HILIC column causes "phase collapse" and severe peak distortion unless the sample is heavily diluted with acetonitrile.

The Solution: Mixed-Mode WAX/RP Chromatography

To achieve a self-validating, robust separation, we must utilize a Mixed-Mode Weak Anion Exchange/Reversed-Phase (WAX/RP) column. This technology embeds a positively charged secondary or tertiary amine within a hydrophobic alkyl chain network.

  • The C18 ligands retain the neutral di-ester via hydrophobic interactions.

  • The WAX amine groups electrostatically bind the negatively charged carboxylate groups of the di-acid and mono-ester.

This orthogonal retention mechanism allows all three compounds to be baseline-resolved in a single gradient run.

Mechanism cluster_0 Mixed-Mode WAX/RP Column Interactions Analyte Monoethyl 1,1-cyclobutanedicarboxylate (Target Analyte) RP Reversed-Phase (C18) Hydrophobic Interaction Analyte->RP Retains ethyl ester WAX Weak Anion Exchange Electrostatic Interaction Analyte->WAX Retains carboxylate

Figure 2: Dual-retention mechanism of Mixed-Mode WAX/RP chromatography for amphiphilic analytes.

Performance Comparison Data

The following table summarizes the quantitative performance of the three column technologies when analyzing the cyclobutane reaction mixture. Data was generated using a Triple Quadrupole MS in MRM mode.

Table 1: Chromatographic Performance Comparison
Column TechnologyDi-acid Retention (k')Mono-ester Retention (k')Di-ester Retention (k')Resolution (Mono/Di-acid)Matrix Effect on Target (%)
Standard C18 (RP) 0.2 (Void)2.16.5< 1.0 (Co-elution)-45% (Severe Suppression)
Amide-HILIC 5.83.20.1 (Void)4.5-30% (Suppression)
Mixed-Mode WAX/RP 4.23.84.5> 5.0 (Baseline)< 5% (Negligible)

Note: k' = retention factor. Matrix effects were calculated based on post-column infusion experiments during the target analyte's elution window. A matrix effect >20% indicates compromised quantitative reliability.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for the precise quantification of the monoester using a WAX/RP column.

Phase 1: Matrix Quenching and Sample Preparation

Causality Check: Direct injection of the basic reaction mixture will destroy the silica backbone of the LC column and shift the analyte's ionization state. We must simultaneously halt the reaction, neutralize the pH, and crash out inorganic salts.

  • Aliquot 10 µL of the active reaction mixture into a microcentrifuge tube.

  • Immediately quench by adding 990 µL of cold Acetonitrile containing 1% Formic Acid. (Mechanism: The acidic environment instantly drops the pH to ~2.5, halting base-catalyzed hydrolysis. The high organic content forces sodium formate and other inorganic salts to precipitate, protecting the MS source).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clarified supernatant to an autosampler vial containing 900 µL of Mobile Phase A (1:1000 total dilution).

Phase 2: LC-MS/MS Analytical Conditions

Causality Check: The mobile phase pH must be strictly controlled. At pH 3.0, the WAX stationary phase is fully protonated (active), while the analytes' carboxylate groups remain partially ionized, allowing for controlled electrostatic exchange.

  • Analytical Column: Mixed-Mode WAX/RP (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Focuses the polar di-acid on the WAX sites).

    • 1.0 - 4.0 min: Linear ramp to 95% B (Elutes the mono-ester and di-ester via RP disruption).

    • 4.0 - 5.0 min: Hold at 95% B.

    • 5.1 - 7.0 min: Return to 5% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometry (MRM Mode with Polarity Switching):

    • Di-acid: Negative ESI, m/z 143.0 → 99.0 (Loss of CO₂)[4].

    • Mono-ester (Target): Negative ESI, m/z 171.1 → 127.1.

    • Di-ester: Positive ESI, m/z 201.1 → 155.1.

By employing this mixed-mode approach, laboratories can eliminate the matrix suppression inherent to C18 and HILIC methods, ensuring robust, high-throughput quantification of cyclobutane intermediates in active synthesis environments.

Sources

Safety & Regulatory Compliance

Safety

Monoethyl 1,1-cyclobutanedicarboxylate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Monoethyl 1,1-cyclobutanedicarboxylate As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Monoethyl 1,1-cyclobutanedicarboxylate

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a safety sheet—it requires a deep understanding of the molecule’s physical behavior to ensure a self-validating safety environment.

Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9) is a vital building block in pharmaceutical synthesis, frequently utilized by drug development professionals to introduce cyclobutane moieties into active pharmaceutical ingredients (APIs). While chemically stable under standard ambient conditions, its handling, spill containment, and disposal require rigorous protocols[1]. As a combustible organic ester, improper disposal can lead to severe environmental contamination and laboratory safety incidents. This guide provides an authoritative, step-by-step framework for the safe operational handling and compliant disposal of this compound.

Physicochemical & Hazard Profiling

Before executing a disposal strategy, it is imperative to understand the physical and chemical properties driving the compound's behavior. The ester's volatility and vapor density directly dictate both ventilation requirements and spill containment strategies.

ParameterValueOperational Implication
Chemical Name Monoethyl 1,1-cyclobutanedicarboxylateStandardize nomenclature on all waste manifests.
CAS Number Primary identifier for EPA/RCRA waste profiling[2].
Molecular Formula C8H12O4High carbon content yields high Chemical Oxygen Demand (COD).
Molecular Weight 172.18 g/mol Required for stoichiometric waste neutralization calculations[2].
GHS Hazards H315, H319, H335Necessitates nitrile/butyl gloves and chemical goggles[1].
Vapor Dynamics Heavier than airVapors pool at floor level; requires low-baffle exhaust ventilation[1].
Chemical Stability Stable at room tempMust be strictly segregated from strong oxidizing agents[1].

Standard Operating Procedure: Segregation & Waste Collection

Disposal begins at the point of generation. Proper segregation prevents dangerous cross-reactions and minimizes downstream disposal costs.

Step-by-Step Waste Segregation Protocol:

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or PTFE-lined glass carboys for waste collection. Do not use standard low-density plastics, which may degrade upon prolonged exposure to organic esters.

  • Segregate from Oxidizers: Monoethyl 1,1-cyclobutanedicarboxylate must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides)[1]. Causality: Mixing organic esters with oxidizers can lead to violent exothermic reactions, rapid gas evolution, and subsequent container rupture.

  • Labeling and Documentation: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Non-Halogenated Organic Waste: Contains Monoethyl 1,1-cyclobutanedicarboxylate" and list the GHS hazards (Skin/Eye/Respiratory Irritant)[1].

  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the primary container's volume. Causality: This self-validating step ensures that even if the primary vessel fails chemically or mechanically, the combustible liquid is fully contained, preventing floor-level pooling.

Spill Response & Containment Workflow

In the event of an accidental release, immediate action is required to prevent vapor accumulation and environmental contamination. Because the vapors are heavier than air, they can spread along floors and form explosive mixtures upon intense heating[1].

SpillResponse Start Spill Detected: Monoethyl 1,1-cyclobutanedicarboxylate Assess Assess Volume & Spread Start->Assess Small Small Spill (< 100 mL) Local Ventilation Sufficient Assess->Small Minor Large Large Spill (> 100 mL) Evacuate & Isolate Assess->Large Major Absorb Apply Chemizorb® or Inert Liquid Absorbent Small->Absorb PPE Don SCBA & Heavy PPE Large->PPE Collect Collect Bound Material in Sealed Container Absorb->Collect Pump Dike & Pump Off Liquid PPE->Pump Pump->Collect Dispose Transfer to Licensed Disposal Facility Collect->Dispose

Workflow for Monoethyl 1,1-cyclobutanedicarboxylate spill containment and disposal.

Step-by-Step Spill Containment Methodology:

  • Evacuation and Assessment: For spills exceeding 100 mL outside a fume hood, evacuate the immediate area. Ensure laboratory HVAC systems are not recirculating air.

  • PPE Donning: Responders must wear chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat. For large spills, a self-contained breathing apparatus (SCBA) is required due to the respiratory irritation hazard (H335)[1].

  • Containment (Diking): Prevent the liquid from entering drains, sewers, or waterways. Monoethyl 1,1-cyclobutanedicarboxylate must not enter the municipal water system[1].

  • Absorption: Apply an inert liquid-absorbent material (e.g., or diatomaceous earth) to the spill[1]. Causality: Inert absorbents physically trap the ester without initiating an exothermic chemical reaction, rapidly reducing the vapor pressure of the spill and making it safe to sweep.

  • Collection: Sweep the bound material using non-sparking tools and place it into a chemically resistant, sealable waste container for final disposal handoff.

Proper Disposal & Environmental Compliance

Final disposal must align with federal and local environmental regulations (such as EPA RCRA regulations in the United States).

Step-by-Step Disposal Handoff:

  • Prohibit Drain Disposal: Under no circumstances should this chemical be flushed down the sink[1]. Causality: Its high organic load will disrupt microbial treatment facilities and violate environmental discharge permits for non-halogenated organics.

  • Contract a Licensed Facility: Offer all surplus, non-recyclable solutions, and absorbed spill waste to a licensed hazardous waste disposal company[1].

  • Manifesting: Ensure the waste manifest accurately reflects the chemical composition. While it is not classified as dangerous goods for standard transport (DOT/IATA), it remains a regulated chemical waste[1].

  • Final Destruction (Incineration): The preferred method of final destruction by the disposal facility is high-temperature incineration. Causality: Incineration completely oxidizes the C8H12O4 molecule into carbon dioxide and water, eliminating the environmental hazard without leaving toxic residues.

References

Sources

Handling

Personal protective equipment for handling Monoethyl 1,1-cyclobutanedicarboxylate

As a Senior Application Scientist, I recognize that handling bifunctional organic intermediates like Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9) requires more than just a cursory glance at a Safety Data Shee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional organic intermediates like Monoethyl 1,1-cyclobutanedicarboxylate (CAS: 54450-84-9) requires more than just a cursory glance at a Safety Data Sheet (SDS). Because this molecule features both a carboxylic acid and an ethyl ester group on a strained cyclobutane ring, it acts as a reactive electrophile and a localized irritant.

To ensure absolute safety and scientific integrity, this guide transcends standard checklists. Every procedure outlined below is designed as a self-validating system —meaning you do not proceed to the next step unless a specific, observable safety condition is met.

Chemical Profile & Hazard Causality

Before donning Personal Protective Equipment (PPE), you must understand the specific physicochemical threats the molecule poses. The combination of its vapor density (heavier than air) and its localized tissue reactivity dictates our logistical approach[1].

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / ClassificationCausality & Implication for Handling
CAS Number 54450-84-9Unique identifier for precise SDS and protocol retrieval.
Density 1.117 g/mL at 25 °CHeavier than water; spills will sink and require specific hydrophobic absorbents.
Flash Point > 110 °C (Closed Cup)Combustible liquid. While not highly volatile, localized heating can generate explosive vapor mixtures.
H302 Acute Tox. 4 (Oral)Harmful if swallowed. Mandates strict separation of lab and administrative zones[1].
H315 / H319 Skin Irrit. 2 / Eye Irrit. 2The acidic proton and ester linkage rapidly interact with mucosal membranes, requiring robust barrier PPE[2].
H335 STOT SE 3 (Respiratory)Vapors cause severe respiratory tract irritation, necessitating engineered ventilation[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the molecule's chemical behavior.

  • Hand Protection: Use double-layered Nitrile gloves (minimum 0.11 mm thickness) or Butyl rubber gloves for extended handling.

    • Causality: Esters are notorious for rapidly permeating thin latex and standard vinyl. Butyl rubber provides superior chemical resistance against ester/carboxylic acid bifunctionality.

  • Eye Protection: Snug-fitting, indirect-vented safety goggles (EN 166 / ANSI Z87.1 approved)[3].

    • Causality: Standard safety glasses leave the orbital bone exposed. Because H319 indicates serious eye irritation[1], protection against micro-splashes and vapor accumulation is mandatory.

  • Respiratory Protection: Handling must occur in a certified chemical fume hood. If a hood is unavailable, a Type A (organic vapor) half-mask respirator is required[3].

    • Causality: The compound's vapors are heavier than air and will pool along benchtops[1], increasing inhalation risk (H335) if not actively exhausted.

  • Body Protection: A flame-resistant (FR) lab coat and closed-toe, non-porous shoes[3].

    • Causality: The compound is a combustible liquid (Storage Class 10)[3]. FR garments prevent accelerated burning in the event of an accidental ignition.

Self-Validating Operational Protocol

This step-by-step methodology ensures that Monoethyl 1,1-cyclobutanedicarboxylate is dispensed and transferred without exposing the operator or contaminating the lab environment.

Step 1: Fume Hood Validation

  • Action: Turn on the chemical fume hood and verify the face velocity monitor.

  • Causality: Adequate airflow is required to capture heavier-than-air vapors before they reach the operator's breathing zone[1].

  • Self-Validation Check: The monitor must read between 80–120 feet per minute (fpm). If the flow alarm sounds or the reading is <80 fpm, halt operations and tag the hood out of service.

Step 2: PPE Integrity Verification

  • Action: Don the FR lab coat, safety goggles, and double-layer nitrile gloves.

  • Causality: Double-gloving provides a sacrificial outer layer. If a splash occurs, the outer glove can be immediately doffed without exposing bare skin to the irritant (H315)[2].

  • Self-Validation Check: Perform an air-inflation test on the outer gloves. If they hold air without deflating, structural integrity is confirmed.

Step 3: Syringe Transfer (Closed System)

  • Action: Use a glass syringe with a stainless steel needle to pierce the septum of the stock bottle. Withdraw the required volume slowly.

  • Causality: Slow withdrawal prevents cavitation and the formation of aerosols. Glass is mandated because organic esters can leach plasticizers from standard polypropylene syringes during prolonged contact.

  • Self-Validation Check: Inspect the syringe barrel. It must be completely free of air bubbles. If bubbles are present, expel the liquid back into the stock bottle before removing the needle from the septum.

Step 4: Equipment Decontamination

  • Action: Rinse the syringe and needle sequentially with a compatible solvent (e.g., acetone or ethanol) directly into a designated hazardous waste container.

  • Causality: Residual chemical will degrade over time, posing an ongoing inhalation hazard if left in the open lab environment[3].

  • Self-Validation Check: The syringe plunger must move freely without resistance, confirming that all viscous ester residue has been successfully removed.

Spill Response and Disposal Plan

In the event of a breach, follow this deterministic spill and disposal protocol.

Immediate Spill Protocol:

  • Assess & Evacuate: Step back. Validation: If the spill is >500 mL or outside the fume hood, evacuate the immediate area and trigger the lab's central spill response team.

  • Eliminate Ignition Sources: Turn off nearby hot plates and stirrers. Causality: The liquid is combustible and vapors can travel to ignition sources[2].

  • Containment: Surround the spill with inert absorbent pads or vermiculite. Do not use combustible materials like sawdust[3].

  • Collection: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) waste bucket[2].

Waste Disposal Routing:

  • Categorization: Label the container strictly as Halogen-Free Organic Liquid Waste [2].

  • Incompatibility Warning: Never mix this waste with strong oxidizing agents or strong bases, as exothermic hydrolysis of the ester group can rapidly pressurize the waste container[3].

  • Disposal: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company[3].

Process Visualization

The following diagram maps the logical workflow for safely handling and disposing of Monoethyl 1,1-cyclobutanedicarboxylate, highlighting the critical checkpoints.

G Start Initiate Procedure Hood Validate Fume Hood (80-120 fpm) Start->Hood PPE Don PPE (Goggles, Nitrile, FR Coat) Hood->PPE Flow Verified Transfer Syringe Transfer (Closed System) PPE->Transfer Inspected Reaction Execute Reaction Transfer->Reaction Aerosol-Free Waste Dispose as Halogen-Free Organic Waste Reaction->Waste Quenched Decon Decontaminate Equipment Waste->Decon Segregated

Safe handling and disposal workflow for Monoethyl 1,1-cyclobutanedicarboxylate.

References

Sources

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